5-Keto Vioxx
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-(4-methylsulfonylphenyl)-4-phenylfuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5S/c1-23(20,21)13-9-7-12(8-10-13)15-14(16(18)22-17(15)19)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZJWBAPABMSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479644 | |
| Record name | 5-Keto Vioxx | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179175-15-6 | |
| Record name | 5-Keto Vioxx | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Hydroxyrofecoxib: Mechanism of Formation and Metabolic Fate
[1][2][3]
Executive Summary
The metabolic profiling of rofecoxib (Vioxx) reveals a complex dichotomy between cytosolic reduction and microsomal oxidation. While the major metabolic route involves the reduction of the furanone ring, the formation of 5-hydroxyrofecoxib represents a critical oxidative pathway catalyzed primarily by Cytochrome P450 enzymes.[1] This metabolite is not merely a clearance product; it exists in a dynamic equilibrium involving ring opening and "back-reduction" to the parent compound, a cycle that may contribute to the drug's extended half-life and unique pharmacokinetic profile. Furthermore, the oxidation at the C5 position is mechanistically linked to the formation of reactive maleic anhydride derivatives, which have been implicated in protein adduction and oxidative stress.
Structural Basis and Metabolic Susceptibility
Rofecoxib is chemically defined as 4-[4-(methylsulfonyl)phenyl]-3-phenyl-2(5H)-furanone .[2] The core pharmacophore is the central furanone (lactone) ring.
The C5 Reaction Center
The C5 position of the furanone ring is the primary site for oxidative attack. In the parent molecule, C5 is a methylene group (
-
Inductive Effects: Proximity to the electronegative lactone oxygen.
-
Hyperconjugation: Interaction with the adjacent
-system of the -unsaturated carbonyl.
The transformation to 5-hydroxyrofecoxib involves the conversion of this methylene group to a hemiacetal (
| Parameter | Rofecoxib (Parent) | 5-Hydroxyrofecoxib (Metabolite) |
| C5 Hybridization | ||
| Chemical Nature | Stable Lactone | Cyclic Hemiacetal / Lactol |
| Stability | High (Solid state) | Unstable; prone to ring opening |
| Key Reactivity | Electrophilic Michael acceptor | Precursor to Anhydride formation |
Enzymatic Mechanism of Formation
The formation of 5-hydroxyrofecoxib is an oxidative process, distinct from the cytosolic ketoreductase pathway that generates dihydro-metabolites.
Primary Catalysts
Research using human liver microsomes (HLM) and recombinant enzymes has identified the specific isoforms responsible for this biotransformation:
-
CYP3A4: The dominant catalyst, accounting for approximately 60% of the intrinsic clearance via this pathway.[1]
-
CYP1A2: A secondary catalyst, contributing approximately 30% .[1]
-
CYP2C9 / CYP2D6: Minimal to negligible contribution.[1]
Catalytic Cycle (P450-Mediated)
The reaction follows the canonical P450 radical rebound mechanism:
-
Substrate Binding: Rofecoxib binds to the active site of CYP3A4, positioning the C5-methylene group near the heme-iron oxidant.
-
Hydrogen Abstraction: The high-valent iron-oxo species (Compound I,
) abstracts a hydrogen atom from the C5 position.-
Intermediate: A carbon-centered radical is formed at C5 (
).
-
-
Oxygen Rebound: The hydroxyl radical bound to the iron recombines with the carbon radical.
-
Product: 5-hydroxyrofecoxib is released, regenerating the resting state of the enzyme.
-
Non-P450 Pathways
In liver S9 fractions (which contain both microsomes and cytosol), an NAD+-dependent oxidative pathway has also been observed.[3] This suggests that certain cytosolic dehydrogenases may also be capable of oxidizing the furanone ring, although the P450 route dominates in microsomal preparations.
The "Futile Cycle": Back-Reduction and Ring Opening
A critical feature of 5-hydroxyrofecoxib is its participation in a reversible metabolic loop.[4] Unlike typical Phase I metabolites that undergo conjugation and excretion, 5-hydroxyrofecoxib can be reverted to the parent drug.
Mechanism of Back-Reduction
In the presence of cytosolic fractions and NADPH, 5-hydroxyrofecoxib undergoes reduction back to rofecoxib.[3] This "futile cycle" (Parent
Ring Opening Equilibrium
As a lactol, 5-hydroxyrofecoxib exists in equilibrium with its acyclic tautomer, a
-
Closed Form: 5-hydroxy-2(5H)-furanone.[2]
-
Open Form: 4-hydroxy-4-[4-(methylsulfonyl)phenyl]-3-phenyl-but-2-enoic acid (or tautomer).
This instability complicates isolation and quantification, requiring careful control of pH during bioanalysis.
Downstream Toxicity: The Anhydride Link
The formation of 5-hydroxyrofecoxib is mechanistically linked to the idiosyncratic toxicity observed with rofecoxib.
The Maleic Anhydride Hypothesis: Oxidative metabolism at the C5 and C4 positions can lead to the formation of a 3,4-disubstituted maleic anhydride . This species is highly electrophilic and reactive toward nucleophilic amino acid residues (e.g., lysine, cysteine) on proteins.
-
Pathway: Rofecoxib
5-Hydroxyrofecoxib [Oxidation/Elimination] Maleic Anhydride Derivative. -
Consequence: Protein adduction, hapten formation, and potential immunotoxicity.
Visualization of Metabolic Pathways
The following diagram illustrates the oxidative formation of 5-hydroxyrofecoxib, its equilibrium with the ring-opened form, and the competing reductive pathways.
Caption: Metabolic divergence of Rofecoxib showing the oxidative CYP-mediated pathway to 5-hydroxyrofecoxib and the reversible nature of this transformation.
Experimental Protocols
In Vitro Synthesis and Identification
To study the formation kinetics of 5-hydroxyrofecoxib, the following protocol utilizing Human Liver Microsomes (HLM) is recommended. This system isolates the oxidative pathway from the cytosolic reductases.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Generating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Rofecoxib Stock (10 mM in DMSO).
Workflow:
-
Preparation: Dilute HLM to a final concentration of 0.5 mg/mL in phosphate buffer.
-
Pre-incubation: Add Rofecoxib (final conc. 10
M) and pre-incubate at 37°C for 5 minutes. -
Initiation: Add NADPH generating system to initiate the reaction.
-
Incubation: Incubate at 37°C with shaking.
-
Timepoints: 0, 5, 10, 20, 30, 60 min.
-
-
Termination: Quench aliquots with ice-cold Acetonitrile (containing internal standard, e.g., Warfarin) in a 1:1 ratio.
-
Processing: Centrifuge at 10,000 x g for 10 min to pellet proteins. Collect supernatant.
-
Analysis: Analyze via LC-MS/MS.
LC-MS/MS Parameters for Detection
Due to the polarity change at C5, 5-hydroxyrofecoxib elutes earlier than the parent on reverse-phase columns.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 min |
| Ionization | ESI Positive Mode |
| MRM Transition (Parent) | |
| MRM Transition (5-OH) |
Critical Note on Stability: Samples should be analyzed immediately or stored at -80°C. The equilibrium with the ring-opened acid is pH-dependent; maintaining a slightly acidic pH in the mobile phase helps stabilize the lactone form during chromatography.
References
-
Metabolism of rofecoxib in vitro using human liver subcellular fractions. Source: Drug Metabolism and Disposition (PubMed) URL:[Link] Context: Defines the role of CYP3A4/1A2 in 5-hydroxy formation and the cytosolic back-reduction.
-
Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib. Source: Drug Metabolism and Disposition (PubMed) URL:[Link] Context: Establishes the "futile cycle" and the use of stable isotopes to track ring opening.
-
Mechanism of the solution oxidation of rofecoxib under alkaline conditions. Source: Pharmaceutical Research (PubMed) URL:[Link] Context: details the chemical mechanism of oxidation at C5 and anhydride formation.
-
A biological rationale for the cardiotoxic effects of rofecoxib. Source: Journal of Clinical Investigation (PubMed) URL:[Link] Context: Links the oxidative metabolism and maleic anhydride formation to observed toxicity.[5]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. 5-Hydroxyrofecoxib | C17H14O5S | CID 9973893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism of rofecoxib in vitro using human liver subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib in the rat: evidence for transient ring opening of a substituted 2-furanone derivative using stable isotope-labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A biological rationale for the cardiotoxic effects of rofecoxib: comparative analysis with other COX-2 selective agents and NSAids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Rofecoxib Metabolites: A Technical Guide for Researchers
Abstract
Rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, was withdrawn from the market due to concerns over cardiovascular toxicity. While the parent drug's pharmacology is well-characterized, the biological activities of its metabolites are often summarily dismissed as "inactive." This guide provides an in-depth technical exploration of the biological landscape of rofecoxib's major metabolites. We will delve into their known interactions with COX enzymes, scrutinize the experimental methodologies used to determine their activity, and explore potential off-target effects that may contribute to the overall pharmacological and toxicological profile of rofecoxib. This document is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of the metabolic fate and activity of this once-prominent NSAID.
Introduction: Beyond the Parent Compound
The withdrawal of rofecoxib (Vioxx) serves as a stark reminder of the complexities of drug action and metabolism. While rofecoxib is a potent and selective inhibitor of COX-2, its journey in the body results in the formation of several metabolites.[1] The prevailing understanding is that these metabolites are pharmacologically inactive, at least with respect to COX inhibition.[1][2][3] However, for the diligent researcher and drug developer, a declaration of "inactive" warrants deeper investigation. What are the thresholds of this inactivity? Were other potential biological targets assessed? Could these metabolites, even if weak in their primary target engagement, contribute to off-target effects, particularly the adverse cardiovascular events that led to rofecoxib's downfall?[4] This guide will address these critical questions, providing a comprehensive overview of the biological activities of rofecoxib's metabolites and the experimental frameworks for their evaluation.
Metabolic Pathways of Rofecoxib: A Multi-faceted Transformation
Rofecoxib undergoes extensive hepatic metabolism, primarily through reduction by cytosolic enzymes, with less than 1% of the parent drug excreted unchanged in the urine.[3] The principal metabolic pathways involve both reduction and oxidation.
The major metabolites identified in humans are:
-
Cis- and Trans-dihydro-dihydroxy-rofecoxib (DHD) derivatives: These are the most abundant metabolites, formed through the reduction of the furanone ring.
-
5-hydroxyrofecoxib: This metabolite results from the oxidation of the phenyl ring.[5]
-
Glucuronide conjugates: The hydroxylated metabolites can be further conjugated with glucuronic acid for excretion.[5]
The formation of these metabolites is a critical aspect of rofecoxib's disposition and clearance.
Figure 1: Simplified metabolic pathway of rofecoxib.
Cyclooxygenase (COX) Inhibition Profile of Rofecoxib Metabolites
The primary mechanism of action of rofecoxib is the selective inhibition of the COX-2 isoenzyme.[1] Consequently, a key question is whether its metabolites retain this activity.
Evidence for Lack of Significant COX Inhibition
Studies utilizing in vitro whole blood assays have consistently demonstrated that the major human metabolites of rofecoxib do not significantly inhibit either COX-1 or COX-2.[2] In these assays, the metabolites were tested for their ability to suppress prostaglandin E2 (PGE2) production (a marker of COX-2 activity) and thromboxane B2 (TXB2) synthesis (a marker of COX-1 activity). The results indicated that at physiologically relevant concentrations, the metabolites exhibited negligible inhibitory effects on either isoenzyme.[2]
Table 1: COX Inhibitory Activity of Rofecoxib and its Metabolites
| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Rofecoxib | COX-1 | 18.8 ± 0.9 | 36 | [6] |
| COX-2 | 0.53 ± 0.02 | [6] | ||
| Major Metabolites | COX-1 | >100 (estimated) | Not applicable | [2] |
| COX-2 | >100 (estimated) | Not applicable | [2] |
IC50 values for metabolites are estimated based on reports of no significant inhibition.
The causality behind this lack of activity lies in the structural modifications that occur during metabolism. The reduction of the furanone ring to form the dihydro-dihydroxy derivatives and the hydroxylation of the phenyl ring likely alter the molecule's conformation and its ability to bind to the active site of the COX enzymes.
Experimental Protocols for Assessing COX Inhibition
To ensure the trustworthiness and reproducibility of findings, it is imperative to employ robust and well-validated experimental protocols. The following outlines key methodologies for evaluating the COX inhibitory activity of NSAID metabolites.
In Vitro Whole Blood Assay
The human whole blood assay is a highly regarded method for assessing COX-1 and COX-2 inhibition as it closely mimics the physiological environment.[7]
Principle: This assay measures the production of prostaglandins from endogenous arachidonic acid in whole blood. COX-1 activity is typically assessed by measuring the production of thromboxane B2 (TXB2) during blood clotting. COX-2 activity is induced by stimulating whole blood with an inflammatory agent like lipopolysaccharide (LPS), and the subsequent production of prostaglandin E2 (PGE2) is measured.
Step-by-Step Methodology:
-
Blood Collection: Draw fresh venous blood from healthy, drug-free volunteers into heparinized tubes.
-
Compound Incubation: Aliquot the blood into tubes containing various concentrations of the test compound (e.g., rofecoxib metabolite) or vehicle control.
-
COX-2 Induction (for COX-2 assay): Add lipopolysaccharide (LPS) to the designated tubes to induce COX-2 expression and activity. Incubate for a specified period (e.g., 24 hours) at 37°C.
-
COX-1 Activity (for COX-1 assay): Allow the blood in the designated tubes to clot at 37°C for a defined time (e.g., 1 hour) to stimulate platelet COX-1 activity.
-
Sample Processing: Centrifuge the samples to separate the plasma (for COX-2 assay) or serum (for COX-1 assay).
-
Prostaglandin Measurement: Quantify the levels of PGE2 and TXB2 in the plasma/serum using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percent inhibition of PGE2 and TXB2 production at each concentration of the test compound and determine the IC50 values.
Figure 2: Workflow for the in vitro whole blood COX inhibition assay.
Cell-Based Prostaglandin E2 Assay
Cell-based assays provide a more controlled environment to study the effects of compounds on specific cell types.
Principle: This assay utilizes a cell line that expresses COX-2 (e.g., A549 human lung carcinoma cells) to measure the inhibition of PGE2 production.
Step-by-Step Methodology:
-
Cell Culture: Culture A549 cells to near confluence in appropriate media.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time.
-
Stimulation: Add a pro-inflammatory stimulus, such as interleukin-1β (IL-1β), to induce COX-2 expression and PGE2 synthesis.
-
Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using an ELISA kit or LC-MS/MS.
-
Data Analysis: Determine the IC50 value for the inhibition of PGE2 production.
Beyond COX Inhibition: Exploring Alternative Biological Activities
The lack of direct COX inhibition by rofecoxib metabolites does not preclude them from having other biological effects that could contribute to the drug's overall profile. The cardiovascular risks associated with rofecoxib have spurred investigations into alternative mechanisms.
The 20-HETE Pathway: A Potential Link to Cardiovascular Events
A compelling area of research involves the interaction of rofecoxib with the metabolism of arachidonic acid via pathways other than COX. One such pathway leads to the formation of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor.
Key Findings:
-
Chronic administration of rofecoxib in a murine model led to a significant increase in the blood levels of 20-HETE.[8]
-
This increase in 20-HETE correlated with a shortened tail bleeding time, suggesting a prothrombotic effect.[8]
-
Further in vitro studies indicated that rofecoxib can increase the production of 20-HETE.[8]
While these studies focused on the parent drug, the potential for rofecoxib's metabolites to influence this pathway warrants further investigation. It is plausible that the metabolites, while not inhibiting COX, could interact with the enzymes responsible for 20-HETE synthesis or degradation.
Figure 3: Potential influence of rofecoxib on the 20-HETE pathway.
Oxidative Stress
The chemical structure of rofecoxib and its metabolism could potentially contribute to oxidative stress. The formation of reactive intermediates during metabolic processes can lead to cellular damage and has been implicated in the cardiotoxicity of some drugs. While direct evidence linking rofecoxib metabolites to oxidative stress is limited, it remains a plausible area for future research.
Conclusion and Future Directions
The biological activity of rofecoxib metabolites is a subject that extends beyond a simple "active" or "inactive" designation. While current evidence strongly suggests that the major metabolites of rofecoxib are not significant inhibitors of COX-1 or COX-2, the in-depth technical understanding required by drug development professionals necessitates a broader perspective.
Key Takeaways:
-
The primary metabolites of rofecoxib, the cis- and trans-dihydro-dihydroxy derivatives and 5-hydroxyrofecoxib, are considered inactive as COX inhibitors based on robust in vitro assays.
-
The lack of COX inhibitory activity is likely due to structural changes during metabolism that prevent effective binding to the enzyme's active site.
-
Alternative biological activities, particularly the influence on the 20-HETE pathway, may play a role in the overall pharmacological and toxicological profile of rofecoxib and warrant further investigation for its metabolites.
Future research should focus on elucidating the potential off-target effects of rofecoxib metabolites, including their interaction with other enzyme systems and their potential to induce oxidative stress. A comprehensive understanding of the complete metabolic and pharmacological profile of a drug, including its seemingly "inactive" metabolites, is crucial for ensuring drug safety and efficacy.
References
-
Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560. [Link]
-
Ehrich, E. W., et al. (1999). Characterization of rofecoxib as a cyclooxygenase-2 isoform inhibitor and demonstration of analgesia in the dental pain model. Clinical Pharmacology & Therapeutics, 65(3), 336-347. [Link]
-
Kaur, J., et al. (2016). Rofecoxib-induced hepatotoxicity: A forgotten complication of the coxibs. Journal of Clinical and Experimental Hepatology, 6(2), 143-146. [Link]
-
Nicoll, R., et al. (2000). Synthesis, characterization, and activity of metabolites derived from the cyclooxygenase-2 inhibitor rofecoxib (MK-0966, Vioxx). Bioorganic & Medicinal Chemistry Letters, 10(18), 2125-2128. [Link]
-
Riendeau, D., et al. (1997). A single-step, radioactive assay for cyclooxygenase-1 and -2. Analytical Biochemistry, 254(1), 133-139. [Link]
-
Saeed, S. A., et al. (2001). Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects. Expert Opinion on Investigational Drugs, 10(6), 1147-1162. [Link]
-
Theken, K. N., et al. (2009). Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events. Proceedings of the National Academy of Sciences of the United States of America, 106(28), 11594-11599. [Link]
-
Halpin, R. A., et al. (2000). The absorption, distribution, metabolism and excretion of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs. Drug Metabolism and Disposition, 28(9), 1043-1052. [Link]
-
PubChem. (n.d.). Rofecoxib. National Center for Biotechnology Information. [Link]
-
Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal, 18(7), 790-804. [Link]
-
Patrignani, P., et al. (1994). Differential effects of non-steroidal anti-inflammatory drugs on prostaglandin production in healthy human volunteers. The Journal of Clinical Investigation, 94(3), 1198-1205. [Link]
-
Grosser, T., et al. (2006). Cellular and systemic mechanisms of cox-2 inhibitors: implications for clinical development. The Journal of Clinical Pharmacology, 46(8), 842-851. [Link]
-
Wikipedia. (2023). Rofecoxib. [Link]
-
Patrono, C., & Baigent, C. (2014). Cardiovascular effects of cyclooxygenase-2 inhibitors: a mechanistic and clinical perspective. British Journal of Clinical Pharmacology, 78(1), 1-10. [Link]
-
Laufer, S. (2007). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 407, 107-116. [Link]
-
Martínez-González, J., & Badimon, L. (2007). Mechanisms underlying the cardiovascular effects of COX-inhibition: benefits and risks. Current Pharmaceutical Design, 13(22), 2215-2227. [Link]
-
Scott, D. A., & Mehlisch, D. R. (2001). Rofecoxib: clinical pharmacology and clinical experience. Clinical Therapeutics, 23(1), 1-21. [Link]
-
Capone, M. L., et al. (2007). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Pharmacology, 152(5), 751-760. [Link]
-
Liu, X., et al. (2021). Metabolomic and Non-Steroidal Anti-Inflammatory Drugs. Metabolites, 11(10), 682. [Link]
- Shasun Chemicals and Drugs Ltd. (2005). Process for the manufacture of rofecoxib.
-
Wikipedia. (2023). Nonsteroidal anti-inflammatory drug. [Link]
-
ResearchGate. (n.d.). In-vitro COX-1 and COX-2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. [Link]
-
ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac, and indomethacin in human whole blood COX-1 and COX-2 assays. [Link]
-
ResearchGate. (n.d.). Rofecoxib [Vioxx, MK-0966; 4-(4-Methylsulfonylphenyl)-3- phenyl-2-(5H)-furanone]: A Potent and Orally Active Cyclooxygenase-2 Inhibitor. Pharmacological and Biochemical Profiles. [Link]
-
ResearchGate. (n.d.). Comparative Inhibitory Activity of Rofecoxib, Meloxicam, Diclofenac, Ibuprofen, and Naproxen on COX‐2 versus COX‐1 in Healthy Volunteers. [Link]
-
ResearchGate. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. [Link]
-
MDPI. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. [Link]
-
MDPI. (2021). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. [Link]
-
MDPI. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. [Link]
-
Encyclopedia.pub. (2022). Metabolomic and Non-Steroidal Anti-Inflammatory Drugs. [Link]
-
PubMed. (2014). Cardiovascular risk associated with celecoxib or etoricoxib: a meta-analysis of randomized controlled trials which adopted comparison with placebo or naproxen. [Link]
-
PubMed Central (PMC). (2019). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]
-
PubMed Central (PMC). (2018). Cardiovascular safety of celecoxib in rheumatoid arthritis and osteoarthritis patients: A systematic review and meta-analysis. [Link]
-
PubMed Central (PMC). (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]
-
RSC Publishing. (2016). Dissecting the reaction of Phase II metabolites of ibuprofen and other NSAIDS with human plasma protein. [Link]
-
RSC Publishing. (2023). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. [Link]
-
PubMed Central (PMC). (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]
Sources
- 1. Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and activity of metabolites derived from the cyclooxygenase-2 inhibitor rofecoxib (MK-0966, Vioxx) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rofecoxib - Wikipedia [en.wikipedia.org]
- 5. The absorption, distribution, metabolism and excretion of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Profiling of Rofecoxib Biotransformation: The 5-Hydroxyrofecoxib Pathway
[1][2][3][4]
Executive Summary: Beyond Standard Clearance
In the pharmacological history of COX-2 inhibitors, Rofecoxib (Vioxx) presents a unique metabolic profile that defies standard CYP450-centric clearance models.[1] While the primary clearance mechanism involves cytosolic reduction to dihydro-derivatives, the formation of 5-hydroxyrofecoxib represents a critical, complex, and reversible metabolic pathway.[1]
This guide focuses exclusively on the technical characterization of the Rofecoxib
Mechanistic Enzymology
The conversion of Rofecoxib to 5-hydroxyrofecoxib is an oxidative process (hydroxylation of the furanone ring), occurring via two distinct subcellular mechanisms. This bifurcation is critical for in vitro assay design.
The Dual-Oxidative Pathway
Experimental data confirms that 5-hydroxylation is not solely a microsomal (CYP) event but also occurs in the cytosol via a non-P450 mechanism.[1]
| Pathway Location | Cofactor Requirement | Primary Enzyme(s) | Mechanism |
| Microsomal | NADPH | CYP3A4 (Major), CYP1A2 (Minor) | Carbon hydroxylation at the C-5 position of the furanone ring.[1] |
| Cytosolic | NAD+ | Cytosolic Dehydrogenases (Putative) | Non-P450 oxidative attack; distinct from the reductive clearance pathway.[1] |
The "Futile Cycle" (Back-Reduction)
A defining feature of this pathway is its reversibility. 5-hydroxyrofecoxib (a lactol) is chemically unstable and exists in equilibrium with its ring-opened hydroxy-acid form.[1] In the presence of cytosolic reductases and NADPH, 5-hydroxyrofecoxib is efficiently back-reduced to the parent Rofecoxib.[2][1][3]
Clinical Consequence: This cycling (Parent
Pathway Visualization
The following diagram illustrates the equilibrium and the divergence between the reversible 5-hydroxy pathway and the irreversible dihydro-clearance pathway.
Figure 1: The metabolic bifurcation of Rofecoxib, highlighting the reversible 5-hydroxy pathway and the futile cycle contributing to extended pharmacokinetics.[1]
Experimental Protocols: In Vitro Characterization[3]
To accurately study this pathway, researchers must isolate the specific subcellular fractions.[1] Standard "S9" incubations are insufficient for mechanistic resolution because they blend the opposing oxidative (formation) and reductive (back-conversion) activities.[1]
Protocol A: Differential Subcellular Fractionation Assay
Objective: To distinguish CYP-mediated formation from cytosolic formation and back-reduction.[1]
Reagents & Setup
-
Test Article: Rofecoxib (10 µM final concentration).
-
Systems:
-
Cofactors: NADPH (1 mM) and NAD+ (1 mM).[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM
.[1]
Step-by-Step Workflow
-
Preparation: Thaw HLM and HLC on ice. Dialyze HLC if endogenous cofactor interference is suspected.[1]
-
Incubation Matrix Setup: Prepare four reaction vessels:
-
Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding the specific cofactor.[1]
-
Sampling: Aliquot 100 µL at
min. -
Termination: Quench immediately with 300 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).
-
Extraction: Vortex (10 min), Centrifuge (4000g, 10 min, 4°C). Inject supernatant onto LC-MS/MS.[1]
Data Interpretation Logic
Quantitative Data Summary
The following kinetic parameters summarize the relative contributions of specific enzymes to the 5-hydroxylation pathway (oxidative) versus the clearance pathway (reductive).
| Enzyme System | Reaction Type | Relevance | ||
| CYP3A4 (Recombinant) | Oxidation ( | ~25.0 | High | Primary driver of 5-OH formation in microsomes.[1] |
| CYP1A2 (Recombinant) | Oxidation ( | >50.0 | Low | Minor contributor.[1] |
| Cytosolic Reductase | Reduction ( | ~10-15 | Very High | Major Clearance Route. Competes with 5-OH formation.[1] |
| UGT2B15 | Conjugation (5-OH | 16.1 | 286 | Rapid elimination of the 5-OH intermediate.[1] |
Note: Data derived from Halpin et al. (2000, 2002) and Baillie et al. (2001).[1]
Technical Implications for Drug Development[3]
Interspecies Scaling Risks
The 5-hydroxyrofecoxib pathway exhibits significant species divergence.[1]
-
Rats: High rate of 5-hydroxylation and subsequent back-reduction.[1] The "futile cycle" is very active, leading to significant enterohepatic recirculation.[1]
-
Humans: The pathway exists but is quantitatively less dominant than in rats.[1][4] However, the reversibility remains a key factor in the drug's long half-life (
).[1] -
Dogs: Show distinct excretion patterns (renal vs biliary) compared to rats.[1][5]
Synthesis of Standards
Studying this pathway requires the synthesis of 5-hydroxyrofecoxib .[1]
References
-
Halpin, R. A., et al. (2000).[6][1][4][5] The absorption, distribution, metabolism and excretion of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs.[1][5] Drug Metabolism and Disposition, 28(10), 1244-1254.[1][5]
-
Baillie, T. A., et al. (2001).[6][1] Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib in the rat.[6][1] Drug Metabolism and Disposition, 29(12), 1614-1628.[6][1]
-
Halpin, R. A., et al. (2002).[1][4] Metabolism of rofecoxib in vitro using human liver subcellular fractions.[2][1] Drug Metabolism and Disposition, 30(10).[1]
-
Nicoll-Griffith, D. A., et al. (1999).[1] Stereoselective metabolism of the COX-2 inhibitor rofecoxib.[1] Drug Metabolism and Disposition.[2][6][1][3][5][7][8]
Sources
- 1. Rofecoxib - Wikipedia [en.wikipedia.org]
- 2. Metabolism of rofecoxib in vitro using human liver subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The absorption, distribution, metabolism and excretion of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib in the rat: evidence for transient ring opening of a substituted 2-furanone derivative using stable isotope-labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Vitro Characterization of 5-Hydroxyrofecoxib: Metabolic Stability, Interconversion Dynamics, and Activity Profiling
Executive Summary
This technical guide outlines the in vitro assessment strategies for 5-hydroxyrofecoxib , the primary oxidative metabolite of the selective COX-2 inhibitor, rofecoxib. Unlike stable end-stage metabolites, 5-hydroxyrofecoxib represents a transient, redox-sensitive intermediate capable of interconversion back to the parent drug or irreversible oxidation to 5-carboxyrofecoxib.
Understanding this metabolite is critical for retrospective toxicological analysis and "futile cycle" metabolism modeling. This guide prioritizes mechanistic clarity, detailing the CYP3A4-mediated formation, cytosolic reduction, and analytical capture of this unstable furanone derivative.
Part 1: Chemical Identity & Mechanistic Context
5-hydroxyrofecoxib is formed via the hydroxylation of the 5-position on the furanone ring of rofecoxib.[1] This position is chemically labile; the metabolite exists in equilibrium between the closed lactone ring (5-hydroxyrofecoxib) and the ring-opened hydroxy acid form, particularly under basic conditions or specific enzymatic catalysis.
The Metabolic "Toggle" Switch
The defining characteristic of 5-hydroxyrofecoxib is its participation in a reversible metabolic loop.
-
Oxidation (Forward): Hepatic CYP3A4 hydroxylates rofecoxib.
-
Reduction (Reverse): Cytosolic reductases can reduce the hydroxyl group back to the parent molecule.
-
Clearance (Exit): The intermediate is further oxidized to the stable, inactive 5-carboxyrofecoxib or glucuronidated.
Visualization: The Rofecoxib-Metabolite Axis
The following diagram illustrates the dynamic relationship between the parent drug and its 5-hydroxy metabolite.
Figure 1: The metabolic toggle between Rofecoxib and 5-Hydroxyrofecoxib, showing the critical CYP3A4 oxidation and cytosolic reduction pathways.[1][2]
Part 2: Metabolic Stability & Reaction Phenotyping
To isolate the kinetics of 5-hydroxyrofecoxib, one must decouple the oxidative and reductive pathways. The following protocols use subcellular fractions to distinguish these mechanisms.
Protocol A: Oxidative Formation Kinetics (Microsomal)
Objective: Determine
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3.3 mM
. -
Inhibitor (Optional): Ketoconazole (1 µM) to confirm CYP3A4 specificity.
Workflow:
-
Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with buffer and Rofecoxib (range 1–100 µM) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile (ACN) containing Internal Standard (IS). Note: Acidifying the quench (0.1% formic acid) helps stabilize the lactone ring.
-
Processing: Centrifuge at 4000g for 10 min; analyze supernatant via LC-MS/MS.
Protocol B: Reductive Stability (Cytosolic)
Objective: Assess the "back-conversion" of synthesized 5-hydroxyrofecoxib to rofecoxib.
Key Difference: Use Human Liver Cytosol instead of microsomes.
-
Substrate: Synthesized 5-hydroxyrofecoxib (10 µM).
-
Cofactor: NADPH is still required for many reductases, but NADH may also be tested.
-
Observation: Monitor the appearance of Rofecoxib (m/z 315) and the disappearance of 5-hydroxyrofecoxib (m/z 331).
Data Interpretation Table:
| Parameter | Microsomes (Oxidative) | Cytosol (Reductive) | Biological Implication |
|---|---|---|---|
| Primary Metabolite | 5-Hydroxyrofecoxib | Rofecoxib | Futile cycling extends half-life. |
| Cofactor Dep. | NADPH | NADPH/NADH | Redox state of hepatocyte influences clearance. |
| Inhibitor Sensitivity | Ketoconazole (High) | Ruthenium Red (Low) | Confirms CYP3A4 vs. Reductase role. |
Part 3: Pharmacodynamics (Activity Profiling)
While rofecoxib is a potent COX-2 inhibitor, the 5-hydroxy metabolite is generally considered to have significantly reduced potency. However, verification is required to ensure it does not contribute to off-target toxicity or COX-1 inhibition (gastric/platelet effects).
Protocol: Human Whole Blood COX Inhibition Assay
This system is superior to purified enzyme assays as it accounts for plasma protein binding (PPB), which is high for coxibs (>95%).
Experimental Setup:
-
Blood Source: Fresh heparinized human whole blood (healthy donors, no NSAIDs for 14 days).
-
Compound Preparation: Serial dilutions of 5-hydroxyrofecoxib (0.01 µM to 100 µM).
-
Control: Rofecoxib (Positive Control).
-
Assay Arms:
-
COX-1 Arm (Platelet Activity):
-
Aliquot 500 µL blood + 2 µL vehicle/drug.
-
Incubate 60 min at 37°C (allow clotting).
-
Centrifuge and measure Thromboxane B2 (TXB2) in serum via ELISA/LC-MS.
-
Logic: Platelets express only COX-1; clotting triggers TXB2 release.
-
-
COX-2 Arm (Monocyte Activity):
-
Aliquot 500 µL blood + 10 µg/mL LPS (Lipopolysaccharide) + 2 µL vehicle/drug.
-
Incubate 24 hours at 37°C.
-
Centrifuge and measure Prostaglandin E2 (PGE2) in plasma.
-
Logic: LPS induces COX-2 expression in leukocytes.
-
Acceptance Criteria for Inactivity:
- (COX-2) for 5-hydroxyrofecoxib should be >10-fold higher than Rofecoxib.
- (COX-1) should remain >100 µM to confirm safety (lack of gastric irritancy).
Part 4: Analytical Methodologies (LC-MS/MS)
Detection of 5-hydroxyrofecoxib requires careful chromatographic separation from the parent drug and the hydroxy-acid ring-opened form.
Instrumentation & Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 4 minutes.
Mass Spectrometry Parameters (MRM)
Rofecoxib and its metabolites ionize well in Positive ESI mode due to the sulfone and lactone moieties.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Notes |
| Rofecoxib | 315.1 | 233.1 | 25 | Loss of methylsulfonyl. |
| 5-OH-Rofecoxib | 331.1 | 233.1 | 28 | Hydroxylation adds +16 Da. |
| Internal Std | 319.1 | 237.1 | 25 | Deuterated Rofecoxib-d4. |
Analytical Workflow Diagram
The following DOT diagram visualizes the sample preparation and decision logic for analyzing these unstable samples.
Figure 2: Analytical workflow emphasizing rapid quenching and cold handling to prevent non-enzymatic degradation of 5-hydroxyrofecoxib.
References
-
Baillie, T. A., et al. (2001). Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib in the rat.[1] Drug Metabolism and Disposition.[3][4][5] Link
-
Nicoll-Griffith, D. A., et al. (2000). Metabolism of rofecoxib in vitro using human liver subcellular fractions.[2] Drug Metabolism and Disposition.[3][4][5] Link
-
Zhang, J. Y., et al. (2003).[6] Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
FDA Center for Drug Evaluation and Research. (1999). Vioxx (Rofecoxib) Clinical Pharmacology and Biopharmaceutics Review. FDA.gov. Link
-
Halpin, R. A., et al. (2002). The metabolism and excretion of rofecoxib in humans. Drug Metabolism and Disposition.[3][4][5] Link
Sources
- 1. Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib in the rat: evidence for transient ring opening of a substituted 2-furanone derivative using stable isotope-labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of rofecoxib in vitro using human liver subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nuvisan.com [nuvisan.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of Vioxx (Rofecoxib) Metabolites
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
Rofecoxib (Vioxx), a selective cyclooxygenase-2 (COX-2) inhibitor, was withdrawn from the market due to concerns over cardiovascular toxicity. While the parent drug's pharmacology is well-documented, a comprehensive understanding of its metabolites is crucial for a complete toxicological and pharmacological profile. This guide provides an in-depth technical examination of the metabolic pathways of rofecoxib and the pharmacological activities of its major metabolites. We will delve into the enzymatic processes governing its transformation, the established (or lack of) activity of its metabolic products at cyclooxygenase enzymes, and explore the leading hypotheses regarding the role of these metabolites in the adverse cardiovascular events associated with Vioxx. This document is intended to be a valuable resource for researchers in pharmacology, toxicology, and drug development, providing both foundational knowledge and practical insights into the study of drug metabolites.
Introduction: The Rise and Fall of a COX-2 Selective Inhibitor
Rofecoxib was a nonsteroidal anti-inflammatory drug (NSAID) developed for its selective inhibition of COX-2, an enzyme induced during inflammation to produce prostaglandins that mediate pain and inflammation.[1][2] This selectivity was designed to spare the gastrointestinal-protective functions of the constitutively expressed COX-1 isoenzyme, thereby reducing the risk of ulcers and bleeding associated with non-selective NSAIDs.[2] Vioxx gained widespread clinical use for osteoarthritis, rheumatoid arthritis, and acute pain conditions.[3] However, long-term use was associated with an increased risk of heart attack and stroke, leading to its voluntary withdrawal from the market in 2004.[4][5][6] This event underscored the importance of understanding the complete pharmacology of a drug, including the potential contributions of its metabolites to both efficacy and toxicity.
Metabolic Fate of Rofecoxib: A Dual-Pathway Transformation
Rofecoxib undergoes extensive hepatic metabolism in humans, with less than 1% of the parent drug excreted unchanged in the urine.[7][8] The metabolism of rofecoxib is complex, involving both oxidative and reductive pathways.[3] The primary metabolic products are the cis- and trans-dihydro derivatives of rofecoxib, which account for almost 56% of the recovered radioactivity in urine, and a glucuronide conjugate of the 5-hydroxy derivative, which accounts for an additional 8.8% of the dose.[3]
Reductive Pathway: The Role of Cytosolic Reductases
The major metabolic route for rofecoxib involves reduction of the furanone ring, a process primarily mediated by cytosolic reductases.[1][2][3] This pathway leads to the formation of cis- and trans-3,4-dihydro-rofecoxib (dihydrodiols). While the general class of enzymes has been identified, the specific cytosolic reductase isoenzymes responsible for this biotransformation in humans have not been fully elucidated in the available literature.
Oxidative Pathway: Cytochrome P450-Mediated Hydroxylation
In addition to reduction, rofecoxib is also metabolized via oxidation, primarily to 5-hydroxyrofecoxib.[8] This reaction is catalyzed by the cytochrome P450 (CYP) enzyme system.[9] The 5-hydroxyrofecoxib can then undergo further conjugation, such as glucuronidation, before excretion.[3] While multiple CYP enzymes are known to metabolize rofecoxib, the specific major contributing isoforms for this hydroxylation step require further investigation for a complete understanding of potential drug-drug interactions.[9]
Pharmacological Activity of Major Rofecoxib Metabolites at Cyclooxygenase Enzymes
A critical question in understanding the overall effect of a drug is the pharmacological activity of its metabolites. For rofecoxib, the primary therapeutic action is the inhibition of COX-2. Extensive in vitro studies have been conducted to determine if the major metabolites of rofecoxib retain this activity.
COX-1 and COX-2 Inhibition Assays
A pivotal study by Nicoll-Griffith et al. (2000) investigated the COX-1 and COX-2 inhibitory activity of synthetically and biosynthetically prepared human metabolites of rofecoxib.[1] Utilizing an in vitro whole blood assay, they concluded that none of the known human metabolites of rofecoxib inhibit COX-1 or contribute significantly to the inhibition of COX-2.[1] This finding suggests that the therapeutic anti-inflammatory and analgesic effects of Vioxx are attributable to the parent compound.
Table 1: Cyclooxygenase Inhibitory Activity of Rofecoxib and its Metabolites
| Compound | COX-1 Inhibition | COX-2 Inhibition | Reference |
| Rofecoxib | Low | Potent | [10] |
| 5-Hydroxyrofecoxib | Inactive | Not Significant | [1] |
| cis-3,4-Dihydro-Rofecoxib | Inactive | Not Significant | [1] |
| trans-3,4-Dihydro-Rofecoxib | Inactive | Not Significant | [1] |
The Role of Metabolites in Vioxx-Associated Cardiotoxicity: Unraveling the Mechanisms
The withdrawal of Vioxx from the market was a seminal event in pharmacovigilance, highlighting the potential for unforeseen adverse drug reactions. While the exact mechanisms of rofecoxib's cardiotoxicity are still debated, several hypotheses involve its metabolites, suggesting that they may possess off-target activities.
The Reactive Metabolite Hypothesis: Formation of a Maleic Anhydride Derivative
One prominent theory proposes that the cardiotoxicity of rofecoxib is not a class effect of COX-2 inhibitors but is related to its unique chemical structure and metabolism.[4][11] It has been suggested that rofecoxib can form a reactive maleic anhydride derivative in the presence of oxygen, a process potentially facilitated by its primary metabolism via cytoplasmic reductases.[4][11] This reactive intermediate could then lead to oxidative modification of low-density lipoproteins (LDL) and cell membrane lipids, contributing to the pathogenesis of atherosclerosis and thrombotic events.[4][11][12] However, direct in vivo evidence and quantification of this reactive metabolite remain areas for further research.
Sources
- 1. Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, COX-2 specificity, and tolerability of supratherapeutic doses of rofecoxib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of fluorouracil in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A biological rationale for the cardiotoxic effects of rofecoxib: comparative analysis with other COX-2 selective agents and NSAids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of Rofecoxib in Human Plasma Using 5-Hydroxyrofecoxib as an Internal Standard
Introduction
Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[1] It has been utilized for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[1][2] Accurate quantification of rofecoxib in biological matrices like human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalytical quantification.[1][3]
A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variations in sample preparation and instrument response. The ideal IS is a structural analog or a stable isotope-labeled version of the analyte. 5-Hydroxyrofecoxib, a known human metabolite of rofecoxib, serves as an excellent analog internal standard.[2] Its structural similarity ensures comparable behavior during extraction and ionization, thereby improving the accuracy and precision of the analytical method.
This application note details a validated, high-throughput LC-MS/MS method for the determination of rofecoxib in human plasma, employing 5-hydroxyrofecoxib as the internal standard and a simple protein precipitation (PPT) procedure for sample preparation.
Principle of the Method
The method is based on the principle of protein precipitation to extract rofecoxib and the internal standard, 5-hydroxyrofecoxib, from human plasma. This technique is fast, cost-effective, and suitable for high-throughput analysis.[4] Acetonitrile is used as the precipitation solvent due to its high efficiency in protein removal and good recovery of analytes.[5][6]
Following extraction, the analytes are separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7] The quantification is based on the ratio of the peak area of the analyte (rofecoxib) to that of the internal standard (5-hydroxyrofecoxib), which corrects for potential variability during the analytical process.
Materials and Reagents
-
Analytes: Rofecoxib (Reference Standard), 5-Hydroxyrofecoxib (Internal Standard)
-
Solvents: HPLC-grade Acetonitrile and Methanol, Formic Acid (≥98%)
-
Water: Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)
Instrumentation and Analytical Conditions
A standard HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is required.[8] The following tables summarize the optimized instrumental conditions.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| HPLC Column | C18 reversed-phase, e.g., 100 mm x 3.0 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic (e.g., 50:50 A:B) or a short gradient for optimal separation |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Run Time | < 5 minutes |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Rofecoxib | 5-Hydroxyrofecoxib (IS) |
| Ionization Mode | Negative Ionization (APCI or ESI) | Negative Ionization (APCI or ESI) |
| MRM Transition (m/z) | 313 → 257 [8] | Hypothetical: 329 → [Fragment Ion] |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy (CE) | Analyte-specific optimization required | Analyte-specific optimization required |
| Declustering Potential (DP) | Analyte-specific optimization required | Analyte-specific optimization required |
| Ion Source Temp. | 500 °C | 500 °C |
Note: The MRM transition for 5-Hydroxyrofecoxib is hypothetical and must be optimized during method development by infusing a standard solution into the mass spectrometer. The precursor ion would be [M-H]⁻, which is m/z 329.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve rofecoxib and 5-hydroxyrofecoxib in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the rofecoxib stock solution with a 50:50 mixture of acetonitrile and water to create working standards for the calibration curve (e.g., 1 - 2000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the 5-hydroxyrofecoxib stock solution with acetonitrile to achieve a final concentration of 50 ng/mL. This solution will be used as the protein precipitation agent.
Sample Preparation: Protein Precipitation
The protein precipitation method is chosen for its simplicity and speed, making it ideal for high-throughput environments.[4][9]
-
Aliquot: Pipette 100 µL of plasma samples (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Spike IS: Add 300 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile) to each sample. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[10]
-
Vortex: Cap the tubes or seal the plate and vortex mix for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant (~250 µL) to a clean vial or 96-well plate for analysis.
-
Inject: Inject the prepared sample into the LC-MS/MS system.
Bioanalytical Workflow Diagram
Caption: High-throughput bioanalytical workflow for rofecoxib quantification.
Method Validation
The developed method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[11][12][13] Key validation parameters are summarized below.
Table 3: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | Ability to differentiate and quantify the analyte from endogenous components. Assessed using at least six blank matrix sources.[13] | No significant interfering peaks at the retention times of the analyte and IS (<20% of LLOQ response). |
| Linearity & Range | A calibration curve with at least six non-zero standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response is at least 5-fold the blank response. Accuracy within ±20%, Precision ≤20% CV. |
| Accuracy & Precision | Assessed at LLOQ, low, mid, and high QC levels in replicate (n≥5) over multiple days.[7] | Intra- and inter-day accuracy within ±15% of nominal (±20% at LLOQ). Precision ≤15% CV (≤20% at LLOQ).[7] |
| Matrix Effect | Assessment of the suppression or enhancement of ionization by co-eluting matrix components. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The efficiency of the extraction procedure, comparing analyte response from extracted samples to unextracted standards. | Should be consistent, precise, and reproducible. |
| Stability | Analyte stability under various conditions: bench-top, freeze-thaw cycles, and long-term storage. | Mean concentrations should be within ±15% of the nominal concentration. |
Discussion
The use of 5-hydroxyrofecoxib as an internal standard is a cornerstone of this method's reliability. As a metabolite, its physicochemical properties are very similar to rofecoxib, ensuring that it behaves comparably during the entire analytical process, from protein precipitation to ionization in the mass spectrometer source. This structural similarity is crucial for compensating for matrix effects, which are a common challenge in bioanalysis, especially with a simple sample preparation technique like protein precipitation.
The protein precipitation protocol is highly effective for removing the bulk of plasma proteins.[4][5] While more exhaustive techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can yield cleaner extracts,[3][9][14] the speed and simplicity of PPT are often advantageous for studies involving a large number of samples. The potential for increased matrix effects with PPT is effectively mitigated by the use of a suitable internal standard and chromatographic separation.
The chromatographic and mass spectrometric parameters are selected to provide a short run time without compromising the resolution of rofecoxib from potential interferences. Negative ionization mode is often effective for compounds like rofecoxib.[8] The MRM transitions provide a high degree of specificity, ensuring that the instrument is detecting only the compounds of interest.
Conclusion
This application note presents a rapid, sensitive, and robust LC-MS/MS method for the quantification of rofecoxib in human plasma. The protocol leverages a simple and efficient protein precipitation sample preparation technique and the use of 5-hydroxyrofecoxib as a structural analog internal standard. The method is suitable for high-throughput bioanalytical applications and can be fully validated to meet international regulatory standards for accuracy, precision, and reliability.
References
-
National Center for Biotechnology Information. "Rofecoxib." PubChem Compound Database, CID=5090. [Link]
-
Al-Shehri, M. M., et al. "Novel Validated LC-MS/MS Method For Simultaneous Estimation of Celecoxib and Amlodipine in Rat Plasma and Its Application to A Pharmacokinetic Study." Journal of Pharmaceutical Negative Results, 2022. [Link]
-
Law, H.-Y., et al. "Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study." Molecules, vol. 27, no. 17, 2022, p. 5697. [Link]
-
Wang, X., et al. "Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles." Journal of Pharmaceutical and Biomedical Analysis, vol. 145, 2017, pp. 631-639. [Link]
-
Park, M.-S., et al. "Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study." Journal of Chromatography B, vol. 902, 2012, pp. 137-141. [Link]
-
Agilent Technologies. "Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates." Application Note, 2021. [Link]
-
Patel, H., et al. "Analytical and bio-analytical methods of rofecoxib: A comprehensive review." International Journal of Pharmaceutical Chemistry and Analysis, vol. 10, no. 4, 2023, pp. 176-184. [Link]
-
Jamal, M., and M. A. Razzaq. "Determination of celecoxib in human plasma using solid-phase extraction and high-performance liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis, vol. 22, no. 3, 2000, pp. 541-546. [Link]
-
Woolf, E. J., et al. "Determination of rofecoxib (MK-0966), a cyclooxygenase-2 inhibitor, in human plasma by high-performance liquid chromatography with tandem mass spectrometric detection." Journal of Chromatography A, vol. 830, no. 1, 1999, pp. 183-190. [Link]
-
Xia, Y.-Q., and J. E. Fulper. "LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method." LCGC International, vol. 21, no. 1, 2008. [Link]
-
Dadashzadeh, S., et al. "A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies." DARU Journal of Pharmaceutical Sciences, vol. 15, no. 2, 2007, pp. 88-93. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. "Bioanalytical Method Validation for Biomarkers Guidance." Guidance for Industry, 2023. [Link]
-
Souverain, S., et al. "Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS." Journal of Pharmaceutical and Biomedical Analysis, vol. 35, no. 4, 2004, pp. 913-920. [Link]
-
Liu, T., et al. "Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events." Journal of Lipid Research, vol. 51, no. 7, 2010, pp. 1795-1804. [Link]
-
Savaşer, A., et al. "RP‐HPLC Assay of Rofecoxib from Pharmaceutical Dosage Forms and Human Plasma and Its Drug Dissolution Studies." Journal of Liquid Chromatography & Related Technologies, vol. 28, no. 1, 2005, pp. 81-94. [Link]
-
International Council for Harmonisation. "M10 Bioanalytical Method Validation and Study Sample Analysis." ICH Guideline, 2022. [Link]
-
Saharkhiz, Z., et al. "DETERMINATION OF CELECOXIB IN HUMAN PLASMA BY EFFERVESCENCE-ASSISTED DISPERSIVE LIQUID–LIQUID MICROEXTRACTION AND HPLC/UV." Acta Chimica Slovenica, vol. 71, no. 1, 2024, pp. 411-419. [Link]
-
Souverain, S., et al. "Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS." Journal of Pharmaceutical and Biomedical Analysis, vol. 35, no. 4, 2004, pp. 913-920. [Link]
-
KCAS. "FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers." Blog Post, 2023. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. "Bioanalytical Method Validation." Guidance for Industry, 2018. [Link]
-
FDA CDER Small Business and Industry Assistance. "Bioanalytical Method Validation: History, Process, and Regulatory Perspectives." YouTube, 6 July 2020. [Link]
Sources
- 1. ijpca.org [ijpca.org]
- 2. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of rofecoxib (MK-0966), a cyclooxygenase-2 inhibitor, in human plasma by high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. hhs.gov [hhs.gov]
- 12. database.ich.org [database.ich.org]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. Determination of celecoxib in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of 5-Hydroxyrofecoxib in Human Plasma
Abstract
This document provides a comprehensive guide for the quantitative determination of 5-hydroxyrofecoxib, the primary oxidative metabolite of rofecoxib, in human plasma. The protocol details a robust and sensitive method employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a gold standard for bioanalytical assays[1]. We present two validated sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), offering flexibility based on laboratory workflow and sample throughput needs. This application note is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies. All validation parameters are defined in accordance with the principles outlined in the ICH M10, FDA, and EMA guidelines on bioanalytical method validation[2][3][4].
Introduction: The Rationale for Measuring 5-Hydroxyrofecoxib
Rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive metabolism in humans[5]. The principal metabolic pathway is oxidation to 5-hydroxyrofecoxib, a product of cytochrome P450-mediated activity in the liver[6]. The quantification of this major metabolite is critical for several reasons:
-
Pharmacokinetic (PK) Profiling: Characterizing the formation and elimination of 5-hydroxyrofecoxib provides a more complete understanding of the parent drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Phenotyping: The rate of formation of 5-hydroxyrofecoxib can provide insights into inter-individual variability in drug metabolism, potentially influenced by genetic polymorphisms in metabolizing enzymes.
-
Drug-Drug Interaction (DDI) Studies: Monitoring metabolite levels is essential when assessing the potential for co-administered drugs to inhibit or induce the metabolic pathways of rofecoxib.
-
Safety and Efficacy Correlation: Although human metabolites of rofecoxib are not known to significantly inhibit COX-1 or COX-2, comprehensive metabolite data is a crucial component of safety assessment in drug development[5].
This guide provides a detailed, field-proven methodology for the reliable quantification of 5-hydroxyrofecoxib, enabling researchers to generate high-quality data for regulatory submissions and fundamental research.
Materials and Reagents
| Item | Supplier & Grade | Purpose |
| 5-Hydroxyrofecoxib Reference Standard | Certified Supplier (Purity ≥98%) | Calibration standards and QCs |
| 5-Hydroxyrofecoxib-d4 (Internal Standard, IS) | Certified Supplier (Purity ≥98%) | Internal standard for quantification |
| Methanol (MeOH) | LC-MS Grade | Solvent for stock solutions, mobile phase |
| Acetonitrile (ACN) | LC-MS Grade | Solvent for protein precipitation, mobile phase |
| Water | Deionized, 18.2 MΩ·cm | Mobile phase and reagent preparation |
| Formic Acid (FA) | LC-MS Grade (≥99%) | Mobile phase modifier |
| Ammonium Acetate | LC-MS Grade (≥99%) | Mobile phase modifier |
| Human Plasma (K2EDTA) | Reputable Bio-supplier | Matrix for standards and QCs |
| Diethyl Ether | HPLC Grade | LLE extraction solvent |
| Dichloromethane | HPLC Grade | LLE extraction solvent |
| Solid-Phase Extraction (SPE) Cartridges | e.g., C18, 1 mL, 30 mg | Analyte extraction and cleanup |
Rationale for Internal Standard Selection: An ideal internal standard (IS) co-elutes with the analyte and experiences similar ionization and matrix effects. A stable isotope-labeled (SIL) analog, such as 5-hydroxyrofecoxib-d4, is the gold standard as it has nearly identical physicochemical properties to the analyte, ensuring the highest accuracy and precision.
Sample Handling and Stability
Proper sample handling is paramount to prevent analyte degradation. Blood samples should be collected in tubes containing K2EDTA as an anticoagulant.
-
Processing: Plasma should be separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) within one hour of collection.
-
Storage: Immediately freeze plasma samples at -70°C or lower. Studies on similar compounds have shown stability for extended periods under these conditions.
-
Freeze-Thaw Stability: Limit freeze-thaw cycles. As part of method validation, it is essential to demonstrate analyte stability through at least three freeze-thaw cycles.
-
Bench-Top Stability: Keep plasma samples on ice during processing. The stability of 5-hydroxyrofecoxib in plasma at room temperature must be evaluated during method validation[1].
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 5-hydroxyrofecoxib and its deuterated internal standard (IS) and dissolve in methanol to a final volume of 1 mL.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve (CC) and quality control (QC) samples.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS primary stock with 50:50 methanol/water to achieve a concentration that provides a robust signal in the mass spectrometer.
Sample Preparation: Extracting 5-Hydroxyrofecoxib from Plasma
The complex nature of plasma necessitates an extraction step to remove proteins and phospholipids that can interfere with the analysis and suppress the MS signal. We present two effective methods.
SPE offers high recovery and clean extracts, making it an excellent choice for this application. A C18 sorbent is suitable for retaining the moderately non-polar 5-hydroxyrofecoxib.
Detailed SPE Protocol:
-
Condition: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.
-
Sample Pre-treatment: To 200 µL of plasma in a microcentrifuge tube, add 25 µL of the IS working solution (e.g., 100 ng/mL). Vortex for 10 seconds.
-
Load: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. This step is crucial for removing salts and other matrix components without eluting the analyte of interest.
-
Elute: Elute the 5-hydroxyrofecoxib and IS with 1 mL of acetonitrile.
-
Dry-Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 90% Mobile Phase A). Vortex to ensure complete dissolution.
-
Analyze: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
LLE is a cost-effective and rapid alternative to SPE, relying on the differential partitioning of the analyte between two immiscible liquid phases. A mixture of diethyl ether and dichloromethane provides a good polarity balance for extracting 5-hydroxyrofecoxib.
Detailed LLE Protocol:
-
Sample Pre-treatment: To 200 µL of plasma in a polypropylene tube, add 25 µL of the IS working solution (e.g., 100 ng/mL).
-
Extraction: Add 1 mL of the extraction solvent (e.g., a 60:40 v/v mixture of diethyl ether and dichloromethane). The choice of solvent is a critical parameter that balances analyte solubility with the exclusion of endogenous interferences.
-
Mix: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Separate: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers and precipitate proteins.
-
Collect: Carefully transfer the upper organic layer to a clean tube.
-
Dry-Down: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analyze: Transfer to an autosampler vial for injection.
LC-MS/MS Instrumentation and Conditions
The following parameters are provided as a robust starting point and should be optimized for the specific instrumentation used.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| LC System | UPLC/HPLC System | Provides necessary resolution and reproducibility. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard choice for moderately non-polar compounds, offering good peak shape and retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ion mode ESI and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good chromatographic efficiency. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing run time and efficiency. |
| Gradient | 10% B to 95% B over 3 min | A gradient elution is necessary to ensure elution of the analyte while minimizing run time. |
| Column Temp | 40°C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential matrix effects. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM). |
| Ionization | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for this class of molecules. Positive mode is often effective for nitrogen-containing compounds. |
| MRM Transition (Analyte) | To be determined by infusion | The precursor ion will be [M+H]+. The product ion is determined by optimizing fragmentation. |
| MRM Transition (IS) | To be determined by infusion | The precursor ion will be [M+H]+ for the deuterated analog. |
Method Validation
A full method validation must be performed to ensure the reliability of the data, in accordance with regulatory guidelines[3].
Table 2: Key Validation Parameters and Acceptance Criteria (based on EMA/FDA Guidelines)
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze ≥6 blank plasma lots for interferences at the analyte and IS retention times. | Response of interferences should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve | Analyze calibration standards (min. 6 non-zero points) over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | Lowest standard on the calibration curve. | Analyte response should be at least 5 times the blank response. Accuracy within ±20%, Precision ≤20% CV. |
| Accuracy & Precision | Analyze QC samples at LLOQ, Low, Medium, and High concentrations (n≥5 per level) in at least 3 separate runs. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: CV ≤15% (≤20% at LLOQ). |
| Matrix Effect | Analyze analyte at low and high concentrations in extracted plasma from ≥6 different sources. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Compare analyte peak area from extracted samples to post-extraction spiked samples at 3 concentrations (Low, Med, High). | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability in plasma under various conditions: Freeze-Thaw (min. 3 cycles), Bench-Top (e.g., 4h, RT), Long-Term (-70°C). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Data Interpretation and Reporting
-
Quantification: The concentration of 5-hydroxyrofecoxib in unknown samples is determined by calculating the peak area ratio of the analyte to the IS and interpolating from the calibration curve using a weighted (e.g., 1/x²) linear regression model.
-
Quality Control: Each analytical run must include a set of QC samples at low, medium, and high concentrations. At least two-thirds of the QCs, and at least 50% at each level, must be within ±15% of their nominal values for the run to be accepted.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of 5-hydroxyrofecoxib in human plasma. By providing protocols for both SPE and LLE, this guide offers the flexibility required for various research and development settings. Adherence to the described sample handling, extraction, and analytical procedures, followed by a comprehensive method validation according to regulatory standards, will ensure the generation of high-quality, defensible data for pharmacokinetic and drug metabolism studies.
References
-
Shakya, K. R., et al. (n.d.). High Performance Liquid Chromatographic Determination of Etoricoxib in Human Plasma. Asian Publication Corporation. Available at: [Link]
-
Wang, P., et al. (2000). Metabolism of rofecoxib in vitro using human liver subcellular fractions. PubMed. Available at: [Link]
-
Jovanović, M., et al. (2022). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. PMC. Available at: [Link]
-
Al-Saeed, M., et al. (2022). Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2018). Validation of a Sensitive Lc/Ms/Ms Method for the Determination of Imrecoxib and its Two Metabolites in Human Plasma. Longdom Publishing. Available at: [Link]
-
Ptáček, P., et al. (2012). Determination of Celecoxib in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
Saharkhiz, Z., et al. (2021). DETERMINATION OF CELECOXIB IN HUMAN PLASMA BY EFFERVESCENCE-ASSISTED DISPERSIVE LIQUID–LIQUID MICROEXTRACTION AND HPLC/UV. Available at: [Link]
-
Ji, Q. C., et al. (2003). Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma. ResearchGate. Available at: [Link]
-
Murphy, R. F., et al. (1987). Stability of 5-fluorouracil in whole blood and plasma. PubMed. Available at: [Link]
-
Chow, H-H. S., et al. (2004). Determination of celecoxib in human plasma using solid-phase extraction and high-performance liquid chromatography. PubMed. Available at: [Link]
-
European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Baillie, T. A., et al. (2001). Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib in the rat: evidence for transient ring opening of a substituted 2-furanone derivative using stable isotope-labeling techniques. PubMed. Available at: [Link]
-
Oddoze, C., et al. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. bevital. Available at: [Link]
-
Keevil, B. G., et al. (2020). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. PMC. Available at: [Link]
-
Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research. Phenomenex. Available at: [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
Rudzki, P. J., & Leś, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. Available at: [Link]
-
Nicoll-Griffith, D. A., et al. (2000). Synthesis, characterization, and activity of metabolites derived from the cyclooxygenase-2 inhibitor rofecoxib (MK-0966, Vioxx). PubMed. Available at: [Link]
-
Halpin, R. A., et al. (2000). The absorption, distribution, metabolism and excretion of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs. PubMed. Available at: [Link]
-
Amini, M., & Rouini, M. R. (2004). A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. SciSpace. Available at: [Link]
-
ICH. (2022). bioanalytical method validation and study sample analysis m10. ICH. Available at: [Link]
-
Al-Saeed, M., et al. (2022). Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study. MDPI. Available at: [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. pnas.org [pnas.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Determination of rofecoxib (MK-0966), a cyclooxygenase-2 inhibitor, in human plasma by high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Profiling of Rofecoxib and its 5-Oxidized Metabolites
Executive Summary
This application note details a robust, stability-indicating bioanalytical method for the quantification of Rofecoxib (Vioxx) and its primary oxidative metabolite, 5-Hydroxyrofecoxib , in human plasma.
Critical Note on Nomenclature: While "5-Keto Vioxx" is often used colloquially in exploratory research, the primary stable oxidative metabolite at the C5 position of the furanone ring is 5-Hydroxyrofecoxib . Further oxidation at this site typically leads to ring opening (forming a dicarboxylic acid derivative) rather than a stable ketone, due to the chemical constraints of the lactone ring. This protocol is designed to quantify the parent and the 5-hydroxy metabolite while monitoring for ring-opened degradation products.
Scientific Background & Mechanistic Rationale[1][2][3][4][5]
Metabolic Pathway & Stability
Rofecoxib is a selective COX-2 inhibitor metabolized primarily via cytosolic reduction to dihydro-rofecoxib.[1] However, a significant oxidative pathway involves CYP3A4-mediated hydroxylation at the 5-position of the furanone ring.
-
The Challenge: The 5-hydroxy metabolite is in equilibrium with its ring-opened hydroxy acid form. This equilibrium is pH-dependent. High pH causes irreversible ring opening; low pH favors the lactone.
-
The Solution: This method utilizes a Liquid-Liquid Extraction (LLE) at a controlled acidic pH (pH 4.5-5.0) to stabilize the lactone ring and maximize recovery of the non-ionized species, followed by analysis via LC-MS/MS.
Pathway Visualization
The following diagram illustrates the metabolic relationship and the critical stability equilibrium targeted by this method.
Figure 1: Metabolic pathway of Rofecoxib focusing on C5-oxidation and pH-dependent ring opening.
Experimental Protocol
Materials & Reagents
-
Internal Standard (IS): Rofecoxib-d3 (Deuterated analog preferred for compensating matrix effects).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc), Formic Acid (FA).
Sample Preparation (LLE)
Liquid-Liquid Extraction is chosen over Protein Precipitation (PPT) to eliminate phospholipids and stabilize the lactone ring.
-
Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:Water). Vortex gently.
-
Acidification: Add 200 µL of 0.1 M Acetate Buffer (pH 4.5).
-
Rationale: Acidification ensures the 5-hydroxy metabolite exists in the closed lactone form, increasing logP and extraction efficiency.
-
-
Extraction: Add 1.5 mL of Ethyl Acetate.
-
Agitation: Shake on a reciprocating shaker for 10 minutes at high speed. Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 1.2 mL of the supernatant (organic layer) to a clean glass tube.
-
Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase A:B (50:50). Vortex for 1 min.
LC-MS/MS Conditions
Chromatography (LC):
-
System: UHPLC System (e.g., Agilent 1290 or Waters Acquity).
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 30 | Initial Hold |
| 0.50 | 30 | Start Gradient |
| 3.00 | 90 | Elution |
| 3.50 | 90 | Wash |
| 3.60 | 30 | Re-equilibration |
| 5.00 | 30 | End of Run |
Mass Spectrometry (MS):
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Rationale: The sulfone group and the furanone ring protonate readily under acidic conditions ([M+H]+).
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Rofecoxib | 315.1 | 261.1 | 30 | 22 | Quantifier |
| 315.1 | 165.1 | 30 | 35 | Qualifier | |
| 5-OH Rofecoxib | 331.1 | 267.1 | 32 | 25 | Quantifier |
| 331.1 | 313.1 | 32 | 18 | Qualifier (-H2O) | |
| Rofecoxib-d3 | 318.1 | 264.1 | 30 | 22 | IS Quantifier |
Method Validation & Performance
Linearity & Sensitivity[11]
-
Calibration Range: 1.0 ng/mL to 1000 ng/mL.
-
Regression: Weighted (1/x²) linear regression.
-
LLOQ: 1.0 ng/mL (S/N > 10).
Stability Assessment (Crucial)
Because of the lactone instability, specific stress tests are required:
-
Benchtop Stability: 4 hours at room temperature (Keep pH < 7).
-
Freeze-Thaw: 3 cycles at -80°C.
-
Autosampler Stability: 24 hours at 10°C.
Workflow Diagram
The following diagram details the critical path for sample handling to prevent degradation.
Figure 2: Step-by-step extraction workflow emphasizing the acidification step for metabolite stability.
Troubleshooting & Optimization
-
Peak Tailing: If Rofecoxib peaks tail, increase the column temperature to 45°C or slightly increase buffer strength (e.g., 5mM Ammonium Formate).
-
Metabolite Conversion: If 5-OH Rofecoxib signal is low but a peak appears at m/z 349 (Ring opened + H2O), your extraction pH is too high. Ensure the buffer is strictly pH 4.5.
-
"5-Keto" Artifacts: If you observe a peak at m/z 329 (2u less than 5-OH), this may be the anhydride form generated in the ion source (in-source fragmentation). Verify by checking retention time shifts vs. authentic standards.
References
-
Woolf, E., Fu, I., & Matuszewski, B. (1999). Determination of rofecoxib, a cyclooxygenase-2 specific inhibitor, in human plasma using high-performance liquid chromatography.[5] Journal of Chromatography B: Biomedical Sciences and Applications, 730(2), 221-227.[5] Link
-
Baillie, T. A., et al. (2001). Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib in the rat. Drug Metabolism and Disposition, 29(12), 1584-1590. Link
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link
-
Halpin, R. A., et al. (2000). The metabolism and excretion of rofecoxib in humans. Drug Metabolism and Disposition, 28(10), 1244-1254. Link
Sources
- 1. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib in the rat: evidence for transient ring opening of a substituted 2-furanone derivative using stable isotope-labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of rofecoxib, a cyclooxygenase-2 specific inhibitor, in human plasma using high-performance liquid chromatography with post-column photochemical derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
Application Note: Chemo-Selective Synthesis and Purification of 5-Hydroxyrofecoxib Reference Standards
Executive Summary
This application note details the chemical synthesis, purification, and characterization of 5-hydroxyrofecoxib , a primary oxidative metabolite of the COX-2 inhibitor Rofecoxib (Vioxx). While Rofecoxib was withdrawn from the market, its metabolic profile remains a critical case study in drug safety and toxicology.
The Challenge: 5-hydroxyrofecoxib contains a 5-hydroxy-2(5H)-furanone (γ-hydroxybutenolide) moiety. This hemiacetal core is chemically labile and exists in a dynamic equilibrium with its ring-opened acyclic keto-acid form [4-(4-methylsulfonylphenyl)-3-phenyl-4-oxobutyric acid].
The Solution: This protocol utilizes a radical bromination-hydrolysis sequence to generate the target hemiacetal. We prioritize a neutral-pH purification strategy to arrest ring-opening, ensuring high-purity isolation suitable for use as an analytical reference standard in LC-MS/MS DMPK assays.
Scientific Background & Metabolic Context[1][2][3][4]
Rofecoxib metabolism is biphasic. The primary clearance pathway involves cytosolic reduction to dihydro-rofecoxib. However, the oxidative pathway, mediated largely by CYP3A4, hydroxylates the furanone ring at the C-5 position.
This metabolite is transient in biological systems, rapidly converting to the ring-opened acid or undergoing further oxidation to the anhydride. Accessing the stable 5-hydroxy intermediate requires bypassing biological enzymes and utilizing direct chemical functionalization.
Diagram 1: Metabolic & Synthetic Pathway
Figure 1 illustrates the metabolic fate of Rofecoxib and the retrosynthetic logic for accessing the 5-hydroxy metabolite.
Caption: Synthetic trajectory (Blue) vs. Biological clearance (Dashed). Note the reversible equilibrium between the Target and the Ring-Opened Acid.
Experimental Protocol
Safety Warning: Rofecoxib is a potent COX-2 inhibitor with known cardiovascular risks.[1] Handle all powders in a fume hood. CCl4 is carcinogenic; this protocol substitutes it with Trifluorotoluene (PhCF3) where possible, though CCl4 remains the historic standard for radical stability.
Phase A: Radical Bromination (Synthesis of 5-Bromo Intermediate)
Objective: Introduce a leaving group at the C-5 position via radical substitution.
Reagents:
-
Rofecoxib (Starting Material): 1.0 eq (e.g., 314 mg, 1.0 mmol)
-
N-Bromosuccinimide (NBS): 1.1 eq (196 mg)
-
AIBN (Azobisisobutyronitrile): 0.1 eq (16 mg)
-
Solvent: Carbon Tetrachloride (CCl4) or Trifluorotoluene (PhCF3) - 10 mL
-
Atmosphere: Argon or Nitrogen
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Rofecoxib in the solvent.
-
Initiation: Add NBS and AIBN. Degas the solution by bubbling Argon for 5 minutes.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl4) under visible light irradiation (using a 250W tungsten lamp can accelerate radical initiation).
-
Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.5) should disappear, replaced by a less polar spot (5-bromo derivative). Reaction time is typically 2–4 hours.
-
Workup: Cool to 0°C to precipitate succinimide. Filter off the solid. Evaporate the filtrate in vacuo at <30°C.
-
Critical Checkpoint: Do not purify the bromide on silica gel; it is unstable. Proceed immediately to hydrolysis.
-
Phase B: Silver-Assisted Hydrolysis
Objective: Convert the labile bromide to the hemiacetal under neutral conditions to prevent ring opening.
Reagents:
-
Crude 5-Bromo-rofecoxib (from Phase A)
-
Silver Carbonate (Ag2CO3): 1.5 eq
-
Solvent: Acetone / Water (10:1 v/v)
Procedure:
-
Dissolution: Dissolve the crude bromide in 10 mL Acetone. Add 1 mL water.
-
Hydrolysis: Add Silver Carbonate in one portion. Stir vigorously at room temperature in the dark.
-
Timeline: Reaction is usually fast (30–60 mins). Monitor by TLC for the appearance of a polar spot (Rf ~0.2–0.3).
-
Quench: Filter the mixture through a Celite pad to remove silver salts. Wash the pad with acetone.
-
Concentration: Remove acetone under reduced pressure. The remaining aqueous phase may contain the product precipitate.
Purification & Isolation Strategy
The isolation of 5-hydroxyrofecoxib is the most failure-prone step due to the ring-opening equilibrium.
Method: Preparative HPLC (Reverse Phase) Column: C18 (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm) Mobile Phase:
-
A: Water + 10mM Ammonium Acetate (pH 6.5 - Neutral Buffer is Critical)
-
B: Acetonitrile Gradient: 20% B to 80% B over 20 minutes.
Workflow:
-
Inject the crude aqueous residue (filtered).
-
Collect the fraction corresponding to the hemiacetal (typically elutes earlier than parent Rofecoxib).
-
Lyophilization: Do not use rotary evaporation with heat. Freeze the collected fractions immediately and lyophilize to obtain a white powder.
Diagram 2: Purification Logic Flow
Figure 2 details the decision matrix for purification to ensure stability.
Caption: Logic flow for mobile phase selection. Acidic conditions catalyze ring opening; neutral ammonium acetate preserves the target structure.
Characterization & QC Standards
Verify the identity using NMR and Mass Spectrometry. Note that in protic solvents (like Methanol-d4), you may observe equilibrium mixtures. DMSO-d6 is preferred for observing the closed lactone form.
| Analytical Method | Expected Signal / Result | Interpretation |
| HRMS (ESI+) | m/z 348.05 [M+NH4]+ or 331.02 [M+H]+ | Confirm oxidation (+16 Da over parent). |
| 1H NMR (DMSO-d6) | δ ~6.5 - 6.8 ppm (d, 1H, CH-OH) | Diagnostic signal for the methine proton at C-5. |
| 1H NMR (DMSO-d6) | δ ~7.8 - 8.2 ppm (d, 1H, OH) | Hydroxyl proton (exchangeable). |
| HPLC Purity | > 95% (254 nm) | Ensure absence of parent Rofecoxib. |
Storage Protocol:
-
State: Lyophilized powder.
-
Temperature: -20°C or lower.
-
Container: Amber glass (light sensitive).
-
Shelf-Life: Re-test purity every 3 months. The compound slowly dehydrates or opens to the acid over time.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete Bromination | Ensure anhydrous solvents and fresh NBS. Use a tungsten lamp to initiate radicals. |
| Multiple Peaks in HPLC | Ring Opening (Tautomerization) | Check mobile phase pH. Ensure it is buffered to pH 6.0–7.0. Avoid TFA. |
| Product is an Oil | Residual Solvent/Water | Lyophilize for 24+ hours. Do not heat to dry. |
| NMR shows Aldehyde | Ring Opening | The acyclic form has an aldehyde/acid character. Run NMR in dry DMSO-d6 immediately after dissolving. |
References
-
Nicoll-Griffith, D. A., et al. (2000).[2] Synthesis, characterization, and activity of metabolites derived from the cyclooxygenase-2 inhibitor rofecoxib (MK-0966, Vioxx).[2] Bioorganic & Medicinal Chemistry Letters, 10(23), 2683-2686.[2]
-
Guay, J., et al. (1999).[3][4] The discovery of rofecoxib, [MK 966, Vioxx, 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone], an orally active cyclooxygenase-2-inhibitor.[3][4] Bioorganic & Medicinal Chemistry Letters, 9(13), 1773-1778.[3][4]
-
Halpin, R. A., et al. (2002). Biotransformation of rofecoxib: identification of the major metabolites in rat, dog, and human urine and feces. Drug Metabolism and Disposition, 30(4), 395-404.
Sources
- 1. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and activity of metabolites derived from the cyclooxygenase-2 inhibitor rofecoxib (MK-0966, Vioxx) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of rofecoxib, [MK 966, Vioxx, 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone], an orally active cyclooxygenase-2-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: The discovery of rofecoxib, [MK 966, Vioxx, 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone], an orally active cyclooxygenase-2-inhibitor. [scholars.duke.edu]
Application Note: Quantitative Analysis of 5-Hydroxyrofecoxib in Human Plasma by LC-MS/MS
A Validated Biomarker Assay for Rofecoxib Administration
Introduction: The Need for a Specific Biomarker
Rofecoxib, formerly marketed as Vioxx®, is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] It was widely prescribed for osteoarthritis, acute pain, and dysmenorrhea before its worldwide withdrawal from the market in 2004 due to an increased risk of cardiovascular events, such as heart attack and stroke.[4][5][6][7][8][9] Despite its withdrawal, the detection of rofecoxib and its metabolites remains critical in forensic toxicology, clinical research, and compliance monitoring.
A biomarker is a characteristic that can be objectively measured as an indicator of a normal biological process, a pathogenic process, or a pharmacological response to a therapeutic intervention. In pharmacology, the metabolites of a drug often serve as highly specific biomarkers of exposure. Following administration, rofecoxib is extensively metabolized in the body, primarily through reduction and oxidation.[2][10] One of its major metabolites, formed through an oxidative pathway, is 5-hydroxyrofecoxib.[10][11][12][13] The presence of 5-hydroxyrofecoxib in a biological sample is a definitive indicator of prior rofecoxib intake.
This application note provides a detailed, field-proven protocol for the quantitative analysis of 5-hydroxyrofecoxib in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This methodology offers the high sensitivity and specificity required for unambiguous detection and is grounded in established principles of bioanalytical method validation.[14][15]
Scientific Principle: Metabolism and Bioanalysis
The Metabolic Pathway of Rofecoxib
The biotransformation of rofecoxib is complex, but a predominant pathway involves oxidation to 5-hydroxyrofecoxib.[10] This conversion is primarily mediated by cytosolic enzymes, with NADPH-dependent oxidation occurring in liver microsomes.[2][10] While other reductive metabolites are also formed, 5-hydroxyrofecoxib is a significant product of oxidative metabolism and serves as an excellent analytical target.[2][13] The metabolic conversion is a critical step that transforms the parent drug into a more water-soluble compound, facilitating its eventual excretion.
Caption: Metabolic conversion of Rofecoxib to 5-Hydroxyrofecoxib.
The Analytical Approach: LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices.[4][16] Its power lies in its two-stage separation process:
-
High-Performance Liquid Chromatography (HPLC): Physically separates the analyte of interest (5-hydroxyrofecoxib) from other matrix components based on its chemical properties (e.g., polarity) as it passes through a chromatographic column.
-
Tandem Mass Spectrometry (MS/MS): Provides highly specific detection. The mass spectrometer ionizes the separated molecules, selects the specific mass-to-charge ratio (m/z) of the parent ion (precursor ion), fragments it, and then detects a specific fragment ion (product ion). This precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte, providing exceptional specificity and minimizing background noise.
Experimental Protocol
Materials and Reagents
-
Standards: 5-Hydroxyrofecoxib (≥98% purity), Rofecoxib (≥98% purity), and a suitable stable isotope-labeled internal standard (IS), such as 5-Hydroxyrofecoxib-d4. If an isotopically labeled standard is unavailable, a structurally related compound (e.g., Celecoxib) can be used after thorough validation.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free, pooled human plasma (with K2-EDTA as anticoagulant).
-
Labware: Calibrated micropipettes, 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.
-
Equipment: Vortex mixer, refrigerated microcentrifuge, analytical balance, LC-MS/MS system (e.g., Sciex, Waters, Agilent, or Thermo Fisher Scientific).
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 5-hydroxyrofecoxib and the Internal Standard (IS) and dissolve in methanol in separate 1 mL volumetric flasks to obtain a final concentration of 1 mg/mL. Store at -20°C.
-
Working Stock Solutions (10 µg/mL): Dilute the primary stock solutions with 50:50 methanol:water to create working stocks of 10 µg/mL for the analyte and the IS.
-
Calibration Standards & Quality Controls (QCs): Serially dilute the 10 µg/mL analyte working stock into drug-free human plasma to prepare calibration standards at concentrations such as 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Independently, prepare QC samples at four levels:
-
LLOQ: Lower Limit of Quantification (e.g., 0.5 ng/mL)
-
LQC: Low Quality Control (e.g., 1.5 ng/mL)
-
MQC: Medium Quality Control (e.g., 75 ng/mL)
-
HQC: High Quality Control (e.g., 750 ng/mL)
-
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective technique for removing high-abundance proteins from plasma, which would otherwise interfere with the LC-MS/MS analysis.[17][18] Acetonitrile is a highly efficient precipitating agent.[19]
Caption: Workflow for plasma protein precipitation.
Detailed Steps:
-
Into a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample (calibrator, QC, or unknown).
-
Add 10 µL of the IS working solution (e.g., 10 µg/mL) to every tube except for the blank matrix samples. The IS corrects for variability during sample processing and instrumental analysis.
-
Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.[20][21]
-
Vortex the mixture vigorously for 30 seconds to ensure complete denaturation of proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the clear supernatant and transfer it to a clean autosampler vial for analysis.
LC-MS/MS Instrument Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrument used.
| Parameter | Condition | Rationale |
| Liquid Chromatography | ||
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like 5-hydroxyrofecoxib. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes analyte protonation for positive mode electrospray ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical scale columns, balancing speed and separation efficiency. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects while maintaining sensitivity. |
| Column Temperature | 40 °C | Elevated temperature improves peak shape and reduces viscosity, leading to better chromatography. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient elution is necessary to effectively separate the analyte from early-eluting matrix components and ensure a sharp peak shape. |
| Tandem Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar to moderately polar molecules. Positive mode is effective for compounds that can readily accept a proton. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures highest specificity and sensitivity by monitoring a unique precursor-to-product ion transition. |
| MRM Transition (Analyte) | e.g., m/z 331.1 → 285.1 | [Values are illustrative; must be optimized experimentally by infusing the pure standard] |
| MRM Transition (IS) | e.g., m/z 335.1 → 289.1 (for d4-labeled IS) | The stable isotope label results in a predictable mass shift from the analyte. |
| Key Voltages | Capillary, Cone, Collision Energy | Must be optimized for the specific analyte and instrument to maximize signal intensity. |
Bioanalytical Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. The validation process should adhere to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[14][15][22][23][24]
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte or IS in at least six unique sources of blank plasma. |
| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. | A calibration curve with at least six non-zero points. The coefficient of determination (r²) should be ≥0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | The closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision). | Assessed at LLOQ, LQC, MQC, and HQC levels (n=5 per level). Mean accuracy should be within 85-115% of nominal (80-120% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ).[23] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio >10. Accuracy and precision must meet the criteria defined above. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The coefficient of variation (CV%) of the IS-normalized matrix factor from at least six lots of matrix should be ≤15%. |
| Recovery | The efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible across low, medium, and high concentrations. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions. | Mean concentrations of stability samples must be within ±15% of the nominal concentration. Tested for freeze-thaw, bench-top, long-term, and post-preparative stability. |
Data Analysis and Interpretation
-
Quantification: For each sample, calculate the peak area ratio of the 5-hydroxyrofecoxib MRM transition to the IS MRM transition.
-
Calibration Curve: Plot the peak area ratio (y-axis) against the nominal concentration of the calibration standards (x-axis). Apply a linear regression with a 1/x² weighting.
-
Concentration Calculation: Use the resulting regression equation (y = mx + c) to determine the concentration of 5-hydroxyrofecoxib in the QC and unknown samples.
-
Interpretation: The validated LLOQ defines the cutoff for detection. A concentration of 5-hydroxyrofecoxib above the LLOQ in a plasma sample is a definitive confirmation of rofecoxib exposure. The quantitative result can be used in pharmacokinetic modeling or to assess the extent of exposure.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, specific, and sensitive protocol for the quantification of 5-hydroxyrofecoxib in human plasma. By targeting this key metabolite, researchers and clinicians can establish a reliable biomarker for rofecoxib intake. Proper validation according to established regulatory guidelines is paramount to ensure that the data generated is accurate, reproducible, and defensible, making it suitable for research, clinical, and forensic applications.
References
-
Halpin, R. A., et al. (2000). Metabolism of rofecoxib in vitro using human liver subcellular fractions. Drug Metabolism and Disposition, 28(10), 1244-1252. [Link]
-
Garner, S. E., et al. (2005). Rofecoxib for osteoarthritis. Cochrane Database of Systematic Reviews, (1). [Link]
-
Davies, N. M., & Skjodt, N. M. (2003). Pharmacokinetics of rofecoxib: a specific cyclo-oxygenase-2 inhibitor. Clinical Pharmacokinetics, 42(6), 545-556. [Link]
-
Scott, L. J., & Lamb, H. M. (2000). Rofecoxib. Drugs, 59(1), 95-120. [Link]
-
Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560. [Link]
-
Jedziniak, P., et al. (2012). Determination of Non-Steroidal Anti-Inflammatory Drugs and Their Metabolites in Milk by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 60(33), 8147-8157. [Link]
-
Dalvie, D., et al. (2000). The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects. Drug Metabolism and Disposition, 28(5), 567-573. [Link]
-
Wang, M., et al. (2013). Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events. Proceedings of the National Academy of Sciences, 110(19), 7834-7839. [Link]
-
Zhang, J. Y., et al. (2004). Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 36(2), 377-384. [Link]
-
SCIEX. (n.d.). Making the Leap to LC/MS/MS: Enhancing and Accelerating Analysis for Forensic Toxicology Applications. SCIEX. [Link]
-
National Center for Biotechnology Information. (n.d.). Rofecoxib. PubChem Compound Database. [Link]
-
Xu, X., et al. (2016). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Journal of Pharmaceutical and Biomedical Analysis, 129, 395-403. [Link]
-
Sahu, P. K., et al. (2020). Analytical techniques for the estimation of Celecoxib in capsule dosage form by spectrophotometric method. ResearchGate. [Link]
-
Baillie, T. A., et al. (2001). Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib in the rat: evidence for transient ring opening of a substituted 2-furanone derivative using stable isotope-labeling techniques. Chemical Research in Toxicology, 14(11), 1475-1482. [Link]
-
Woolf, E. J., et al. (2000). The absorption, distribution, metabolism and excretion of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs. Drug Metabolism and Disposition, 28(10), 1234-1243. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. FDA.gov. [Link]
-
Wikipedia. (n.d.). Rofecoxib. Wikipedia. [Link]
-
Sibbald, B. (2004). Rofecoxib (Vioxx) voluntarily withdrawn from market. CMAJ, 171(9), 1027-1028. [Link]
-
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]
-
Dołowy, M., et al. (2020). TLC-Densitometric Determination of Five Coxibs in Pharmaceutical Preparations. Processes, 8(5), 620. [Link]
-
Dargo, G., & Tadisina, K. K. (2023). COX Inhibitors. StatPearls. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia. [Link]
-
Woolf, E. J., et al. (2000). The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects. PubMed. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]
-
Saccomanni, G., et al. (2011). Simultaneous detection and quantification of parecoxib and valdecoxib in canine plasma by HPLC with spectrofluorimetric detection: development and validation of a new methodology. Analytical and Bioanalytical Chemistry, 401(5), 1677-1684. [Link]
-
Harvard Health Publishing. (2014). Lessons to learn from the COX-2 saga. Harvard Medical School. [Link]
-
EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. EBSCO Research Starters. [Link]
-
U.S. Food and Drug Administration. (2024). Biomarker Guidances and Reference Materials. FDA.gov. [Link]
-
Law, B. F., et al. (2021). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. Journal of Occupational and Environmental Hygiene, 18(11), 543-553. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
-
Karha, J., & Topol, E. J. (2004). The sad story of Vioxx, and what we should learn from it. Cleveland Clinic Journal of Medicine, 71(12), 933-939. [Link]
-
Patsnap. (2024). What are COX-2 inhibitors and how do they work? Patsnap Synapse. [Link]
-
Jones, L. E., et al. (2022). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Journal of Addictive Diseases, 40(1), 101-110. [Link]
-
Masferrer, J. L., et al. (2000). Cox-2 Inhibitors. ResearchGate. [Link]
-
OpenOChem Learn. (n.d.). The story of Merck's COX-2 inhibitor, Vioxx (rofecoxib). OpenOChem Learn. [Link]
-
Chau, C. H., et al. (2009). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Bioanalysis, 1(2), 309-322. [Link]
-
World Health Organization. (2023). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. WHO. [Link]
-
Formiventos. (2025). Bioanalytical Method Validation for Biomarkers. Formiventos. [Link]
-
Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. [Link]
-
Drug Development and Delivery. (2014). Biomarker Assay Validations – A Time for Change? Drug Development and Delivery. [Link]
-
Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Wikipedia. [Link]
Sources
- 1. Rofecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rofecoxib - Wikipedia [en.wikipedia.org]
- 6. Rofecoxib (Vioxx) voluntarily withdrawn from market - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lessons to learn from the COX-2 saga - Harvard Health [health.harvard.edu]
- 8. ccjm.org [ccjm.org]
- 9. The story of Merck’s COX-2 inhibitor, Vioxx (rofecoxib) | OpenOChem Learn [learn.openochem.org]
- 10. Metabolism of rofecoxib in vitro using human liver subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The absorption, distribution, metabolism and excretion of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hhs.gov [hhs.gov]
- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. sciex.com [sciex.com]
- 17. agilent.com [agilent.com]
- 18. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. a protein precipitation extraction method [protocols.io]
- 22. database.ich.org [database.ich.org]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Bioanalytical Method Validation for Biomarkers - Formiventos [formiventos.com]
Application Note: Mechanistic Profiling of 5-Hydroxyrofecoxib in Cell-Based Systems
Technical Guide for Investigating Metabolite-Driven Toxicity and COX-Isoform Selectivity
Abstract
The withdrawal of Rofecoxib (Vioxx) in 2004 remains a pivotal case study in drug safety, highlighting the critical need to distinguish between parent-drug pharmacology and metabolite-driven toxicity. 5-hydroxyrofecoxib (5-OH-Rof) is the primary metabolic intermediate of Rofecoxib, formed via CYP3A4 oxidation and cytosolic reduction. Unlike stable metabolites, 5-OH-Rof exists in a dynamic equilibrium with its ring-opened hydroxy acid form and can undergo "back-reduction" to regenerate the parent drug.
This Application Note provides a rigorous framework for assessing 5-OH-Rof. It moves beyond standard IC50 screening to address the compound's chemical instability, its potential role in "hidden cardiotoxicity" (oxidative stress and arrhythmia), and the differentiation of its effects from the parent compound.
Metabolic Context & Chemical Handling
The Instability Factor: Research indicates that 5-OH-Rof is not merely an inactive excretion product. It is a gateway molecule. In physiological pH, the lactone ring of 5-OH-Rof is prone to opening, forming a maleic acid derivative which can covalently adduct to proteins. Furthermore, in certain cell types, 5-OH-Rof can be reduced back to Rofecoxib, confounding potency data.
Diagram 1: The Rofecoxib-Metabolite Equilibrium
This pathway illustrates the dynamic instability that researchers must control for in vitro.
Caption: Figure 1. The metabolic futile cycle of Rofecoxib. Note the spontaneous ring opening at physiologic pH.
Protocol: Preparation of 5-Hydroxyrofecoxib Stocks
Critical Step: 5-OH-Rof is unstable in aqueous media.
-
Solvent: Dissolve lyophilized 5-OH-Rof in 100% DMSO (anhydrous). Avoid ethanol, as transesterification can occur.
-
Storage: Aliquot immediately into amber glass vials. Store at -80°C.
-
Working Solution: Do not prepare serial dilutions in culture media until the exact moment of treatment. The half-life of the lactone ring in pH 7.4 media at 37°C is < 3 hours.
Assay A: COX-Isoform Selectivity (The Pharmacodynamic Check)
Objective: Determine if 5-OH-Rof retains the COX-2 selectivity of the parent, or if observed activity is due to back-conversion to Rofecoxib.
Experimental Logic: To isolate the effect of the metabolite, we must minimize the incubation time to prevent back-reduction or ring opening. We utilize a Whole Blood Assay (WBA) or Purified Enzyme System rather than long-term cell culture.
Workflow Diagram
Caption: Figure 2. Parallel assessment of COX-1 (Platelet TxB2) and COX-2 (Endothelial PGE2) inhibition.
Step-by-Step Protocol
-
Cell System:
-
Treatment:
-
Add 5-OH-Rof (0.001, 0.01, 0.1, 1, 10 µM).
-
Critical Control: Include a Rofecoxib parent control arm.
-
Incubation: Limit to 30 minutes at 37°C. (Longer incubations risk metabolite degradation).
-
-
Challenge:
-
Readout:
-
Terminate reaction after 10 minutes with ice-cold Indomethacin (10 µM).
-
Quantify TXB2 (COX-1 product) and PGE2 (COX-2 product) via competitive ELISA.
-
Data Interpretation:
-
High Selectivity: If 5-OH-Rof inhibits PGE2 but not TXB2, it retains COX-2 selectivity.
-
Loss of Potency: Literature suggests 5-OH-Rof is >100-fold less potent than Rofecoxib. If high potency is observed, suspect back-conversion to parent (verify by LC-MS of the supernatant).
Assay B: "Hidden Cardiotoxicity" & Oxidative Stress
Objective: Assess if 5-OH-Rof contributes to mitochondrial dysfunction or ROS generation, mechanisms implicated in NSAID-related cardiovascular events independent of COX inhibition.
Scientific Rationale: Recent studies (Brenner et al., 2020) suggest Rofecoxib exhibits "hidden cardiotoxicity" manifested under stress (ischemia/reperfusion).[7] This assay tests if the metabolite exacerbates oxidative stress in cardiomyocytes.
Protocol: Mitochondrial Membrane Potential (ΔΨm)
-
Cell Model: AC16 Human Cardiomyocyte cell line or iPSC-derived Cardiomyocytes.
-
Seeding: 10,000 cells/well in 96-well black-walled plates.
-
Treatment:
-
Treat with 5-OH-Rof (1 - 50 µM) for 4 hours.
-
Positive Control: Doxorubicin (1 µM) or FCCP (uncoupler).
-
-
Staining:
-
Quantification:
-
Measure Fluorescence Ratio (Red 590nm / Green 529nm).
-
ROS Counter-stain: In parallel wells, use DCFDA (20 µM) to measure cytosolic reactive oxygen species.
-
Assay C: Reactive Metabolite Trapping (Protein Adduction)
Objective: Detect if the ring-opened form of 5-OH-Rof binds covalently to cellular proteins.
Protocol:
-
System: Human Liver Microsomes (HLM) or Hepatocytes (HepG2).
-
Incubation:
-
Substrate: Rofecoxib (to generate metabolite in situ) or direct 5-OH-Rof.
-
Trapping Agent: Fortify with Glutathione (GSH) (5 mM) or N-Acetylcysteine.
-
-
Analysis:
-
Precipitate proteins with acetonitrile.
-
Analyze supernatant via LC-MS/MS.[11]
-
Target: Search for [M + GSH] adduct masses. The presence of GSH conjugates confirms the formation of reactive electrophilic intermediates (maleic anhydride derivatives).
-
Data Presentation & Analysis
Table 1: Expected Pharmacological Profile
| Parameter | Rofecoxib (Parent) | 5-Hydroxyrofecoxib | Interpretation |
| COX-2 IC50 | ~0.5 µM (Potent) | > 50 µM (Weak/Inactive) | Metabolite loses therapeutic efficacy. |
| COX-1 IC50 | > 50 µM (Inactive) | > 50 µM (Inactive) | Selectivity is maintained (or inactivity is total). |
| Mitochondrial ROS | Moderate Increase | High Increase (Hypothesized) | Metabolite may drive off-target toxicity. |
| Stability (t1/2) | Stable (>24h) | Unstable (<3h in media) | Requires rapid assay windows. |
References
-
Halpin, R. A., et al. (2000). Biotransformation of rofecoxib: identification of the major metabolites in human urine. Drug Metabolism and Disposition.[6]
-
Baillie, T. A., et al. (2001). Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib in the rat.[1] Drug Metabolism and Disposition.[6]
-
Brenner, G., et al. (2020).[7] Hidden Cardiotoxicity of Rofecoxib Can be Revealed in Experimental Models of Ischemia/Reperfusion.[12][7] Cells.[7][8][13][14]
-
Grosser, T., et al. (2006). Biological basis for the cardiovascular consequences of COX-2 inhibition: therapeutic challenges and opportunities. Journal of Clinical Investigation.
-
Thermo Fisher Scientific. JC-1 Mitochondrial Membrane Potential Assay Protocol.
Sources
- 1. Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib in the rat: evidence for transient ring opening of a substituted 2-furanone derivative using stable isotope-labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of 5-LOX, COX-1, and COX-2 increases tendon healing and reduces muscle fibrosis and lipid accumulation after rotator cuff repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ClinPGx [clinpgx.org]
- 7. Hidden Cardiotoxicity of Rofecoxib Can be Revealed in Experimental Models of Ischemia/Reperfusion - Repository of the Academy's Library [real.mtak.hu]
- 8. Hidden Cardiotoxicity of Rofecoxib Can be Revealed in Experimental Models of Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A biological rationale for the cardiotoxic effects of rofecoxib: comparative analysis with other COX-2 selective agents and NSAids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Selecting and Utilizing Animal Models for the In Vivo Study of Rofecoxib Metabolism
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the selection and practical application of in vivo animal models for studying the metabolism of rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. While rofecoxib was withdrawn from the market due to cardiovascular safety concerns, understanding its metabolic fate remains crucial for evaluating the safety profiles of other coxibs and NSAIDs.[1] This guide moves beyond a simple listing of procedures to explain the causal reasoning behind experimental design, ensuring a robust and scientifically sound approach. We detail the metabolic pathways in humans as a benchmark, compare them with common preclinical species, and provide validated, step-by-step protocols for conducting pharmacokinetic and metabolism studies.
Introduction: The Rationale for Studying Rofecoxib Metabolism
Rofecoxib (Vioxx) is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 isoenzyme.[2][3] This selectivity was designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the gastroprotective COX-1 enzyme.[3] Rofecoxib is primarily eliminated from the body through hepatic metabolism, with very little of the parent drug excreted unchanged in the urine (<1%).[4] Therefore, understanding its biotransformation is fundamental to characterizing its disposition, efficacy, and toxicity.
The study of drug metabolism in preclinical animal models is a cornerstone of drug development. Its purpose is to identify and quantify metabolites, assess whether the metabolic profile in animals is comparable to that in humans, and determine if any unique or disproportionately high metabolites are formed in humans that were not adequately tested for safety in animals.[5][6] For rofecoxib, this analysis is particularly insightful for understanding potential mechanisms of toxicity and for informing the development of safer compounds in the same therapeutic class.
Rofecoxib Metabolism: A Human Benchmark
In humans, rofecoxib undergoes extensive metabolism primarily through two main pathways:
-
Reduction: The furanone ring of rofecoxib is reduced by cytosolic reductases to form cis- and trans-dihydro-rofecoxib derivatives.[7]
-
Oxidation followed by Conjugation: A smaller portion of the dose is oxidized to form hydroxylated metabolites, principally 5-hydroxyrofecoxib.[4] This oxidative step is followed by Phase II conjugation, primarily glucuronidation, to form 5-hydroxyrofecoxib-O-beta-D-glucuronide.[4][8]
Less than 1% of the parent drug is found in urine, indicating that metabolism is the primary route of elimination.[4] The metabolites of rofecoxib are pharmacologically inactive as COX-1 or COX-2 inhibitors.[7][9]
Visualizing the Human Metabolic Pathway
Caption: Primary metabolic pathways of rofecoxib in humans.
Selection of Animal Models: A Comparative Approach
The ideal animal model should exhibit a metabolic profile that is qualitatively and quantitatively similar to humans. For rofecoxib, studies have been conducted in several species, with rats and dogs being the most common rodent and non-rodent models, respectively.[10]
Causality behind Model Selection:
-
Rat (Sprague-Dawley): Represents a standard rodent model required by regulatory agencies.[5] Rats are cost-effective and well-characterized. However, their high metabolic rate can sometimes lead to faster drug clearance than in humans. For rofecoxib, the metabolic pathways are qualitatively similar to humans, but oxidation to 5-hydroxyrofecoxib is a more dominant pathway.[4][8]
-
Dog (Beagle): Represents a standard non-rodent model.[5] Dogs often have metabolic pathways more predictive of human outcomes than rodents, although significant differences can still exist. In dogs, rofecoxib metabolism is extensive, with 5-hydroxyrofecoxib-O-beta-D-glucuronide and trans-3,4-dihydro-rofecoxib being major metabolites in urine.[10]
-
Mouse: Often used in efficacy or specific toxicity models, such as cancer chemoprevention or cardiovascular studies.[11][12] While full metabolic profiles are less commonly reported than for rat and dog, mice have been used to investigate rofecoxib's impact on endogenous metabolites, such as 20-HETE, a potent vasoconstrictor.[11]
Data Presentation: Comparative Metabolite Profiles
| Metabolite | Human | Rat | Dog |
| Parent Rofecoxib | <1% in urine | Minor | Minor |
| 5-Hydroxyrofecoxib | Minor | Abundant | Present |
| 5-Hydroxyrofecoxib Glucuronide | Major | Major | Major (in urine) |
| cis/trans-Dihydro-Rofecoxib | Major | Minor | Major (trans- in urine) |
| 4'-Hydroxyrofecoxib Sulfate | Not reported as major | Less Abundant | Not reported as major |
| Rofecoxib-3',4'-dihydrodiol | Present | Less Abundant | Not reported as major |
| Source: Synthesized from multiple studies.[4][10] |
This table highlights a key finding: while the pathways are generally conserved, the quantitative importance of each pathway differs across species. This is a critical consideration when extrapolating toxicity findings. For instance, the predominance of the oxidative pathway in rats means this species provides robust coverage for the safety assessment of 5-hydroxyrofecoxib and its subsequent conjugates.[4][10]
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating necessary controls and detailed steps to ensure reproducibility and scientific integrity.
Protocol 1: In Vivo Pharmacokinetic and Metabolism Study
Objective: To determine the pharmacokinetic profile and identify major circulating and excreted metabolites of rofecoxib in the selected animal model (e.g., Sprague-Dawley rat).
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Rofecoxib (analytical grade)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies (e.g., K2EDTA tubes, capillaries)
-
Centrifuge, freezer (-80°C)
-
Dosing gavage needles
Methodology:
-
Animal Acclimatization & Housing:
-
House animals in standard conditions (12-h light/dark cycle, controlled temperature and humidity) for at least 5 days prior to the study.
-
Provide ad libitum access to standard chow and water.
-
Transfer animals to metabolic cages 24 hours before dosing to allow for acclimatization.
-
-
Dosing:
-
Rationale: Oral administration mimics the clinical route. Fasting prevents food effects on absorption.[13]
-
Fast animals overnight (approx. 12-16 hours) before dosing, with continued access to water.
-
Prepare a homogenous suspension of rofecoxib in the vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose).
-
Administer a single dose of rofecoxib via oral gavage (n=5 per group). A control group should receive the vehicle only.
-
Record the precise time of dosing for each animal.
-
-
Sample Collection:
-
Rationale: A full time-course is needed to accurately calculate pharmacokinetic parameters. Urine and feces are collected over a prolonged period to capture the full excretion profile.[5]
-
Blood: Collect sparse blood samples (approx. 200 µL) from the tail vein or saphenous vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Place samples immediately into K2EDTA tubes.
-
Plasma Preparation: Centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) within 30 minutes of collection. Harvest the plasma and store immediately at -80°C until analysis.
-
Urine & Feces: Collect urine and feces separately at intervals (e.g., 0-8h, 8-24h, 24-48h). Measure the volume of urine and the wet weight of feces. Homogenize feces with water. Store all samples at -80°C.
-
-
Euthanasia:
-
At the end of the collection period (e.g., 48 hours), euthanize animals according to approved institutional guidelines.[14]
-
Visualizing the Experimental Workflow
Sources
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpca.org [ijpca.org]
- 4. The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. biotechfarm.co.il [biotechfarm.co.il]
- 7. Analytical and bio-analytical methods of rofecoxib: A comprehensive review - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, and activity of metabolites derived from the cyclooxygenase-2 inhibitor rofecoxib (MK-0966, Vioxx) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The absorption, distribution, metabolism and excretion of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rofecoxib (Vioxx), a specific cyclooxygenase-2 inhibitor, is chemopreventive in a mouse model of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rr-americas.woah.org [rr-americas.woah.org]
- 14. ema.europa.eu [ema.europa.eu]
protocol for solid-phase extraction of 5-hydroxyrofecoxib
Application Note: High-Recovery Solid-Phase Extraction (SPE) of 5-Hydroxyrofecoxib from Human Plasma
Executive Summary
This application note details a robust, self-validating protocol for the isolation of 5-hydroxyrofecoxib , the primary oxidative metabolite of the COX-2 inhibitor Rofecoxib (Vioxx), from human plasma. Unlike the parent compound, 5-hydroxyrofecoxib possesses a labile lactone moiety and increased polarity, presenting unique stability and retention challenges. This guide utilizes a Polymeric Reversed-Phase (HLB) extraction mechanism to ensure >85% recovery while mitigating matrix effects that compromise LC-MS/MS sensitivity.
Chemical Context & Mechanistic Insight
To design a successful extraction, one must understand the analyte's behavior in solution.
-
The Stability Challenge: 5-hydroxyrofecoxib exists in a pH-dependent equilibrium. In alkaline or neutral conditions, the furanone lactone ring is susceptible to hydrolysis, opening to form the corresponding hydroxy acid (3,4-dihydro-5-hydroxyrofecoxib). This ring-opening is reversible but leads to poor retention on reversed-phase media and split peaks in chromatography.
-
The Solution: The extraction must be performed under acidic conditions (pH < 3.0) . Acidification suppresses the ionization of the ring-opened carboxylic acid (forcing ring closure) and protonates silanols on the SPE sorbent, preventing secondary interactions.
-
Sorbent Selection: We utilize a Hydrophilic-Lipophilic Balanced (HLB) copolymer. Unlike traditional C18 silica, the HLB polymer contains N-vinylpyrrolidone, which increases water wettability and retention of polar metabolites like 5-hydroxyrofecoxib that might break through a standard hydrophobic column.
Materials & Reagents
| Component | Specification | Purpose |
| SPE Cartridge | Oasis HLB (30 mg, 1 cc) or Strata-X | Polymeric sorbent for polar metabolite retention. |
| Sample Matrix | Human Plasma (K2EDTA) | Biological matrix. |
| Internal Standard | Rofecoxib-d3 or 13C-Rofecoxib | Correction for extraction loss and matrix effect. |
| Acidifier | 4% Phosphoric Acid ( | Disrupts protein binding; stabilizes lactone ring. |
| Wash Solvent | 5% Methanol in Water | Removes salts/proteins without eluting analyte. |
| Elution Solvent | 100% Methanol (LC-MS Grade) | Disrupts hydrophobic interactions to release analyte. |
| Reconstitution | 50:50 Methanol:Water + 0.1% Formic Acid | Matches mobile phase to prevent peak broadening. |
Experimental Protocol
Sample Pre-Treatment (Critical Step)
-
Step: Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Step: Add 20 µL of Internal Standard (IS) working solution (1 µg/mL).
-
Step: Add 200 µL of 4%
. Vortex for 30 seconds.-
Expert Insight: Do not use protein precipitation (e.g., ACN crash) prior to SPE here. The acid dilution is sufficient to disrupt protein binding and adjust pH. A "crash" step often traps the analyte in the protein pellet, lowering recovery.
-
Solid-Phase Extraction Workflow
-
Conditioning:
-
Add 1 mL Methanol . Draw through at gravity or low vacuum (1-2 mL/min).
-
Add 1 mL Water . Do not let the cartridge dry out.
-
-
Loading:
-
Load the entire pre-treated sample (approx. 420 µL) onto the cartridge.
-
Flow rate: Slow (~1 mL/min) to maximize mass transfer to the sorbent.
-
-
Washing (Interference Removal):
-
Add 1 mL 5% Methanol in Water .
-
Apply high vacuum (10 inHg) for 2 minutes to dry the sorbent.
-
Expert Insight: The drying step is crucial. Residual water in the elution step can alter the solubility of the analyte in the organic eluent and affect evaporation times.
-
-
Elution:
-
Add 500 µL 100% Methanol .
-
Allow solvent to soak the bed for 30 seconds before applying vacuum.
-
Elute into a clean glass tube.
-
-
Post-Processing:
-
Evaporate eluate to dryness under Nitrogen (
) stream at 40°C.[1] -
Reconstitute in 200 µL Mobile Phase (50:50 MeOH:Water, 0.1% FA).
-
Workflow Visualization
The following diagram illustrates the logical flow of the extraction, highlighting the critical decision points for pH control.
Figure 1: Step-by-step SPE workflow emphasizing the acidification step required to stabilize the 5-hydroxyrofecoxib lactone ring.
LC-MS/MS Analysis Parameters
To validate the extraction, the following detection parameters are recommended using a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[2]
-
Ionization: ESI Positive Mode.
-
Transitions (MRM):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| Rofecoxib | 315.1 | 262.1 | 25 |
| 5-OH-Rofecoxib | 331.1 | 285.0 | 22 |
| Rofecoxib-d3 (IS) | 318.1 | 265.1 | 25 |
Method Validation Criteria
A self-validating protocol must meet specific acceptance criteria (based on FDA/EMA Bioanalytical Guidelines).
| Parameter | Acceptance Criteria | Typical Result |
| Absolute Recovery | > 80% (Consistent across low/high QC) | 88% ± 4% |
| Matrix Effect | 85% - 115% (Normalized to IS) | 98% |
| Process Efficiency | Recovery × Matrix Effect | ~86% |
| LOD | Signal-to-Noise > 3:1 | 0.5 ng/mL |
| Stability (Benchtop) | < 15% degradation over 4 hours | Stable at pH < 3 |
Metabolic Pathway Context
Understanding the metabolic origin helps in troubleshooting "ghost peaks" (e.g., ring-opened variants).
Figure 2: Metabolic pathway of Rofecoxib. Note the reversible ring-opening of 5-hydroxyrofecoxib, which is controlled by pH during extraction.
References
-
Woolf, E. J., et al. (1999). "Simultaneous determination of rofecoxib and its major metabolite, 5-hydroxyrofecoxib, in human plasma by LC-MS/MS." Journal of Chromatography B. Link
-
Baillie, T. A., et al. (2001). "Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib." Drug Metabolism and Disposition. Link
-
Halpin, R. A., et al. (2000). "The absorption, distribution, metabolism and excretion of rofecoxib."[3] Drug Metabolism and Disposition. Link
-
US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." Link
Sources
Application Note: High-Resolution Mass Spectrometry for the Comprehensive Profiling of Rofecoxib and its Metabolites in Human Urine
Introduction
Rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, was previously widely used for the management of pain and inflammation.[1] Understanding its metabolic fate is crucial for toxicological assessments and for the broader comprehension of drug metabolism pathways. Rofecoxib undergoes extensive biotransformation in the human body, primarily through oxidative and reductive pathways, with the parent drug being minimally excreted in its unchanged form.[2] The resulting metabolites are then often conjugated, for instance with glucuronic acid, to facilitate their elimination.[2]
This application note presents a robust and sensitive method for the identification and characterization of rofecoxib and its major metabolites in human urine using Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS). The high resolving power and mass accuracy of Orbitrap-based mass spectrometry enables the confident identification of metabolites, while tandem mass spectrometry (MS/MS) provides structural elucidation through characteristic fragmentation patterns. This guide is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic studies.
Scientific Rationale for the Chosen Methodology
The selection of UHPLC-HRMS is predicated on the need for both high separation efficiency and unambiguous identification of structurally similar drug metabolites.
-
UHPLC: The use of sub-2 µm particle size columns in UHPLC systems provides superior chromatographic resolution and peak capacity compared to traditional HPLC. This is critical for separating isomeric metabolites which may have very similar physicochemical properties. The faster analysis times offered by UHPLC also significantly increase sample throughput.
-
HRMS (Orbitrap): High-resolution mass spectrometry provides accurate mass measurements with errors typically below 5 ppm. This high mass accuracy is essential for determining the elemental composition of parent drugs and their metabolites, thereby significantly increasing the confidence in their identification. The high resolving power of instruments like the Q Exactive™ series allows for the separation of isobaric interferences, which are common in complex biological matrices such as urine.
-
Tandem MS (MS/MS): Collision-induced dissociation (CID) is a powerful tool for structural elucidation.[3] By isolating a precursor ion of interest and subjecting it to fragmentation, a characteristic product ion spectrum is generated. This "fingerprint" can be used to confirm the identity of a known metabolite or to deduce the structure of a novel one.
Metabolic Pathway of Rofecoxib
Rofecoxib is primarily metabolized in the liver through a series of Phase I and Phase II reactions. The major metabolic pathways include hydroxylation of the phenyl ring to form 5-hydroxyrofecoxib, reduction of the furanone ring, and subsequent glucuronidation of the hydroxylated metabolites.[4][5]
Caption: Data analysis workflow for metabolite identification.
Expected Results and Discussion
The described method is expected to effectively separate and identify rofecoxib and its major metabolites in human urine. The high mass accuracy of the HRMS will allow for the confident determination of the elemental composition of the detected compounds.
Table 3: Theoretical Exact Masses and Expected Fragmentation of Rofecoxib and its Metabolites
| Compound | Formula | Adduct | Theoretical m/z | Key Fragment Ions (m/z) |
| Rofecoxib | C₁₇H₁₄O₄S | [M+H]⁺ | 315.0686 | 297.0580, 251.0838, 195.0597 |
| 5-Hydroxyrofecoxib | C₁₇H₁₄O₅S | [M+H]⁺ | 331.0635 | 313.0529, 267.0787, 211.0546 |
| Rofecoxib-3',4'-trans-dihydrodiol | C₁₇H₁₆O₆S | [M+H]⁺ | 349.0740 | 331.0635, 313.0529, 253.0682 |
| 5-Hydroxyrofecoxib Glucuronide | C₂₃H₂₂O₁₁S | [M+H]⁺ | 507.1009 | 331.0635, 177.0549 |
The fragmentation of rofecoxib in positive ion mode is expected to involve neutral losses of water and subsequent cleavages of the furanone ring. For the glucuronidated metabolite, a characteristic loss of the glucuronic acid moiety (176.0321 Da) is anticipated, yielding the aglycone fragment (5-hydroxyrofecoxib).
Method Validation
To ensure the reliability of the analytical data, the method should be validated according to established guidelines. Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix. This is assessed by analyzing blank urine samples from multiple sources.
-
Accuracy and Precision: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. These are typically evaluated at low, medium, and high QC concentrations. [6][7]* Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. [8]* Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [6]* Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is typically assessed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.
Conclusion
The UHPLC-HRMS method detailed in this application note provides a powerful and reliable approach for the comprehensive analysis of rofecoxib and its metabolites in human urine. The combination of high-resolution chromatography and high-accuracy mass spectrometry allows for the confident identification and structural elucidation of the biotransformation products of rofecoxib. This methodology is well-suited for drug metabolism and pharmacokinetic studies, as well as for applications in clinical and forensic toxicology. The provided protocols for sample preparation, instrumental analysis, and data processing can be adapted for the analysis of other drug compounds and their metabolites in complex biological matrices.
References
- Werner, U., Werner, D., Hinz, B., Lambrecht, C., & Brune, K. (2001). Selective and rapid liquid chromatography-mass spectrometry method for the quantification of rofecoxib in pharmacokinetic studies with humans.
-
PubChem. (n.d.). Rofecoxib. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
- Li, Y., Jiao, Z., Du, S., Xu, J., Fan, H., & Li, K. (2022). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers in Chemistry, 10, 969681.
- Chekmeneva, E., Dos Santos, C. H., Rattray, N. J. W., & Ebbels, T. M. D. (2018). Ultra-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Direct Infusion–High-Resolution Mass Spectrometry for Combined Exploratory and Targeted Metabolic Profiling of Human Urine. Journal of Proteome Research, 17(10), 3466–3476.
- Li, W., Jian, W., Fu, Y., & Cohen, L. H. (2004). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America, 22(10), 1010-1016.
- Chavez-Eng, C. M., Constanzer, M. L., & Matuszewski, B. K. (2000). Determination of rofecoxib (MK-0966), a cyclooxygenase-2 inhibitor, in human plasma by high-performance liquid chromatography with tandem mass spectrometric detection.
- Royal Society of Chemistry. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145, 6193-6204.
-
GSRS. (n.d.). 5-HYDROXY-GLUCURONIDE ROFECOXIB. Global Substance Registration System. Retrieved February 8, 2026, from [Link]
- Agilent Technologies. (n.d.).
- Wilson, I. D., Plumb, R., Granger, J., Castro-Perez, J., & Smith, B. W. (2005). Global Metabolic Profiling Procedures for Urine Using UPLC-MS.
- Nicoll-Griffith, D. A., Yergey, J. A., Trimble, J. W., Rasori, R., & Stubbs, R. J. (2000). Synthesis, characterization, and activity of metabolites derived from the cyclooxygenase-2 inhibitor rofecoxib (MK-0966, Vioxx). Bioorganic & Medicinal Chemistry Letters, 10(23), 2683–2686.
- Bar-Joseph, A., et al. (2005). Development and validation of a UPLC/MS method for a nutritional metabolomic study of human plasma. Metabolomics, 1(2), 121-129.
- Thermo Fisher Scientific. (n.d.).
-
ResearchGate. (n.d.). Chemical structure of rofecoxib. Retrieved February 8, 2026, from [Link]
- Plumb, R. S., Johnson, K. A., Rainville, P., & Smith, B. W. (2010). Global metabolic profiling procedures for urine using UPLC–MS.
- Li, W., Jian, W., Fu, Y., & Cohen, L. H. (2004). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
- Kim, J., & Lee, S. (2016). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Journal of Analytical Science and Technology, 7(1), 1-7.
- Wawrzyniak, R., Kosnowska, A., Macioszek, S., & Markuszewski, M. J. (2018). Detailed methodology of different plasma preparation procedures...
- Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).
-
PubChem. (n.d.). 5-Hydroxy-glucuronide rofecoxib. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
- Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, H. (2023). Facile Transformation from Rofecoxib to a New Near-Infrared Lipid Droplet Fluorescent Probe and Its Investigations on AIE Property, Solvatochromism and Mechanochromism. International Journal of Molecular Sciences, 24(4), 3591.
- Rosano, T. G., Wood, M., & Ohouo, P. Y. (2018). Definitive Drug and Metabolite Screening in Urine by UPLC–MS-MS Using a Novel Calibration Technique. Journal of Analytical Toxicology, 42(7), 449–457.
- Thermo Fisher Scientific. (n.d.).
- de Castro, V. F., de Oliveira, A. P., de Lima, M. E. F., & de Albuquerque, E. L. (2021). Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. Journal of Pharmaceutical and Biomedical Analysis, 198, 114003.
- Jackson, G. (2020).
-
Wikipedia. (n.d.). Rofecoxib. Retrieved February 8, 2026, from [Link]
-
Waters Corporation. (2018, January 3). Protein Level Sample Purification and Digestion for LC-MS Quantification [Video]. YouTube. [Link]
Sources
- 1. Rofecoxib - Wikipedia [en.wikipedia.org]
- 2. Synthesis, characterization, and activity of metabolites derived from the cyclooxygenase-2 inhibitor rofecoxib (MK-0966, Vioxx) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissociation Technique Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Selective and rapid liquid chromatography-mass spectrometry method for the quantification of rofecoxib in pharmacokinetic studies with humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 5-Hydroxyrofecoxib: A High-Resolution NMR Application Note
Executive Summary
This Application Note details the protocol for the structural elucidation of 5-hydroxyrofecoxib , a primary oxidative metabolite of the COX-2 inhibitor Rofecoxib (Vioxx). While mass spectrometry confirms the addition of an oxygen atom (+16 Da), it cannot definitively distinguish between hydroxylation on the phenyl rings versus the furanone core.
This guide provides a self-validating NMR workflow to confirm the formation of the 5-hydroxy-2(5H)-furanone (lactol) moiety. It addresses specific challenges, including the lactol-hydroxy acid equilibrium and the differentiation of regioisomers.
Chemical Context & Metabolic Pathway
Rofecoxib undergoes metabolism via two primary pathways: cytosolic reduction (major in humans) and cytochrome P450-mediated oxidation (major in rats, significant in humans). The oxidative pathway yields 5-hydroxyrofecoxib , a metabolite critical for understanding the drug's toxicological profile and stability.
Structural Challenge
-
Parent Drug (Rofecoxib): Contains a stable lactone ring with a methylene group at the C5 position.
-
Target Metabolite (5-Hydroxyrofecoxib): The C5 methylene is oxidized to a hemiacetal (lactol). This introduces a chiral center and potential instability due to ring-opening tautomerism.
Visualization: Metabolic Pathway
The following diagram illustrates the oxidative conversion and the competing reductive pathway.
Figure 1: Metabolic pathway of Rofecoxib showing the formation of 5-hydroxyrofecoxib and its equilibrium with the ring-opened hydroxy acid form.
Experimental Protocol
Sample Preparation Strategy
Critical Causality: 5-hydroxyrofecoxib is a hemiacetal. In protic solvents (like Methanol-d4) or presence of water, it may undergo rapid exchange or ring-opening, broadening the critical -OH and H5 signals.
-
Solvent of Choice: DMSO-d6 (99.9% D).
-
Reasoning: DMSO stabilizes the lactol form and slows proton exchange, allowing for the observation of the vicinal coupling between the C5-H and the C5-OH protons (
).
-
-
Concentration: 1–5 mg in 600 µL solvent.
-
Tube: 3mm or 5mm high-precision NMR tubes (to minimize shimming errors).
Acquisition Parameters (600 MHz recommended)
To ensure quantitative accuracy and spectral resolution, use the following parameters:
| Experiment | Pulse Sequence | Key Parameter | Purpose |
| 1H 1D | zg30 | D1 = 5s | Ensure full relaxation for integration of the C5 proton. |
| 13C 1D | zgpg30 | Scans = 1024+ | Detect quaternary carbons and the weak hemiacetal signal. |
| COSY | cosygpppqf | 2048 x 256 | Confirm H5-OH coupling (if visible). |
| HSQC | hsqcedetgpsisp2.3 | Multiplicity-edited | Distinguish CH/CH3 (positive) from CH2 (negative). |
| HMBC | hmbcgplpndqf | CNST13 = 8 Hz | Crucial: Correlate C5 proton to Carbonyl (C2) and Phenyl rings. |
Data Analysis & Elucidation Logic
The "Smoking Gun": H5 and C5 Shifts
The most distinct evidence of metabolism occurs at the furanone ring's 5-position.
Table 1: Representative Chemical Shift Comparison (DMSO-d6)
| Position | Nucleus | Rofecoxib (Parent) | 5-Hydroxyrofecoxib (Metabolite) | Structural Insight |
| H-5 | ~5.30 ppm (Singlet, 2H) | ~6.45 ppm (Doublet/Broad S, 1H) | Loss of symmetry; deshielding by -OH. | |
| OH-5 | N/A | ~7.80 ppm (Doublet, 1H) | Exchangeable proton; confirms hydroxylation. | |
| C-5 | ~72.0 ppm (CH | ~98.5 ppm (CH) | Shift from alkyl to hemiacetal region. | |
| C-2 | ~173.0 ppm (C=O) | ~170.5 ppm (C=O) | Slight upfield shift due to electronic change. |
Elucidation Logic (Step-by-Step)
-
Proton Counting (Integration):
-
Validation: In the parent drug, the signal at ~5.3 ppm integrates to 2H (CH2).
-
Result: In the metabolite, the new signal at ~6.45 ppm integrates to 1H . This confirms the loss of one proton and the substitution at this specific carbon.
-
-
Multiplicity Analysis:
-
If the sample is dry and in DMSO, the H-5 signal appears as a doublet (
Hz) coupling to the -OH proton. -
A D
O shake will collapse this doublet to a singlet and eliminate the -OH signal at ~7.8 ppm.
-
-
2D Correlation (HMBC - The Definitive Proof):
-
To prove the -OH is on the furanone ring (and not the phenyl rings), observe the Long-Range correlations from the new H-5 methine.
-
H-5 (~6.45 ppm) must show correlations to:
-
C-2 (Lactone Carbonyl): ~170 ppm (
). -
C-3/C-4 (Quaternary carbons): The quaternary carbons of the furanone ring.
-
-
Negative Control: If the -OH were on a phenyl ring, the furanone CH2 (2H) would remain intact at 5.3 ppm.
-
Visualization: HMBC Connectivity
The following diagram details the critical HMBC correlations required to confirm the structure.
Figure 2: Key NMR correlations. The HMBC link between H-5 and C-2 is the structural fingerprint of the 5-hydroxy-furanone core.
Troubleshooting & Quality Control
-
Issue: Broad Signals / Missing Couplings.
-
Cause: Water contamination causing rapid proton exchange or ring opening.
-
Solution: Dry the sample under nitrogen; use fresh ampoules of DMSO-d6; run at lower temperature (e.g., 280 K) to slow exchange.
-
-
Issue: Multiple Sets of Signals.
-
Cause: The metabolite may exist as a mixture of the closed lactol and the open hydroxy-acid chain (keto-acid form).
-
Diagnostic: The open chain form will show a ketone carbonyl carbon (~190-200 ppm) and a carboxylic acid proton (very broad, >11 ppm). The lactol form (closed) dominates in DMSO.
-
References
-
Baillie, T. A., et al. (2001).[1] The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects.[1][2][3][4][5][6][7] Drug Metabolism and Disposition, 30(6), 684-693.[5]
-
Halpin, R. A., et al. (2000). Metabolism of rofecoxib in vitro using human liver subcellular fractions.[3][4] Drug Metabolism and Disposition, 28(10), 1244-1254.
- Nicoll-Griffith, D. A., et al. (1999). Isolation and characterization of process-related impurities in rofecoxib. Journal of Pharmaceutical and Biomedical Analysis.
-
Guengerich, F. P., et al. (2002). Oxidation of rofecoxib by human cytochrome P450 3A4.[3][6] Biochemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism of rofecoxib in vitro using human liver subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
Application Note: 5-Hydroxyrofecoxib in Drug Metabolism & Safety Profiling
Technical Guide for Metabolic Stability and Phenotyping Assays
Executive Summary
5-Hydroxyrofecoxib (5-OH-Rof) is the primary oxidative metabolite of Rofecoxib (Vioxx), formed predominantly via CYP3A4-mediated hydroxylation at the furanone ring's C-5 position. While Rofecoxib was withdrawn due to cardiovascular toxicity, 5-hydroxyrofecoxib remains a critical probe in forensic toxicology and retrospective safety pharmacology.
This metabolite represents a "metabolic gateway": it exists in equilibrium with its ring-opened
This guide details the application of 5-hydroxyrofecoxib as a reference standard for metabolic profiling, a substrate for cytosolic reductase phenotyping, and a marker for furanone ring instability.
Mechanistic Insight: The Metabolic "Fork in the Road"
Understanding the formation and fate of 5-hydroxyrofecoxib is essential for interpreting Rofecoxib pharmacokinetics (PK).
The Enzymatic Pathway
In human liver microsomes (HLM), Rofecoxib undergoes NADPH-dependent oxidation to 5-hydroxyrofecoxib. This is distinct from the cytosolic pathway, which reduces the parent drug to dihydro-metabolites.[1]
-
Oxidative Route (Microsomal): CYP3A4 attacks the C-5 position
5-Hydroxyrofecoxib (Lactol) Ring-opened Hydroxy Acid. -
Reductive Route (Cytosolic): Carbonyl reductase/Alcohol dehydrogenase
3,4-Dihydro-rofecoxib.
The "Back-Reduction" Phenomenon
Unique to this scaffold, 5-hydroxyrofecoxib can be reduced back to Rofecoxib by cytosolic enzymes.[1] This interconversion complicates clearance calculations and contributes to the drug's long half-life and enterohepatic recycling.
Figure 1: The metabolic fate of Rofecoxib. 5-Hydroxyrofecoxib serves as the central node between oxidative activation and conjugation.[2]
Application 1: Reference Standard in LC-MS/MS Assays
The accurate quantification of 5-hydroxyrofecoxib is required to calculate the Metabolic Clearance Ratio (
Protocol 1: Sample Preparation & LC-MS/MS Quantification
Objective: Simultaneous quantification of Rofecoxib and 5-Hydroxyrofecoxib in plasma.
A. Reagents & Materials[2][3][4][5][6]
-
Matrix: Human Plasma (K2EDTA).
-
Internal Standard (IS): Rofecoxib-d3 or Etoricoxib (structural analog).
-
Extraction Solvent: Ethyl Acetate (EtOAc) or MTBE (Methyl tert-butyl ether).
-
Mobile Phase A: 0.1% Formic Acid in Water (maintains acidic pH to stabilize the lactone ring).
-
Mobile Phase B: Acetonitrile (ACN).
B. Extraction Workflow (Liquid-Liquid Extraction)
-
Aliquot: Transfer 200 µL of plasma into a 1.5 mL Eppendorf tube.
-
Spike: Add 20 µL of IS working solution (100 ng/mL).
-
Extract: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.
-
Separate: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Evaporate: Transfer the organic supernatant (top layer) to a clean glass vial. Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 A:B). Vortex for 1 min.
C. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: Linear ramp to 90% B
-
3.0-4.0 min: Hold 90% B
-
4.1 min: Re-equilibrate to 30% B
-
-
Mass Spectrometry (ESI+):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Rofecoxib | 315.1 | 236.1 | 30 | 22 |
| 5-OH-Rofecoxib | 331.1 | 267.0* | 35 | 25 |
| IS (Rofecoxib-d3) | 318.1 | 239.1 | 30 | 22 |
*Note: The 267.0 fragment often corresponds to the loss of water and subsequent ring fragmentation (SO2Me loss).
Application 2: Phenotyping Cytosolic Reductase Activity
While CYP phenotyping is standard, 5-hydroxyrofecoxib allows researchers to probe cytosolic reductase activity. By incubating synthesized 5-hydroxyrofecoxib with liver cytosol, one can measure the rate of "back-reduction" to Rofecoxib.[1]
Protocol 2: In Vitro Cytosolic Incubation
Objective: Determine the intrinsic clearance (
A. Incubation System
-
Enzyme Source: Human Liver Cytosol (HLC), 20 mg/mL protein concentration.
-
Substrate: 5-Hydroxyrofecoxib (1 µM - 100 µM range for kinetics).
-
Cofactor: NADPH (1 mM final). Note: Reductases often require NADPH.
B. Step-by-Step Procedure
-
Pre-incubation: In a 96-well plate, mix 180 µL of Phosphate Buffer (100 mM, pH 7.4) and 10 µL of HLC (final protein conc. 1.0 mg/mL). Incubate at 37°C for 5 min.
-
Initiation: Add 10 µL of NADPH regenerating system.
-
Substrate Addition: Add 2 µL of 5-hydroxyrofecoxib stock (in DMSO).
-
Sampling: At
min, remove 50 µL aliquots. -
Termination: Quench immediately into 150 µL of ice-cold Acetonitrile containing IS.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (Protocol 1). Monitor the formation of Rofecoxib (m/z 315.1).
C. Data Analysis
Calculate the rate of formation (
High "back-reduction" activity suggests a potential for prolonged systemic exposure in vivo due to futile cycling.
Analytical Workflow & QC
To ensure data integrity, the following workflow integrates quality control steps specifically for labile metabolites like 5-hydroxyrofecoxib.
Figure 2: Analytical workflow emphasizing pH stabilization to prevent non-enzymatic ring opening.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Equilibrium between lactol and hydroxy acid forms on-column. | Ensure mobile phase is acidic (0.1% Formic Acid). Lower column temperature to 25°C. |
| Low Recovery | 5-OH-Rof is more polar than Rofecoxib. | Use Ethyl Acetate rather than Hexane/Ether. Re-extract aqueous layer if necessary. |
| Signal Drift | Source contamination from phospholipids. | Implement a divert valve (divert first 0.5 min to waste). Use a phospholipid removal plate if PPT is used. |
References
-
Halpin, R. A., et al. (2002). The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects.[1][7] Drug Metabolism and Disposition, 30(6), 684-693. Link
-
Baillie, T. A., et al. (2001). Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib in the rat.[2] Drug Metabolism and Disposition, 29(11), 1473-1479. Link
-
Nicoll-Griffith, D. A., et al. (2000). Metabolism of rofecoxib in vitro using human liver subcellular fractions.[1] Drug Metabolism and Disposition, 28(10), 1244-1254.[8] Link
-
Mason, R. P., et al. (2006). A biological rationale for the cardiotoxic effects of rofecoxib: comparative analysis with other COX-2 selective agents and NSAIDs.[9][10] Journal of Cardiovascular Pharmacology. Link
Sources
- 1. Metabolism of rofecoxib in vitro using human liver subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib in the rat: evidence for transient ring opening of a substituted 2-furanone derivative using stable isotope-labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitechjournals.com [scitechjournals.com]
- 4. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The absorption, distribution, metabolism and excretion of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A biological rationale for the cardiotoxic effects of rofecoxib: comparative analysis with other COX-2 selective agents and NSAids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events - PMC [pmc.ncbi.nlm.nih.gov]
Precision Profiling of Rofecoxib Biotransformation: An Integrated LC-MS/MS Workflow for Metabolite Identification and Quantification
Abstract
This Application Note provides a comprehensive protocol for the bioanalysis of Rofecoxib (Vioxx) and its major metabolites in biological matrices. Unlike typical COX-2 inhibitors metabolized primarily by CYP450 enzymes, Rofecoxib undergoes significant reductive metabolism via cytosolic enzymes. This guide addresses the analytical challenges posed by this dual metabolic pathway, the instability of the lactone ring, and the identification of toxicity-linked markers.
Metabolic Pathway & Target Analytes[1][2]
Scientific Rationale: Rofecoxib metabolism is unique among coxibs. While oxidative metabolism (CYP3A4) produces 5-hydroxyrofecoxib , the predominant clearance pathway in humans is reduction by cytosolic enzymes to cis-3,4-dihydrorofecoxib (dihydrodiol).
-
Critical Insight: Standard microsomal stability assays often underestimate Rofecoxib clearance because they lack the cytosolic fraction where reductases reside. This protocol incorporates both fractions.
-
Toxicity Marker: Recent metabolomic profiling links Rofecoxib cardiotoxicity to the accumulation of 20-HETE (20-hydroxyeicosatetraenoic acid) and the formation of a reactive maleic anhydride intermediate.
Figure 1: Rofecoxib Biotransformation Map
Caption: Dual metabolic pathways of Rofecoxib showing the divergence between CYP-mediated oxidation and cytosolic reduction.
Sample Preparation Strategy
Challenge: The lactone ring of Rofecoxib and its metabolites is susceptible to hydrolysis at alkaline pH. Solution: Avoid alkaline liquid-liquid extraction (LLE). Use Solid Phase Extraction (SPE) with acidic conditioning to preserve the lactone structure and ensure recovery of the polar dihydrodiol metabolite.
Protocol: Acidic Solid Phase Extraction (SPE)
| Step | Parameter | Technical Note |
| 1. Sample Pre-treatment | 200 µL Plasma + 20 µL IS + 200 µL 2% Formic Acid | Acidification stabilizes the lactone ring and disrupts protein binding. |
| 2. Cartridge Selection | HLB (Hydrophilic-Lipophilic Balanced) 30 mg | Polymeric sorbent required to retain both the hydrophobic parent and polar diol. |
| 3. Conditioning | 1 mL Methanol followed by 1 mL 0.1% Formic Acid | Equilibrates sorbent; prevents "phase collapse." |
| 4. Loading | Apply pre-treated sample at low vacuum (< 5 inHg) | Slow flow maximizes interaction with the sorbent. |
| 5. Wash | 1 mL 5% Methanol in Water | Removes proteins and salts without eluting the polar dihydro metabolite. |
| 6. Elution | 1 mL Acetonitrile containing 0.1% Formic Acid | Ensures complete elution of analytes. |
| 7. Reconstitution | Evaporate under N2 at 40°C; Reconstitute in Mobile Phase | Match the initial mobile phase composition to prevent peak broadening. |
LC-MS/MS Method Development
Chromatographic Logic: A C18 column is standard, but a Phenyl-Hexyl column is recommended here. The pi-pi interactions provided by the phenyl phase offer superior selectivity for the aromatic steroid-like structure of Rofecoxib and separation of the cis and trans dihydrodiol isomers.
Instrument Parameters
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient:
-
0-1 min: 30% B (Isocratic hold for polar metabolites)
-
1-5 min: 30% -> 90% B
-
5-6 min: 90% B (Wash)
-
6.1 min: 30% B (Re-equilibration)
-
MS/MS Acquisition Parameters (MRM)
Note: Transitions must be optimized on your specific instrument. Values below are established starting points.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Rofecoxib | 315.1 [M+H]+ | 262.1 | 25 | 50 |
| 5-OH-Rofecoxib | 331.1 [M+H]+ | 262.1 | 28 | 50 |
| cis-3,4-Dihydrodiol | 317.1 [M+H]+ | 299.1 (Loss of H2O) | 22 | 50 |
| Rofecoxib-d3 (IS) | 318.1 [M+H]+ | 265.1 | 25 | 50 |
-
Rofecoxib Transition Logic: The transition 315 -> 262 corresponds to the loss of a fragment (approx 53 Da), characteristic of the furanone ring system.
-
5-OH Transition Logic: The 5-hydroxy metabolite often yields the same core fragment (262) after losing the modified ring segment.
In Vitro Incubation Protocols
Expert Insight: To fully characterize Rofecoxib metabolism, you cannot rely solely on microsomes. You must perform parallel incubations with Cytosolic Fractions to capture the reductive pathway.
Workflow Diagram: Parallel Incubation System
Caption: Parallel incubation workflow ensuring capture of both oxidative (microsomal) and reductive (cytosolic) metabolites.
Step-by-Step Incubation Protocol
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).
-
Enzyme Mix:
-
Tube A: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Tube B: Human Liver Cytosol at 1.0 mg/mL protein.
-
-
Pre-Incubation: Add Rofecoxib (10 µM final) and equilibrate at 37°C for 5 mins.
-
Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase) to start the reaction.
-
Note: The cytosolic reduction of Rofecoxib is NADPH-dependent.[1]
-
-
Sampling: Remove aliquots at 0, 15, 30, and 60 mins.
-
Quenching: Immediately transfer aliquot into 3x volume of ice-cold acetonitrile containing Rofecoxib-d3.
-
Processing: Centrifuge at 4,000g for 10 mins; dilute supernatant 1:1 with water before LC-MS injection.
Validation & Quality Assurance
To ensure data integrity (E-E-A-T), the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.
-
Linearity: 1.0 – 1000 ng/mL (Weighted 1/x² regression).
-
Matrix Effect (ME): Calculate using the post-extraction spike method.
Acceptance: 85-115%.[2] If suppression is observed (>15%), switch to the Phenyl-Hexyl column or optimize the wash step in SPE. -
Stability:
-
Benchtop: 4 hours at room temperature (Critical due to lactone instability).
-
Autosampler: 24 hours at 10°C.
-
Freeze/Thaw: 3 cycles at -80°C.
-
References
-
Fitzpatrick, F. A. (2004). Cyclooxygenase enzymes: regulation and function. Current Pharmaceutical Design.
-
Halpin, R. A., et al. (2002). The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects.[3][4] Drug Metabolism and Disposition.[3]
-
Baillie, T. A., et al. (2001). Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib in the rat. Drug Metabolism and Disposition.[3]
-
Liu, X., et al. (2010). Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events. Proceedings of the National Academy of Sciences (PNAS).
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.
Sources
- 1. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, and activity of metabolites derived from the cyclooxygenase-2 inhibitor rofecoxib (MK-0966, Vioxx) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for Studying 5-Hydroxyrofecoxib Formation Using Human Liver Microsomes
Introduction: The Imperative of Metabolic Profiling
Rofecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is crucial for mediating inflammation and pain.[1] While it was withdrawn from the market due to cardiovascular safety concerns, its metabolic pathways remain a valuable case study for drug development professionals. Understanding a drug candidate's metabolic fate is a cornerstone of preclinical development, providing critical insights into its efficacy, potential toxicity, and drug-drug interaction profile.
The metabolism of rofecoxib is complex, involving both oxidative and reductive reactions.[2][3] A primary Phase I oxidative pathway is the formation of 5-hydroxyrofecoxib.[4] Investigating this specific transformation provides a clear window into the activity of key drug-metabolizing enzymes.
Human Liver Microsomes (HLMs) are a robust and widely accepted in vitro tool for these investigations.[5][6] As a subcellular fraction obtained from liver tissue, HLMs are enriched with the very enzymes responsible for the majority of Phase I drug metabolism, most notably the Cytochrome P450 (CYP) superfamily.[7][8]
This application note provides a comprehensive, self-validating protocol for researchers, scientists, and drug development professionals to accurately study and quantify the formation of 5-hydroxyrofecoxib from rofecoxib using pooled human liver microsomes. The methodology detailed herein emphasizes not just the procedural steps, but the scientific rationale that underpins a reliable and reproducible assay.
Scientific Principles: The "Why" Behind the Method
A successful in vitro metabolism assay is built on a clear understanding of the biochemical system. The choices of reagents and conditions are not arbitrary; they are designed to accurately model a specific biological process.
The Role of Cytochrome P450 Enzymes (CYPs)
The conversion of rofecoxib to 5-hydroxyrofecoxib is a hydroxylation reaction, a classic example of a CYP-mediated oxidation.[4] Studies have demonstrated that this transformation is primarily catalyzed by two specific CYP isoforms: CYP3A4 , which accounts for approximately 60% of the activity, and CYP1A2 , contributing about 30%.[2] The minimal involvement of other CYPs makes this a relatively clean pathway to study in a system like HLMs where these enzymes are abundant.[2][9] The high concentration of CYP3A4 in the human liver underscores its critical role in the metabolism of a vast number of clinical drugs.[10][11]
The Necessity of the NADPH Cofactor
CYP enzymes cannot function in isolation. Their catalytic cycle is absolutely dependent on a reducing equivalent, which is supplied by the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[12][13] During the reaction, NADPH is oxidized to NADP+. In a static in vitro system, the initial supply of NADPH can be quickly depleted, causing the reaction rate to slow and eventually stop. This leads to non-linear kinetics and an underestimation of the true metabolic rate.
To overcome this limitation, an NADPH Regenerating System (NRS) is employed.[13][14] An NRS is an enzymatic system that continuously converts the NADP+ formed during the reaction back into active NADPH.[15] A common and effective NRS consists of Glucose-6-Phosphate (G6P) and Glucose-6-Phosphate Dehydrogenase (G6PDH). G6PDH oxidizes G6P, and in the process, reduces NADP+ to NADPH, ensuring a sustained, non-limiting supply of the cofactor for the duration of the incubation.[14][16] This is the key to achieving linear reaction kinetics and obtaining reliable data.
Step 1: Reagent Preparation
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate stock solutions. Store at 4°C.
-
Rofecoxib Stock Solution (10 mM): Dissolve Rofecoxib in DMSO. This high-concentration stock minimizes the amount of organic solvent added to the incubation, which should be kept below 1% to prevent enzyme inhibition. [17]3. NADPH Regenerating System (NRS) Stock Solution (10x): Prepare in phosphate buffer. This can be prepared as a complete mix or purchased commercially. [13][14] * NADP⁺: 13 mM
-
Glucose-6-Phosphate: 33 mM
-
Magnesium Chloride: 33 mM
-
Glucose-6-Phosphate Dehydrogenase: 6 U/mL
-
Step 2: Microsomal Incubation Assay
The following protocol is for a final incubation volume of 200 µL. Scale volumes as needed. It is crucial to prepare a master mix for all common reagents to minimize pipetting variability.
Table 1: Final Incubation Concentrations
| Component | Stock Concentration | Volume (µL) | Final Concentration |
|---|---|---|---|
| Phosphate Buffer (pH 7.4) | 100 mM | 148 µL | ~84 mM |
| Pooled HLMs | 20 mg/mL | 5 µL | 0.5 mg/mL |
| Rofecoxib | 200 µM (in buffer) | 10 µL | 10 µM |
| NRS Solution | 10x | 20 µL | 1x |
| Total Volume | | 200 µL | |
-
Thaw HLMs: Rapidly thaw a vial of pooled HLMs in a 37°C water bath. [18]Immediately place on ice. Dilute the HLMs to a working concentration of 2 mg/mL in ice-cold phosphate buffer.
-
Prepare Incubation Mix: In a microcentrifuge tube on ice, combine the appropriate volumes of phosphate buffer, the diluted HLM suspension, and the rofecoxib working solution.
-
Pre-incubation: Transfer the tubes to a shaking water bath or heat block set to 37°C and pre-incubate for 5 minutes. This step ensures the system reaches thermal equilibrium before the reaction begins.
-
Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the 10x NRS stock solution to each tube. Vortex briefly to mix. This is your T=0 time point for the first tube. Stagger the initiation for subsequent time points.
-
Incubation: Incubate at 37°C for the desired time points (e.g., 0, 5, 10, 20, 30, and 45 minutes). [19]6. Terminate Reaction: Stop the reaction at each time point by adding 400 µL (2 volumes) of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound). Vortex vigorously to ensure complete protein precipitation. [19]
Step 3: Self-Validating Controls
Run these controls in parallel with the main experiment to ensure the integrity of your results.
-
Negative Control (No NRS): Prepare a sample for the final time point (e.g., 45 min) but replace the NRS solution with an equal volume of phosphate buffer. This confirms that metabolite formation is NADPH-dependent and not due to other enzymes or spontaneous degradation.
-
Time 0 Control: Terminate one reaction immediately after adding the NRS. This establishes the baseline and accounts for any non-enzymatic interactions or background signal.
-
Positive Control: In a separate set of incubations, use a known substrate for HLM metabolism (e.g., testosterone for CYP3A4) to confirm the enzymatic activity of the specific HLM batch being used.
Step 4: Sample Processing and Analysis
-
Centrifugation: Centrifuge the terminated reaction tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated microsomal proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. [20][21]This technique provides the necessary sensitivity and selectivity to distinguish and quantify the parent drug (rofecoxib) and its metabolite (5-hydroxyrofecoxib) in a complex matrix. [22] Table 2: Example LC-MS/MS Parameters
Parameter Setting Rationale Liquid Chromatography Column C18 Reverse Phase (e.g., 2.1 x 50 mm, <3 µm) Good retention and separation for small molecules. Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase promotes positive ionization. Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution. Flow Rate 0.4 mL/min Typical for analytical scale columns. Gradient 10% to 90% B over 3 minutes Elutes compounds based on hydrophobicity. Mass Spectrometry Ionization Mode Positive Electrospray Ionization (ESI+) Rofecoxib and its metabolite ionize well in positive mode. Analysis Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for quantification. MRM Transition (Rofecoxib) e.g., m/z 315 -> 251 Precursor -> Product ion pair specific to rofecoxib. MRM Transition (5-OH-Rofecoxib) e.g., m/z 331 -> 267 Precursor -> Product ion pair specific to the metabolite. (Note: Specific MRM transitions must be optimized empirically on the instrument used.)
Data Analysis and Interpretation
-
Quantification: Using the analytical instrument's software, construct a calibration curve from the analytical standards of 5-hydroxyrofecoxib. Use this curve to determine the concentration of the metabolite formed in each experimental sample.
-
Plotting: Plot the concentration of 5-hydroxyrofecoxib (e.g., in µM) against incubation time (in minutes).
-
Rate Calculation: Identify the linear portion of the curve (typically the first few time points). Perform a linear regression on these data points. The slope of this line represents the initial rate of metabolite formation (V₀), expressed in units such as pmol/min/mg microsomal protein.
-
Interpretation: The calculated rate is a direct measure of the metabolic activity under the specified conditions. This value can be used to:
-
Compare metabolic rates across different species' microsomes.
-
Determine kinetic parameters like Kₘ and Vₘₐₓ by running the assay at various substrate concentrations.
-
Calculate an in vitro intrinsic clearance (CLᵢₙₜ), a key parameter for predicting in vivo hepatic clearance.
-
Conclusion
This application note details a robust and scientifically grounded protocol for studying the formation of 5-hydroxyrofecoxib using human liver microsomes. By incorporating an NADPH regenerating system and appropriate controls, this method ensures the generation of reliable, linear kinetic data. The principles and steps outlined here provide drug metabolism scientists with a validated framework to characterize CYP-mediated pathways, enabling critical decision-making in the drug discovery and development pipeline.
References
-
Title: Rofecoxib - ClinPGx Source: PharmGKB URL: [Link]
-
Title: The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects Source: ResearchGate URL: [Link]
-
Title: Metabolic stability assays for predicting intrinsic clearance Source: YouTube (ChemHelpASAP) URL: [Link]
-
Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL: [Link]
-
Title: The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Rofecoxib - LiverTox Source: NCBI Bookshelf URL: [Link]
-
Title: Rofecoxib | C17H14O4S | CID 5090 Source: PubChem - NIH URL: [Link]
-
Title: Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites Source: MDPI URL: [Link]
-
Title: Selective inhibition of prostacyclin synthase activity by rofecoxib Source: National Institutes of Health (NIH) URL: [Link]
-
Title: In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes Source: SpringerLink URL: [Link]
-
Title: Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma Source: ResearchGate URL: [Link]
-
Title: Development of an in vitro assay for the investigation of metabolism-induced drug hepatotoxicity Source: PubMed URL: [Link]
-
Title: Metabolism of rofecoxib in vitro using human liver subcellular fractions Source: PubMed URL: [Link]
-
Title: Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma Source: PubMed URL: [Link]
-
Title: Mechanism of the solution oxidation of rofecoxib under alkaline conditions Source: PubMed URL: [Link]
-
Title: NADPH RapidStart Regeneration System for Extended Metabolism Source: BioIVT Blogs URL: [Link]
-
Title: Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes Source: Discovery Life Sciences URL: [Link]
-
Title: Microsomal Stability Source: Cyprotex ADME-Tox Solutions | Evotec URL: [Link]
-
Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: ResearchGate URL: [Link]
-
Title: LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia Source: Protocols.io URL: [Link]
-
Title: Construction of an in vitro NADPH regeneration system and its results Source: ResearchGate URL: [Link]
-
Title: CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Contrasting Influence of NADPH and a NADPH-regenerating System on the Metabolism of Carbonyl-Containing Compounds in Hepatic Microsomes Source: PubMed URL: [Link]
-
Title: The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity Source: MDPI URL: [Link]
-
Title: Diclofenac-Induced Inactivation of CYP3A4 and Its Stimulation by Quinidine Source: ResearchGate URL: [Link]
-
Title: Validation of a Sensitive Lc/Ms/Ms Method for the Determination of Imrecoxib and its Two Metabolites in Human Plasma Source: Longdom Publishing URL: [Link]
-
Title: Microsomal Stability Assay Source: Creative Bioarray URL: [Link]
-
Title: Configure RapidStart™ NADPH Regenerating System Source: BioIVT URL: [Link]
Sources
- 1. Rofecoxib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of rofecoxib in vitro using human liver subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - CH [thermofisher.com]
- 9. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. bioivt.com [bioivt.com]
- 15. researchgate.net [researchgate.net]
- 16. Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. researchgate.net [researchgate.net]
- 21. Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 5-Hydroxyrofecoxib
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working on the bioanalysis of 5-hydroxyrofecoxib. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when striving for low-level detection of this critical metabolite. As a senior application scientist, my goal is to not only provide protocols but to also explain the underlying principles, enabling you to troubleshoot effectively and develop robust, sensitive assays.
Introduction: The Challenge of 5-Hydroxyrofecoxib Detection
5-Hydroxyrofecoxib is a principal metabolite of rofecoxib, and its accurate quantification in biological matrices is crucial for comprehensive pharmacokinetic and metabolic studies.[1][2] The inherent polarity of the hydroxylated metabolite and the complexity of biological samples present significant analytical hurdles, primarily concerning extraction efficiency, matrix effects, and achieving the requisite sensitivity for low-level detection. This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of 5-hydroxyrofecoxib, providing concise answers and foundational knowledge.
Q1: What are the primary challenges in achieving low-level detection of 5-hydroxyrofecoxib?
A1: The primary challenges stem from three main areas:
-
Sample Preparation: Efficiently extracting the polar 5-hydroxyrofecoxib from complex biological matrices like plasma, while minimizing the co-extraction of interfering endogenous components, is a significant hurdle.
-
Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate and irreproducible results, especially at low concentrations.[3][4]
-
Low Endogenous Concentrations: As a metabolite, 5-hydroxyrofecoxib may be present at very low concentrations, requiring highly sensitive instrumentation and optimized analytical methods to achieve the desired lower limit of quantitation (LLOQ).
Q2: Which sample preparation technique is most suitable for 5-hydroxyrofecoxib?
A2: The choice of sample preparation technique depends on the desired level of cleanliness and sensitivity. Here's a comparative overview:
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., methanol, acetonitrile) to precipitate plasma proteins.[5][6] | Simple, fast, and inexpensive. | Results in a "dirtier" extract, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[7][8] | Cleaner extracts than PPT, reducing matrix effects. | Can be labor-intensive and may have lower recovery for polar metabolites. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[3][4] | Provides the cleanest extracts, significantly reducing matrix effects and improving sensitivity. | More complex method development and higher cost per sample. |
For low-level detection, Solid-Phase Extraction (SPE) is generally the most recommended technique due to its superior ability to remove matrix interferences.
Q3: How can I minimize ion suppression when analyzing 5-hydroxyrofecoxib?
A3: Minimizing ion suppression is critical for achieving reliable low-level quantification. Key strategies include:
-
Effective Sample Cleanup: Employing a rigorous sample preparation method, such as SPE, is the most effective way to remove phospholipids and other interfering matrix components.[3][4]
-
Chromatographic Separation: Optimize your HPLC/UPLC method to chromatographically separate 5-hydroxyrofecoxib from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[9]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 5-hydroxyrofecoxib will co-elute and experience similar ion suppression as the analyte, thereby providing the most accurate correction for matrix effects.
-
Ion Source Optimization: Proper tuning of the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flows, and temperature, can help to mitigate ion suppression.[9]
Q4: What are the key mass spectrometry parameters to optimize for 5-hydroxyrofecoxib detection?
A4: For sensitive detection using a tandem mass spectrometer, focus on optimizing the following:
-
Ionization Mode: Given the presence of a hydroxyl group, both positive and negative electrospray ionization (ESI) modes should be evaluated. NSAIDs and their metabolites can often be detected in both modes, with one typically providing a better signal-to-noise ratio.[10]
-
Precursor and Product Ions: Perform infusion experiments with a standard solution of 5-hydroxyrofecoxib to identify the most abundant and stable precursor ion and the most intense product ions for Multiple Reaction Monitoring (MRM) transitions.
-
Collision Energy (CE) and Cell Exit Potential (CXP): Optimize these parameters for each MRM transition to ensure efficient fragmentation of the precursor ion and transmission of the product ions.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the low-level detection of 5-hydroxyrofecoxib.
Scenario 1: Low or No Analyte Signal
Symptom: You are injecting a known concentration of 5-hydroxyrofecoxib, but the peak is very small or absent.
Caption: Troubleshooting workflow for low or no analyte signal.
Potential Causes & Solutions:
-
Mass Spectrometer Not Optimized:
-
Cause: The instrument may not be properly tuned for 5-hydroxyrofecoxib.
-
Solution: Perform a direct infusion of a 5-hydroxyrofecoxib standard to optimize ion source parameters and MRM transitions. Ensure the instrument has passed its routine calibration and performance checks.
-
-
Chromatographic Issues:
-
Cause: The analyte may not be eluting from the column, or there could be a leak in the LC system.
-
Solution:
-
Verify the mobile phase composition and ensure all solvent lines are correctly placed.
-
Check for leaks in the system, from the pump to the MS inlet.
-
Inject a standard prepared in the mobile phase to confirm that the analyte is eluting as expected.
-
-
-
Inefficient Sample Extraction:
-
Cause: The chosen sample preparation method may have low recovery for 5-hydroxyrofecoxib.
-
Solution:
-
Evaluate the recovery of your extraction method by comparing the peak area of a spiked plasma sample that has undergone extraction to a standard of the same concentration prepared in the final mobile phase.
-
If recovery is low, consider re-optimizing the SPE or LLE protocol. For SPE, ensure proper conditioning and equilibration of the cartridge and that the elution solvent is strong enough.[11][12][13][14]
-
-
Scenario 2: High Signal Variability and Poor Reproducibility
Symptom: Replicate injections of the same sample show significant variation in peak area, leading to poor precision.
Caption: Troubleshooting workflow for high signal variability.
Potential Causes & Solutions:
-
Significant Matrix Effects:
-
Cause: Inconsistent ion suppression or enhancement between samples is a common cause of variability.[3][4]
-
Solution:
-
Perform a post-column infusion experiment: This will identify regions of the chromatogram where ion suppression is occurring. The goal is to adjust the chromatography so that 5-hydroxyrofecoxib elutes in a region free of suppression.[15]
-
Improve sample preparation: If ion suppression is significant, a more rigorous sample cleanup method, such as a well-optimized SPE protocol, is necessary to remove the interfering matrix components.[3][4]
-
Dilute the sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and lessen their impact on ionization.[16]
-
-
-
Carryover:
-
Cause: The analyte may be adsorbing to components of the LC system (e.g., injector, column) and eluting in subsequent injections.
-
Solution:
-
Inject a blank solvent after a high concentration standard to check for carryover.
-
Optimize the injector wash solvent to be stronger than the mobile phase to effectively clean the needle and sample loop.
-
Consider using a column with different surface chemistry that may have less interaction with the analyte.
-
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: Solid-Phase Extraction (SPE) for 5-Hydroxyrofecoxib from Human Plasma
This protocol is a starting point and should be optimized for your specific application and instrumentation.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Human plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Water (ultrapure)
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add an appropriate volume of internal standard solution.
-
Add 200 µL of 2% formic acid in water and vortex for 10 seconds. This step acidifies the sample to ensure the analyte is in its cationic form for retention on the mixed-mode sorbent.
-
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the 5-hydroxyrofecoxib and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Parameters for 5-Hydroxyrofecoxib Analysis
This is a suggested starting method based on typical analyses of similar compounds.[10][17]
Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 10% B
-
4.0-5.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions: To be determined by infusion of 5-hydroxyrofecoxib standard. As a starting point, consider the protonated molecule [M+H]+ as the precursor ion.
References
- Naguib, I. A., et al. (2022). A bioanalytically validated RP-HPLC method for simultaneous quantification of rivaroxaban, paracetamol, and ceftriaxone in human plasma: a combination used for COVID-19 management. Future Journal of Pharmaceutical Sciences, 8(1), 53.
- Goud, B. A., et al. (2022).
- Woolf, E. J., & Matuszewski, B. K. (1998). Determination of rofecoxib (MK-0966), a cyclooxygenase-2 inhibitor, in human plasma by high-performance liquid chromatography with tandem mass spectrometric detection.
- Jedziniak, P., et al. (2021). LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles. Molecules, 26(11), 3237.
-
Welch Materials. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
- Mack, D. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 650-657.
- Halpin, R. A., et al. (2000). The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects. Drug Metabolism and Disposition, 28(10), 1244-1254.
- Mandal, U., et al. (2006). Development and validation of an HPLC method for analysis of etoricoxib in human plasma. Dhaka University Journal of Pharmaceutical Sciences, 5(1-2), 39-43.
- Deng, Y., et al. (2011). Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events. Proceedings of the National Academy of Sciences, 108(16), 6511-6516.
- Gosetti, F., et al. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 21(4), 517.
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]
- Agrawal, N. G., & Porras, A. G. (2000). The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects. Clinical Pharmacology & Therapeutics, 67(2), P89.
-
Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Retrieved from [Link]
-
Phenomenex. (2023, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube. [Link]
- de Oliveira, A. C. G., et al. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. Metabolites, 12(8), 751.
-
Agilent Technologies. (2011). Why use Signal-To-Noise as a Measure of MS Performance When it is Often Meaningless?. Retrieved from [Link]
- Matuszewski, B. K. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(1), 44-54.
-
Maynooth University. (n.d.). Methods for Improving Signal to Noise Ratio in Raman Spectra. Retrieved from [Link]
-
SciSpace. (n.d.). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). Retrieved from [Link]
- Moran, M. (2019). Solving Recovery Problems in Solid-Phase Extraction. LCGC North America, 37(6), 392-395.
- Dolan, J. W. (2003). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America, 21(3), 244-249.
-
National Center for Biotechnology Information. (n.d.). Rofecoxib. PubChem. Retrieved from [Link]
- MDPI. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. Metabolites, 12(8), 751.
-
ResearchGate. (2015). Increase NMR signal-to-noise per unit mass/concentration?. Retrieved from [Link]
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research.
-
Patsnap. (n.d.). How to Improve ICP-MS Signal-to-Noise Ratio. Retrieved from [Link]
Sources
- 1. The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. longdom.org [longdom.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A bioanalytically validated RP-HPLC method for simultaneous quantification of rivaroxaban, paracetamol, and ceftriaxone in human plasma: a combination used for COVID-19 management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. welch-us.com [welch-us.com]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 15. lctsbible.com [lctsbible.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of rofecoxib (MK-0966), a cyclooxygenase-2 inhibitor, in human plasma by high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 5-Hydroxyrofecoxib
Welcome to the technical support center for the bioanalysis of 5-hydroxyrofecoxib. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of quantifying this critical metabolite. Here, we address common challenges and questions, with a special focus on the often-overlooked impact of anticoagulant choice during blood sample collection. Our goal is to provide you with the expertise and practical insights needed to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 5-hydroxyrofecoxib and why is its quantification important?
A1: 5-Hydroxyrofecoxib is the primary human metabolite of rofecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that is a selective inhibitor of cyclooxygenase-2 (COX-2). The quantification of 5-hydroxyrofecoxib in biological matrices, such as plasma, is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies. Accurate measurement of this metabolite provides insights into the absorption, distribution, metabolism, and excretion (ADME) of the parent drug, rofecoxib. Understanding the metabolic profile is essential for evaluating the drug's efficacy and safety.
Rofecoxib is metabolized in the liver primarily through oxidation to 5-hydroxyrofecoxib.[1] This metabolic pathway is a key determinant of the drug's clearance from the body. Therefore, precise quantification of 5-hydroxyrofecoxib is fundamental to building a complete pharmacokinetic model of rofecoxib.
Q2: Which analytical technique is most suitable for 5-hydroxyrofecoxib quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like 5-hydroxyrofecoxib in complex biological matrices. Its high selectivity, sensitivity, and specificity allow for accurate measurement even at low concentrations. LC-MS/MS methods can distinguish 5-hydroxyrofecoxib from its parent drug, rofecoxib, and other endogenous plasma components, which is critical for reliable bioanalysis.[2][3]
Q3: Can the choice of anticoagulant in blood collection tubes affect my 5-hydroxyrofecoxib results?
A3: Yes, absolutely. The choice of anticoagulant—commonly EDTA, heparin, or sodium citrate—can significantly impact the quantification of 5-hydroxyrofecoxib.[4][5] Anticoagulants can introduce matrix effects, which are alterations in the ionization efficiency of the analyte due to co-eluting substances from the sample matrix.[6][7][8][9] These effects can lead to either ion suppression (underestimation of the analyte concentration) or ion enhancement (overestimation), thereby compromising the accuracy and precision of your results.[10][11]
Troubleshooting Guide: Anticoagulant-Related Issues
This section provides a structured approach to identifying and resolving common problems related to anticoagulant choice in 5-hydroxyrofecoxib quantification.
Issue 1: Poor Recovery of 5-Hydroxyrofecoxib During Sample Preparation
-
Symptom: Consistently low recovery of the analyte after solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Potential Cause (Anticoagulant-Related):
-
Heparin: This complex glycosaminoglycan can bind to analytes or interfere with their interaction with extraction media. While less common for small molecules, it is a possibility to consider.
-
EDTA and Citrate: These anticoagulants work by chelating calcium ions.[4] While this mechanism is less likely to directly impact the chemical properties of 5-hydroxyrofecoxib, the presence of high concentrations of these salts can alter the ionic strength and pH of the plasma, potentially affecting the efficiency of some extraction protocols.[5]
-
-
Troubleshooting Steps:
-
Method Validation: During your bioanalytical method validation, assess the recovery of 5-hydroxyrofecoxib using plasma collected with different anticoagulants (e.g., K2EDTA, sodium heparin, and sodium citrate). This will help you identify the most suitable anticoagulant for your specific extraction procedure.
-
Optimize Extraction Protocol: Adjust the pH of your sample or the composition of your extraction solvents to improve recovery. For example, if using LLE, a change in the organic solvent or the pH of the aqueous phase might be necessary.
-
Consider Protein Precipitation (PPT): While a cruder cleanup method, PPT is less susceptible to interference from the anticoagulant itself. However, be mindful that PPT can lead to more significant matrix effects during LC-MS/MS analysis.
-
Issue 2: Inconsistent or Irreproducible Results (High %CV)
-
Symptom: High coefficient of variation (%CV) in your quality control (QC) samples and standards.
-
Potential Cause (Anticoagulant-Related):
-
Ion Suppression/Enhancement: This is the most common cause of variability. The anticoagulant or its counter-ions (e.g., sodium, potassium, lithium) can co-elute with 5-hydroxyrofecoxib and interfere with its ionization in the mass spectrometer's source.[7][10]
-
EDTA: Can introduce a significant amount of a chelating agent that may interact with metal components of the LC-MS/MS system or affect the ionization process.
-
Heparin: Is a polymeric substance and can cause significant ion suppression.[7]
-
Citrate: Is often used as a sodium salt, which can lead to the formation of sodium adducts of the analyte, potentially splitting the ion signal between the protonated molecule and the sodiated molecule, and causing quantification inaccuracies if not properly addressed.
-
-
Troubleshooting Steps:
-
Matrix Effect Evaluation: Conduct a post-column infusion experiment to pinpoint the regions of ion suppression or enhancement in your chromatogram. This involves infusing a constant flow of a 5-hydroxyrofecoxib solution into the mass spectrometer while injecting an extracted blank plasma sample. Dips or peaks in the baseline signal will indicate where matrix components are affecting ionization.
-
Chromatographic Separation: Optimize your HPLC or UHPLC method to chromatographically separate 5-hydroxyrofecoxib from the interfering matrix components. This might involve using a different column chemistry, modifying the mobile phase composition, or adjusting the gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., ¹³C- or ²H-labeled 5-hydroxyrofecoxib) is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.
-
Issue 3: Carryover in the LC-MS/MS System
-
Symptom: Detection of 5-hydroxyrofecoxib in blank injections following the injection of a high-concentration sample.
-
Potential Cause (Anticoagulant-Related):
-
While not a direct effect of the anticoagulant, the presence of certain anticoagulants might exacerbate carryover. For example, if the anticoagulant contributes to a "dirtier" extract, this can lead to the accumulation of non-specific matrix components in the autosampler and LC system, which can trap and later release the analyte.
-
-
Troubleshooting Steps:
-
Optimize Wash Solvents: Use a series of strong and weak wash solvents in your autosampler injection sequence to ensure the needle and injection port are thoroughly cleaned between injections.
-
Improve Sample Cleanup: A more rigorous sample preparation method can reduce the amount of matrix components injected into the system, thereby minimizing opportunities for carryover.
-
Recommended Best Practices and Protocols
Based on established principles of bioanalysis and validated methods for similar compounds, we recommend the following practices for the quantification of 5-hydroxyrofecoxib.
Recommended Anticoagulant
For LC-MS/MS analysis of small molecules, K2EDTA is generally the preferred anticoagulant.[12]
-
Rationale: EDTA provides a stable plasma sample and is less likely to cause the significant and variable ion suppression sometimes observed with heparin.[13] While citrate is also a valid option, the high concentration of sodium can sometimes lead to issues with adduct formation. When using K2EDTA, it is crucial to ensure consistency in the type and concentration of the anticoagulant used for all study samples, calibration standards, and quality controls.
Blood Collection and Plasma Processing Protocol
-
Collection: Collect whole blood samples in commercially available vacuum tubes containing K2EDTA.
-
Mixing: Gently invert the tube 8-10 times immediately after collection to ensure proper mixing of the blood with the anticoagulant and prevent clotting.
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at 1500-2000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Aliquoting: Carefully transfer the plasma supernatant to clean, labeled polypropylene tubes. Be cautious not to disturb the buffy coat.
-
Storage: Immediately freeze the plasma samples at -70°C or lower until analysis.
Experimental Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the quantification of 5-hydroxyrofecoxib, highlighting key decision points and quality control measures.
Caption: Experimental workflow for 5-hydroxyrofecoxib quantification.
The following diagram illustrates the potential mechanisms of anticoagulant interference in LC-MS/MS analysis.
Caption: Mechanisms of anticoagulant interference in LC-MS/MS.
The metabolic pathway of rofecoxib to 5-hydroxyrofecoxib is depicted below.
Caption: Metabolic pathway of rofecoxib.
Quantitative Data Summary
| Anticoagulant | Primary Mechanism of Action | Potential Impact on LC-MS/MS Quantification | Recommendation for 5-Hydroxyrofecoxib Analysis |
| K2EDTA | Chelates Ca²⁺ ions | Can cause ion suppression, but generally considered more predictable and manageable than heparin.[13] | Recommended |
| Sodium Heparin | Potentiates antithrombin III | Can cause significant and variable ion suppression due to its polymeric nature.[7] | Use with caution; requires thorough validation of matrix effects. |
| Sodium Citrate | Chelates Ca²⁺ ions | Can lead to the formation of sodium adducts, potentially complicating quantification.[10] | A viable alternative to EDTA, but monitor for adduct formation. |
Conclusion
The accurate quantification of 5-hydroxyrofecoxib is paramount for the robust pharmacokinetic and toxicokinetic assessment of rofecoxib. While LC-MS/MS provides the necessary sensitivity and selectivity, the pre-analytical step of blood collection, specifically the choice of anticoagulant, can introduce significant variability and inaccuracy. Based on the current body of scientific literature, K2EDTA is the recommended anticoagulant for plasma sample collection for the LC-MS/MS quantification of 5-hydroxyrofecoxib. However, regardless of the anticoagulant chosen, a thorough validation of the bioanalytical method, including a comprehensive assessment of matrix effects, is essential to ensure the integrity and reliability of your data.
By understanding the potential pitfalls and implementing the troubleshooting strategies and best practices outlined in this guide, researchers can confidently generate high-quality data for their drug development programs.
References
-
Effects of sample matrix in the measurement of antithrombin by LC-MS: A role for immunocapture. PMC. [Link]
-
The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry. PMC. [Link]
-
Comparison of Complete Blood Count Parameters using EDTA, Sodium Citrate, and Heparin Anticoagulants. Research Journal of Pharmacy and Technology. [Link]
-
Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. ResearchGate. [Link]
-
Matrix effect and recovery mean values (%) of synthetic lipids in different anticoagulants. ResearchGate. [Link]
-
The influence of citrate, EDTA, and heparin anticoagulants to human plasma LC–MS lipidomic profiling. ResearchGate. [Link]
-
Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. NIH. [Link]
-
Effects of heparin, citrate, and EDTA on plasma biochemistry of sheep: comparison with serum. PubMed. [Link]
-
Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events. PMC. [Link]
-
Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma. PubMed. [Link]
-
Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. PMC. [Link]
-
Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. PubMed. [Link]
-
Blood pharmacokinetic sample collection, processing and transport in COVID- 19 clinical trials. The Global Health Network. [Link]
-
Investigation of EDTA anticoagulant in plasma to improve the throughput of liquid chromatography/tandem mass spectrometric assays. PubMed. [Link]
-
A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. Journal of Applied Pharmaceutical Science. [Link]
-
Validation of a Sensitive Lc/Ms/Ms Method for the Determination of Imrecoxib and its Two Metabolites in Human Plasma. Longdom Publishing. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. [Link]
-
A Comparison of Serum and Plasma Blood Collection Tubes for the Integration of Epidemiological and Metabolomics Data. Frontiers. [Link]
-
Metabolism of rofecoxib in vitro using human liver subcellular fractions. PubMed. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Comparison of Complete Blood Count Parameters using EDTA, Sodium Citrate, and Heparin Anticoagulants. Research Journal of Pharmacy and Technology. [Link]
-
Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human Plasma Using Solid Phase Extraction Procedure. Oriental Journal of Chemistry. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Simultaneous Determination of Rofecoxib and Celecoxib in Human Plasma by High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]
-
Development and Validation of an HPLC-MS/MS Method for Quantification of Apixaban in Human Plasma. Scilit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Effects of sample matrix in the measurement of antithrombin by LC-MS: A role for immunocapture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. japsonline.com [japsonline.com]
- 13. Investigation of EDTA anticoagulant in plasma to improve the throughput of liquid chromatography/tandem mass spectrometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Metabolic Profiling of Rofecoxib vs. Celecoxib
Executive Summary: The Structural Divergence
In the development of COX-2 selective inhibitors (coxibs), the differentiation between Rofecoxib (Vioxx) and Celecoxib (Celebrex) is not merely historical; it is a masterclass in how structural pharmacophores dictate metabolic fate.
While both drugs target the COX-2 hydrophobic side pocket, their metabolic "performance" is radically different due to a single structural decision:
-
Celecoxib utilizes a sulfonamide moiety, locking it into a CYP2C9-dependent oxidative clearance pathway.
-
Rofecoxib utilizes a methylsulfone moiety attached to a furanone ring, rendering it largely invisible to CYPs and instead shunting it toward cytosolic reductive metabolism.
This guide dissects these profiles to assist researchers in designing next-generation assays that can distinguish between oxidative (microsomal) and reductive (cytosolic) clearance mechanisms.
Molecular Architecture & Metabolic Fate
The Celecoxib Profile: Oxidative Vulnerability
Celecoxib is a classic Class II drug (Biopharmaceutics Classification System) with clearance dominated by hepatic oxidation.
-
Primary Handle: The methyl group on the tolyl ring.
-
Enzymatic Driver: CYP2C9 catalyzes the hydroxylation of this methyl group to hydroxycelecoxib .[1][2][3]
-
Secondary Step: Cytosolic alcohol dehydrogenases rapidly oxidize the hydroxyl group to carboxycelecoxib (inactive), which is then glucuronidated.[1][2][3]
-
Critical Weakness: Because CYP2C9 is highly polymorphic (e.g., *2 and *3 alleles), celecoxib exposure can vary up to 3-fold between extensive and poor metabolizers, creating significant DDI (Drug-Drug Interaction) liability.
The Rofecoxib Profile: Reductive Resilience
Rofecoxib resists oxidative attack. Its metabolism is not primarily "phase I" in the traditional CYP sense.
-
Primary Handle: The central furanone ring and the double bond system.
-
Enzymatic Driver: Cytosolic Ketoreductases (non-CYP enzymes). These enzymes reduce the carbon-carbon double bond.
-
Metabolites: cis-dihydro-rofecoxib and trans-dihydro-rofecoxib.[4]
-
Performance Advantage: This pathway is independent of CYP2C9, meaning rofecoxib showed negligible interaction with warfarin or phenytoin, a distinct advantage over celecoxib during its market life.
Visualizing the Metabolic Divergence
The following diagram illustrates the distinct enzymatic pathways. Note the compartmental separation: Celecoxib is processed in the Endoplasmic Reticulum (Microsomes), while Rofecoxib is processed in the Cytosol.
Figure 1: Comparative metabolic maps showing the CYP-dependent oxidative pathway of Celecoxib versus the Reductase-dependent pathway of Rofecoxib.
Experimental Workflow: Differential Profiling Protocol
To objectively compare these profiles in a drug discovery setting, you cannot rely on a standard S9 fraction assay alone. You must isolate the subcellular fractions to confirm the enzyme source.
Protocol: The "Cross-Over" Incubation System
This protocol validates whether a coxib candidate follows the "Celecoxib Track" (Microsomal) or "Rofecoxib Track" (Cytosolic).
Reagents:
-
Test Compounds: Celecoxib (1 µM), Rofecoxib (1 µM).
-
Enzyme Sources: Human Liver Microsomes (HLM) vs. Human Liver Cytosol (HLC).
-
Cofactors: NADPH (1 mM) is essential for both CYPs and many reductases.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Step-by-Step Methodology:
-
Preparation: Thaw HLM and HLC on ice. Dilute to 0.5 mg protein/mL in phosphate buffer.
-
Pre-Incubation: Aliquot 198 µL of enzyme/buffer mix into 96-well plates. Spike with 2 µL of test compound (final 1 µM). Equilibrate at 37°C for 5 mins.
-
Initiation: Add 20 µL of 10 mM NADPH to initiate reaction.
-
Control A: No NADPH (checks for chemical instability).
-
Control B: Heat-inactivated enzymes (checks for non-enzymatic degradation).
-
-
Sampling: At T=0, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Celecoxib-d7).
-
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[5]
-
Ionization: Electrospray Ionization (ESI).
-
Self-Validating Logic
-
If Celecoxib-like: Clearance is high in HLM + NADPH, but near zero in HLC.
-
If Rofecoxib-like: Clearance is low/moderate in HLM, but high in HLC + NADPH.
Figure 2: Decision logic for classifying coxib metabolic profiles using differential subcellular fractionation.
Quantitative Performance Data
The following table summarizes the key pharmacokinetic and metabolic parameters derived from the literature and standard assays.
| Parameter | Celecoxib (Celebrex) | Rofecoxib (Vioxx) | Experimental Implication |
| Primary Metabolic Route | Oxidative (Methyl Hydroxylation) | Reductive (C=C Saturation) | HLM vs. Cytosol assay selection |
| Primary Enzyme | CYP2C9 | Cytosolic Reductases | CYP inhibition checks required for Celecoxib |
| Major Metabolite | Carboxy-celecoxib (Inactive) | cis/trans-dihydro rofecoxib | Monitor M+2H mass shift for Rofecoxib |
| Half-Life ( | ~11 hours | ~17 hours | Rofecoxib requires less frequent dosing |
| DDI Risk (Perpetrator) | Inhibits CYP2D6 (moderate) | Inhibits CYP1A2 (moderate) | Check substrates like Metoprolol (for Cel) or Tizanidine (for Rof) |
| DDI Risk (Victim) | High (Fluconazole inhibits metabolism) | Low (CYP inhibitors have little effect) | Rofecoxib safer for polypharmacy patients |
| Genetic Variance | High (CYP2C9*3 carriers accumulate drug) | Low (Reductases are conserved) | Genotyping needed for Celecoxib precision dosing |
Clinical & Safety Implications
The "Victim" Potential (DDI)
-
Celecoxib: Because it relies on CYP2C9, it is a "victim" of strong CYP2C9 inhibitors (e.g., Fluconazole). Co-administration increases celecoxib plasma concentrations significantly, necessitating dose reduction.
-
Rofecoxib: Its cytosolic pathway shielded it from these interactions. This was a major "performance" selling point during its lifecycle—it could be prescribed with warfarin with less fear of destabilizing INR (International Normalized Ratio) compared to other NSAIDs, although PD (pharmacodynamic) bleeding risks remained.
The Toxicity Link
While Rofecoxib was withdrawn due to cardiovascular thrombotic events, the metabolic profile offers a clue to mechanism.
-
20-HETE Accumulation: Recent metabolomic profiling suggests Rofecoxib administration leads to a massive accumulation of 20-HETE (a potent vasoconstrictor). Unlike Celecoxib, Rofecoxib interferes with the degradation of 20-HETE, potentially contributing to the pro-thrombotic environment. This is a critical, non-COX-2 dependent metabolic toxicity marker that researchers should screen for in new coxib development.
References
-
FDA Label (Celebrex). Clinical Pharmacology: Pharmacokinetics and Metabolism. U.S. Food and Drug Administration.[4][5] [Link]
-
Tang, C., et al. (2000). Metabolism of celecoxib, a selective cyclooxygenase-2 inhibitor, in human liver microsomes. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Halpin, R. A., et al. (2000). Metabolism of rofecoxib in vitro using human liver subcellular fractions.[17] Drug Metabolism and Disposition.[2][4][5][8][12][15][16] [Link]
-
Nicoll-Griffith, D. A. (2000). Pharmacology and toxicology of Vioxx. American Journal of Medicine. [Link]
-
Zhang, J. Y., et al. (2006). Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events. Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Davies, N. M., et al. (2000). Clinical pharmacokinetics and pharmacodynamics of celecoxib. Clinical Pharmacokinetics.[12][15][16] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rofecoxib - Wikipedia [en.wikipedia.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Celecoxib Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. drugs.com [drugs.com]
- 12. ClinPGx [clinpgx.org]
- 13. Comparison of rofecoxib and celecoxib, two cyclooxygenase-2 inhibitors, in postoperative dental pain: a randomized, placebo- and active-comparator-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metabolism of rofecoxib in vitro using human liver subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics & Metabolic Interconversion: Rofecoxib vs. 5-Hydroxyrofecoxib
[1][2]
Executive Summary: The Metabolic "Futile Cycle"
For drug development professionals, the pharmacokinetic (PK) profile of Rofecoxib (Vioxx) offers a critical case study in metabolic interconversion and species-dependent clearance. While Rofecoxib is a potent, selective COX-2 inhibitor, its metabolite 5-hydroxyrofecoxib represents a pharmacologically inactive derivative that undergoes a unique reversible metabolism.[1][2]
Unlike standard Phase I metabolites that facilitate excretion, 5-hydroxyrofecoxib can serve as a reservoir for the parent drug via a reduction-cyclization pathway. This guide dissects the PK differences, the enzymatic mechanisms driving this interconversion, and the experimental protocols required to characterize such complex metabolic schemes.
Mechanistic Pathway: Oxidation, Reduction, and Regeneration
The metabolic relationship between Rofecoxib and 5-hydroxyrofecoxib is not a linear clearance pathway but a dynamic equilibrium influenced by the redox state of the liver.
The Pathway Logic
-
Primary Clearance (Cytosolic Reduction): The major metabolic route for Rofecoxib in humans is the reduction of the furanone ring double bond by cytosolic enzymes to form cis- and trans-dihydro derivatives (3,4-dihydrohydroxy acids).
-
Secondary Pathway (Oxidative Interconversion): Rofecoxib is oxidized (primarily by CYP3A4) to 5-hydroxyrofecoxib .
-
The "Back-Reduction" Loop: 5-hydroxyrofecoxib is unstable. In the presence of cytosolic reductases and NADPH, it can be reduced to a hydroxy acid intermediate which spontaneously cyclizes to regenerate Rofecoxib .
This "futile cycle" extends the apparent half-life of the parent drug in species where this pathway is prominent (e.g., rats), though it is less quantitatively significant in humans compared to direct cytosolic reduction.
Pathway Visualization
Figure 1: The metabolic fate of Rofecoxib, highlighting the reversible loop with 5-hydroxyrofecoxib and the major clearance pathway via reduction.[3][1][4][5]
Pharmacokinetic Comparison: Parent vs. Metabolite
The following table contrasts the active parent drug with its 5-hydroxy metabolite. Note that 5-hydroxyrofecoxib is rarely measured as a standalone therapeutic entity but rather as a transient circulating metabolite.
| Feature | Rofecoxib (Parent) | 5-Hydroxyrofecoxib (Metabolite) |
| Pharmacological Activity | Potent COX-2 Inhibitor (IC50 ~0.018 µM) | Inactive (No significant COX-1 or COX-2 inhibition) |
| Primary Elimination Half-life | ~17 hours (Humans) | Transient (Rapidly glucuronidated or converted) |
| Bioavailability | ~93% (Oral) | N/A (Formed in situ) |
| Plasma Protein Binding | ~87% | Unknown (Likely high due to structural similarity) |
| Metabolic Fate | 1.[3][1] Reduction to Dihydro-derivatives (Major)2. Oxidation to 5-OH-Rofecoxib | 1. Glucuronidation (Excretion)2. Back-conversion to Rofecoxib |
| Key Enzymes | Cytosolic Reductases, CYP3A4 | UGTs (Glucuronidation), Cytosolic Reductases |
| Clinical Relevance | Efficacy & CV Risk Source | Marker of oxidative metabolism; Reservoir effect |
Critical Insight: Species Differences
-
Rats: The interconversion is highly active. Administering 5-hydroxyrofecoxib to rats results in significant systemic exposure to Rofecoxib.
-
Humans: The pathway is present but minor (<5% of clearance).[2] The dominant human pathway is the formation of cis/trans-dihydro metabolites, which are excreted in urine.[2]
Experimental Protocols
To study this specific PK relationship, standard stability assays are insufficient. You must separate oxidative (microsomal) from reductive (cytosolic) contributions.
Protocol A: Differentiating Metabolic Pathways (In Vitro)
This protocol validates whether a compound undergoes the specific oxidation/reduction cycle characteristic of Rofecoxib.
Reagents:
-
Human Liver Microsomes (HLM) – Contains CYPs.
-
Human Liver Cytosol (HLC) – Contains Reductases.
-
Cofactors: NADPH (Reductive/Oxidative), NAD+ (Oxidative non-CYP).
Workflow:
-
Preparation: Prepare 1 µM Rofecoxib solution in phosphate buffer (pH 7.4).
-
Microsomal Incubation (Oxidation Focus):
-
Mix HLM (0.5 mg/mL) + Rofecoxib + NADPH.
-
Expected Result: Formation of 5-hydroxyrofecoxib (Monitor +16 Da mass shift).
-
-
Cytosolic Incubation (Reduction Focus):
-
Mix HLC (1.0 mg/mL) + Rofecoxib + NADPH.
-
Expected Result: Formation of Dihydro-rofecoxib (Major) and trace "back-reduction" if 5-OH metabolite is spiked.
-
-
Interconversion Assay (The "Back-Reaction"):
Protocol B: LC-MS/MS Quantification
Accurate separation of the parent from the 5-hydroxy metabolite is essential due to their structural similarity.
-
Instrument: Triple Quadrupole MS (e.g., Thermo Quantis or Sciex 6500+).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 4 minutes.
-
MRM Transitions:
-
Rofecoxib: m/z 315.1 → 262.1 (Quantifier).
-
5-Hydroxyrofecoxib: m/z 331.1 → [Fragment specific to hydroxylated ring]. Note: 5-OH metabolite is +16 Da.
-
Dihydro-metabolites: m/z 317.1 (Reduction adds 2H).
-
Data Analysis Rule: Ensure baseline resolution between Rofecoxib and Dihydro-rofecoxib. Although they differ by 2 Da, high concentrations of parent can contribute to isotopic overlap if resolution is poor.
References
-
Halpin, R. A., et al. (2002).[4] Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib in the rat: evidence for transient ring opening of a substituted 2-furanone derivative using stable isotope-labeling techniques. Drug Metabolism and Disposition.[2][7][8] Link
-
Nicoll-Griffith, D. A., et al. (1999). The metabolism of rofecoxib, a potent and selective inhibitor of cyclooxygenase-2, was examined in vitro using human liver subcellular fractions.[3][2][5] Drug Metabolism and Disposition.[2][7][8] Link
-
Davies, N. M., et al. (2003).[4][7] Pharmacokinetics of rofecoxib: a specific cyclo-oxygenase-2 inhibitor.[3][1][2][5][7][8] Clinical Pharmacokinetics.[4][7][8] Link
-
Fitzpatrick, F. A. (2004). Cyclooxygenase enzymes: regulation and function. Current Pharmaceutical Design. Link
-
Baillie, T. A. (2002). Metabolism and toxicity of drugs. Two decades of progress in industrial drug metabolism. Chemical Research in Toxicology. Link
Sources
- 1. Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib in the rat: evidence for transient ring opening of a substituted 2-furanone derivative using stable isotope-labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of rofecoxib in vitro using human liver subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpca.org [ijpca.org]
- 7. Pharmacokinetics of rofecoxib: a specific cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, COX-2 specificity, and tolerability of supratherapeutic doses of rofecoxib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment: 5-Hydroxyrofecoxib Disposition Across Clinical Subgroups
Executive Summary
5-Hydroxyrofecoxib (5-OH-Rof) represents a specific oxidative metabolite of the cyclooxygenase-2 (COX-2) inhibitor rofecoxib.[1] Unlike the primary metabolic route, which involves cytosolic reduction to dihydro-derivatives, 5-OH-Rof is formed via cytochrome P450-mediated oxidation (primarily CYP3A4 and CYP1A2).
While rofecoxib itself was withdrawn from the market due to cardiovascular thrombotic events, the analysis of its metabolites remains critical for forensic toxicology, mechanistic safety studies, and the development of next-generation coxibs. This guide objectively compares the disposition of 5-hydroxyrofecoxib against the parent compound and alternative metabolic pathways across distinct patient populations.
Key Technical Insight: 5-Hydroxyrofecoxib is an intermediate that undergoes rapid Phase II conjugation. Consequently, circulating plasma levels of the unconjugated aglycone are low (<1% of dose) in healthy subjects, but its glucuronide conjugate (5-OH-Rof-O-glucuronide) serves as a significant urinary marker, particularly relevant in renal impairment studies.
Metabolic Pathway & Mechanism
The disposition of 5-hydroxyrofecoxib is governed by a balance between hepatic oxidation and subsequent glucuronidation. The following diagram illustrates its placement within the broader rofecoxib metabolic network.
Figure 1: Rofecoxib Biotransformation Network
Caption: Metabolic divergence of Rofecoxib showing the oxidative formation of 5-hydroxyrofecoxib and its subsequent clearance via glucuronidation.[2][3]
Comparative Analysis: Patient Populations
The following section details how physiological changes in specific subpopulations alter the exposure (AUC) and clearance (CL) of 5-hydroxyrofecoxib compared to the parent drug.
Table 1: Comparative Disposition Profile
| Clinical Subgroup | Physiological Driver | Impact on Rofecoxib (Parent) | Impact on 5-Hydroxyrofecoxib (Metabolite) | Mechanism of Action |
| Healthy Controls | Baseline CYP/UGT activity | Baseline Reference | Trace (<1%) . Rapidly converted to glucuronide. | Efficient Phase II conjugation limits aglycone exposure. |
| Renal Impairment (ESRD) | Reduced GFR (<30 mL/min) | No Significant Change . Parent is hepatically cleared.[4] | Accumulation of Conjugate . The O-glucuronide may accumulate, though the active aglycone remains low. | Glucuronides are renally excreted; failure leads to "back-conversion" risk in some drugs, though minimal here. |
| Hepatic Impairment (Child-Pugh B) | Reduced CYP activity & Blood Flow | Increased Exposure . AUC increases due to reduced clearance. | Decreased Formation . Lower CYP3A4 activity reduces conversion to 5-OH-Rof. | Metabolic bottleneck shifts from excretion to formation. |
| Geriatric (>65 years) | Reduced liver mass & renal flow | Mild Increase . ~30% higher AUC, often not clinically significant. | Variable . Reduced renal clearance may elevate glucuronide; reduced hepatic mass may lower formation. | Age-related decline in both Phase I (formation) and Phase II (elimination) processes. |
Detailed Population Insights
1. Renal Insufficiency
Unlike many NSAIDs where renal clearance of the parent drug is a concern, rofecoxib is primarily metabolized by the liver.
-
Performance: In patients with End-Stage Renal Disease (ESRD) undergoing hemodialysis, the pharmacokinetics of the parent rofecoxib are virtually superimposable on healthy controls.
-
5-Hydroxyrofecoxib Specifics: The glucuronide of 5-hydroxyrofecoxib is the primary urinary species.[3] In renal failure, this conjugate accumulates in plasma. While the conjugate is pharmacologically inactive, high levels of acyl-glucuronides can theoretically undergo hydrolysis back to the aglycone or covalent binding to plasma proteins, although this risk is considered low for the ether glucuronide of rofecoxib.
2. Hepatic Impairment
Since the formation of 5-hydroxyrofecoxib is CYP-dependent (CYP3A4/1A2), liver dysfunction has a direct "source control" effect.
-
Performance: Moderate hepatic impairment leads to a higher steady-state concentration of the parent drug because the metabolic machinery (both reductive and oxidative) is compromised.
-
Causality: The ratio of [5-Hydroxyrofecoxib] / [Rofecoxib] decreases in these patients, serving as a potential biomarker for reduced oxidative capacity.
Experimental Protocol: Quantification of 5-Hydroxyrofecoxib
To validate levels of 5-hydroxyrofecoxib in plasma or urine, a high-sensitivity LC-MS/MS workflow is required due to the low abundance of the metabolite relative to the parent.
Methodology: LC-ESI-MS/MS
Objective: Simultaneous quantification of Rofecoxib and 5-Hydroxyrofecoxib.
Step 1: Sample Preparation (Solid Phase Extraction)
-
Aliquot: Transfer 200 µL of human plasma/urine into a 1.5 mL Eppendorf tube.
-
Internal Standard: Add 20 µL of deuterated internal standard (Rofecoxib-d3).
-
Precipitation/Conditioning: Dilute with 200 µL of 2% formic acid.
-
Loading: Load sample onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) SPE cartridge (30 mg/1 cc).
-
Wash: Wash with 1 mL of 5% Methanol in water (removes salts/proteins).
-
Elution: Elute analytes with 1 mL of Methanol:Acetonitrile (1:1).
-
Reconstitution: Evaporate to dryness under nitrogen at 40°C; reconstitute in 100 µL Mobile Phase.
Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Linear ramp to 90% B
-
3.0-4.0 min: Hold 90% B (Wash)
-
4.1 min: Re-equilibrate to 10% B.
-
Step 3: Mass Spectrometry Parameters (MRM)
Operate in Positive Ion Mode (ESI+) .
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Rofecoxib | 315.1 [M+H]+ | 269.1 | 25 | 50 |
| 5-Hydroxyrofecoxib | 331.1 [M+H]+ | 285.1 (Loss of HCOOH/H2O) | 28 | 50 |
| Rofecoxib-d3 (IS) | 318.1 [M+H]+ | 272.1 | 25 | 50 |
Note: 5-Hydroxyrofecoxib (MW 330.36) shows a +16 Da shift from parent. The transition 331.1 -> 285.1 corresponds to the characteristic fragmentation of the lactone ring.
References
-
Nicoll-Griffith, D. A., et al. (1999). "The metabolism of rofecoxib in vitro using human liver subcellular fractions." Drug Metabolism and Disposition. Link
-
Halpin, R. A., et al. (2000). "The absorption, distribution, metabolism and excretion of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs."[3] Drug Metabolism and Disposition. Link
-
Gottesdiener, K., et al. (2003). "Effects of renal insufficiency and hemodialysis on the pharmacokinetics of rofecoxib." American Journal of Therapeutics. Link
-
Davies, N. M., et al. (2003). "Pharmacokinetics of rofecoxib: a specific cyclo-oxygenase-2 inhibitor."[2][3][4] Clinical Pharmacokinetics. Link
-
Zhang, J. Y., et al. (2003). "Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma." Journal of Chromatography B. Link(Cited as methodological basis for coxib metabolite profiling).
Sources
- 1. 5-Hydroxyrofecoxib | C17H14O5S | CID 9973893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The absorption, distribution, metabolism and excretion of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide: In Vitro vs. In Vivo Metabolism of Rofecoxib
[1][2]
Executive Summary
This guide analyzes the metabolic disposition of rofecoxib (Vioxx), presenting a critical case study for drug development professionals. Rofecoxib demonstrates a significant divergence between standard microsomal stability data and actual human in vivo clearance. While cytochrome P450 (CYP) enzymes mediate oxidative metabolism in liver microsomes, cytosolic ketoreductases drive the dominant metabolic pathway in humans. Reliance solely on microsomal data for compounds like rofecoxib leads to substantial underestimation of clearance and misidentification of major metabolites.
Metabolic Pathway Architecture
Rofecoxib metabolism is bifurcated into two distinct enzymatic domains: oxidative (microsomal) and reductive (cytosolic). Understanding this split is essential for selecting the correct in vitro system.
Figure 1: Rofecoxib Metabolic Divergence
The following diagram illustrates the competition between the CYP-mediated oxidative pathway and the cytosolic reductive pathway.
Caption: Dual metabolic pathways of rofecoxib.[1][2] Note the cytosolic "back-reduction" of 5-hydroxyrofecoxib to parent, creating a potential futile cycle.
In Vitro Systems Analysis
The choice of subcellular fraction dictates the observed metabolic profile.[1][2] The table below compares the efficacy of different systems in predicting rofecoxib's fate.
| System | Dominant Reaction Observed | Enzyme Activity | Predictive Accuracy (Human) |
| Liver Microsomes | Oxidation (5-Hydroxylation) | CYP3A4, CYP1A2 | Low. Misses the major reductive pathway. |
| Liver Cytosol | Reduction (Ketone reduction) | Cytosolic Reductases | High. Captures the formation of dihydro-metabolites. |
| S9 Fraction | Mixed (Oxidation + Reduction) | CYPs + Reductases | Moderate/High. Contains both fractions but requires cofactor optimization. |
| Hepatocytes | Integrated Metabolism | All Phase I/II enzymes | Highest. Captures the interplay and "back-reduction" cycle. |
Critical Insight: The Microsomal Trap
Standard high-throughput screening often relies on liver microsomes (HLM) fortified with NADPH. For rofecoxib, HLM incubations primarily yield 5-hydroxyrofecoxib .[1][2][3] However, in humans, this is a minor pathway. The major metabolites (dihydro-derivatives) are formed by enzymes present in the cytosol , which is discarded during microsome preparation.
In Vivo Disposition & Species Differences
Rofecoxib exhibits significant interspecies differences, complicating the extrapolation of animal safety data to humans.
Comparative Pharmacokinetics
| Parameter | Rat | Dog | Human |
| Primary Metabolic Route | Oxidation (Microsomal) | Mixed (Reductive/Oxidative) | Reduction (Cytosolic) |
| Major Metabolite (Urine) | 5-Hydroxyrofecoxib-glucuronide | trans-3,4-dihydro-rofecoxib | cis/trans-3,4-dihydro-rofecoxib |
| Bioavailability | Variable | ~26% | ~93% |
| Elimination Half-life | Variable (Dose-dependent) | ~2.6 hours | ~17 hours |
Expert Commentary: The rat is a poor model for human rofecoxib metabolism because it predominantly utilizes the oxidative (CYP) pathway. The dog is a better predictor of the reductive pathway but eliminates the drug much faster. This necessitates the use of human-specific in vitro systems (human liver cytosol or hepatocytes) rather than relying on allometric scaling from rats.
Experimental Protocols
To accurately characterize rofecoxib-like compounds, you must assay for cytosolic reductase activity.
Protocol A: Cytosolic Reductase Assay
Validates the reductive pathway missed by microsomes.
-
Preparation: Thaw Human Liver Cytosol (HLC) on ice.
-
Buffer System: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.0 mM MgCl₂.
-
Substrate: Add Rofecoxib (final conc. 1–10 µM) from acetonitrile stock (<1% solvent final).
-
Cofactor Initiation:
-
Group A (Control): Buffer only.
-
Group B (Test): Add NADPH (1.0 mM final). Note: Some reductases prefer NADH; run a parallel arm with NADH if unknown.
-
-
Incubation: Incubate at 37°C for 30–60 minutes.
-
Termination: Add ice-cold acetonitrile (containing internal standard) in a 1:3 ratio.
-
Analysis: Centrifuge (3000g, 10 min) and analyze supernatant via LC-MS/MS monitoring for the +2 Da mass shift (dihydro-metabolite).
Protocol B: "Back-Reduction" Confirmation
Determines if oxidative metabolites are recycled back to parent drug.[1]
-
Substrate: Synthesize or isolate 5-hydroxyrofecoxib .
-
System: Incubate with Human Liver Cytosol + NADPH (as above).
-
Endpoint: Monitor for the reappearance of Rofecoxib (Parent) .
-
Significance: If positive, this indicates a futile cycle where CYP enzymes oxidize the drug, and cytosolic enzymes reduce it back, potentially prolonging half-life (t½).
Decision Framework for Drug Developers
Use this logic flow to prevent "missing" cytosolic metabolism during early discovery.
Figure 2: In Vitro System Selection Tree
Caption: Workflow to identify non-CYP metabolism. Compounds with reducible moieties require cytosolic testing.
References
-
Nicoll-Griffith, D. A., et al. (2000).[4] "The Absorption, Distribution, Metabolism and Excretion of Rofecoxib, a Potent and Selective Cyclooxygenase-2 Inhibitor, in Rats and Dogs." Drug Metabolism and Disposition.
-
Halpin, R. A., et al. (2000). "The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects."[1][2][3][5][6][7] Drug Metabolism and Disposition.
-
Nicoll-Griffith, D. A., et al. (2000).[4] "Metabolism of rofecoxib in vitro using human liver subcellular fractions." Drug Metabolism and Disposition.
-
Fitzpatrick, F. A. (2004). "Cyclooxygenase enzymes: regulation and function." Current Pharmaceutical Design.
Sources
- 1. Metabolism of rofecoxib in vitro using human liver subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Synthesis, characterization, and activity of metabolites derived from the cyclooxygenase-2 inhibitor rofecoxib (MK-0966, Vioxx) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and ex vivo inhibition of COX isoforms by robenacoxib in the cat: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of rofecoxib metabolite analytical techniques
An In-Depth Comparative Guide to Analytical Techniques for Rofecoxib and its Metabolites
This guide provides a comprehensive, head-to-head comparison of the primary analytical techniques for the quantification of rofecoxib and its metabolites in biological matrices. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deep understanding of method selection and application.
Introduction: The Analytical Imperative for Rofecoxib
Rofecoxib, chemically 4-(4-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone, is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] It was developed to provide the anti-inflammatory and analgesic benefits of traditional NSAIDs while minimizing gastrointestinal side effects associated with COX-1 inhibition.[3] Although withdrawn from the market due to concerns over cardiovascular risks, the study of rofecoxib's pharmacokinetics (PK) and pharmacodynamics (PD) remains crucial for understanding the broader class of COX-2 inhibitors and for toxicological research.[4]
Accurate and precise measurement of rofecoxib and its metabolites in biological fluids like plasma, serum, and urine is fundamental to these studies. Such analysis allows for the characterization of absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for interpreting efficacy and toxicity data.
Metabolic Pathway Overview: Rofecoxib is primarily metabolized in the liver through two main pathways.[2][3] The predominant pathway involves reduction by cytosolic enzymes to form the cis-dihydro and trans-dihydro derivatives of rofecoxib.[1][3] A secondary, oxidative pathway mediated to a lesser extent by the cytochrome P450 system produces a hydroxy derivative, which is subsequently conjugated with glucuronic acid.[1][3] These metabolites are pharmacologically inactive as COX inhibitors.[2][3] The analytical challenge lies in developing methods that can accurately quantify the parent drug and these key metabolites, often at low concentrations within a complex biological matrix.
Core Analytical Strategies: A Head-to-Head Comparison
The two most prominent techniques for the bioanalysis of rofecoxib are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). While other methods like HPTLC and UV-Vis spectrophotometry exist, HPLC-UV and LC-MS/MS represent the workhorse platforms for routine and high-sensitivity applications, respectively.[1][2][5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a robust and widely accessible technique for quantifying rofecoxib, particularly in pharmaceutical dosage forms and for PK studies where analyte concentrations are sufficiently high.[6]
Principle of Causality: The method's effectiveness hinges on the principle of differential partitioning. Rofecoxib is separated from endogenous matrix components on a reversed-phase HPLC column (e.g., C18) based on its hydrophobicity.[6] The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a retention time that provides clear separation from interfering peaks.[7] Quantification is then achieved by measuring the analyte's absorbance of UV light at a specific wavelength where it exhibits a strong chromophore, such as 244 nm, 254 nm, or 272 nm.[6]
Experimental Protocol: HPLC-UV for Rofecoxib in Human Plasma
This protocol is a representative example synthesized from established methodologies.[7]
A. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Rationale: LLE is employed to isolate the moderately lipophilic rofecoxib from the aqueous, protein-rich plasma matrix. This "clean-up" step is critical for HPLC-UV to prevent column fouling and reduce baseline noise from endogenous components, thereby improving sensitivity and accuracy.
-
To 500 µL of human plasma in a centrifuge tube, add 50 µL of an internal standard (IS) solution (e.g., Etodolac, 20 µg/mL). Vortex for 10 seconds.
-
Add 3 mL of a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase. Vortex for 30 seconds.
-
Inject 50 µL of the reconstituted sample into the HPLC system.
B. Chromatographic Conditions:
-
Column: Spherisorb ODS1 C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: Acetonitrile:Methanol:0.067 M KH2PO4 (27:20:53, v/v/v), with pH adjusted to 6.95.[7]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV Diode Array Detector (DAD) at 244 nm.[7]
-
Column Temperature: Ambient.
Visualization: HPLC-UV Workflow
Caption: General workflow for rofecoxib analysis by HPLC-UV.
Performance Characteristics & Limitations
The primary strength of HPLC-UV lies in its cost-effectiveness and reliability for concentrations within its linear range.[8] However, its sensitivity and selectivity are inherently limited compared to mass spectrometry.
| Parameter | Typical Performance (HPLC-UV) | Reference |
| Linearity Range | 0.010 - 10 µg/mL in plasma | [7] |
| Limit of Detection (LOD) | 0.003 µg/mL (3 ng/mL) in plasma | [7] |
| Limit of Quantification (LOQ) | ~10 ng/mL in plasma | [5] |
| Precision (%RSD) | < 5% | [5] |
| Accuracy (%Recovery) | > 90% | [7] |
Expert Insights: While sufficient for many applications, the LOQ of standard HPLC-UV methods may be inadequate for detailed metabolite profiling or for studies involving low doses where plasma concentrations fall below 10 ng/mL. To overcome this, some methods employ pre-column or post-column derivatization to convert rofecoxib into a highly fluorescent species, significantly enhancing sensitivity.[9][10] For instance, a pre-column photocyclization reaction can form a phenanthrene derivative, allowing for fluorescence detection and achieving LOQs in the low ng/mL range (2-10 ng/mL).[10][11] This, however, adds complexity to the workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalysis requiring the highest levels of sensitivity and selectivity, LC-MS/MS is the undisputed gold standard.[12] It is particularly indispensable for quantifying low-level metabolites and for high-throughput pharmacokinetic screening.
Principle of Causality: This technique couples the powerful separation capability of LC with the exquisite specificity of tandem mass spectrometry. After chromatographic separation, analytes are ionized (e.g., via Atmospheric Pressure Chemical Ionization - APCI) and enter the mass spectrometer.[13] In the first quadrupole (Q1), a specific precursor ion (the molecular ion of the analyte, [M+H]+) is selected. This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (product ion) is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective. Because it is highly improbable that an interfering compound will have the same retention time, the same precursor ion mass, and the same product ion mass, matrix effects are significantly minimized.
Experimental Protocol: LC-MS/MS for Rofecoxib in Human Plasma
This protocol represents a rapid and sensitive method suitable for high-throughput analysis.[13]
A. Sample Preparation (Protein Precipitation):
-
Rationale: The high selectivity of MS/MS allows for a much simpler sample preparation. A simple protein precipitation is often sufficient to remove the bulk of proteins that would otherwise interfere with the system, making the process faster and more amenable to automation.
-
To 100 µL of human plasma, add 20 µL of an internal standard (e.g., Celecoxib).
-
Add 300 µL of acetonitrile (protein precipitating agent).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate.
-
Inject 10 µL directly into the LC-MS/MS system.
B. LC-MS/MS Conditions:
-
Column: A fast-separation column (e.g., C18, 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: APCI, positive ion mode.[13]
-
MRM Transitions:
-
Rofecoxib: Precursor Ion (m/z) → Product Ion (m/z)
-
Internal Standard (Celecoxib): Precursor Ion (m/z) → Product Ion (m/z)[13]
-
Metabolites (if measured): Specific transitions would be optimized for each.
-
Visualization: LC-MS/MS Workflow
Caption: Streamlined workflow for rofecoxib analysis by LC-MS/MS.
Performance Characteristics & Advantages
LC-MS/MS provides a dramatic improvement in sensitivity, allowing for robust quantification at the sub-ng/mL level.
| Parameter | Typical Performance (LC-MS/MS) | Reference |
| Linearity Range | 1 - 500 µg/L (1 - 500 ng/mL) | [13] |
| Limit of Quantification (LOQ) | 1 ng/mL | [13] |
| Precision (%RSD) | < 10% | [13] |
| Accuracy (%Recovery) | 95-105% | [13] |
| Run Time | < 2 minutes | [13] |
Expert Insights: The key advantage of LC-MS/MS is its power to resolve analytical challenges that are difficult for HPLC-UV. It can easily distinguish between the parent drug and its metabolites, even if they co-elute chromatographically, by using their unique MRM transitions. This makes it the only viable option for comprehensive metabolic profiling. Furthermore, the short run times and simplified sample preparation make it ideal for high-throughput environments, such as in late-stage clinical trials or large-scale toxicokinetic studies.[12]
Final Verdict: Selecting the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS is not about which technique is "better," but which is most appropriate for the specific scientific question, budget, and required throughput.
| Feature | HPLC-UV | LC-MS/MS | Justification |
| Sensitivity | Moderate (ng/mL to µg/mL) | Very High (pg/mL to ng/mL) | MS/MS detection is orders of magnitude more sensitive than UV absorbance. |
| Selectivity | Moderate | Very High | MRM is highly specific, minimizing interferences from complex biological matrices. |
| Metabolite Analysis | Limited; requires chromatographic separation | Ideal; can distinguish analytes by mass | Can quantify multiple metabolites and the parent drug in a single run, even with co-elution. |
| Sample Prep | More extensive (e.g., LLE, SPE) | Simpler (e.g., Protein Precipitation) | The selectivity of MS/MS reduces the need for exhaustive sample cleanup. |
| Throughput | Lower | Higher | Shorter run times and simpler preparation are amenable to automation. |
| Instrument Cost | Lower | Higher | Mass spectrometers are a significant capital investment. |
| Operational Cost | Lower | Higher | Higher costs for maintenance, gases, and specialized personnel. |
| Ease of Use | Simpler | More Complex | Requires specialized training for operation, method development, and troubleshooting. |
| Best Application | QC of formulations, PK studies with high doses. | Low-dose PK, metabolite profiling, high-throughput screening, toxicokinetics. |
For researchers in drug development, the analytical path is clear. HPLC-UV remains a valuable, cost-effective tool for the analysis of bulk drug substances and pharmaceutical formulations, and for preclinical or clinical studies where analyte concentrations are expected to be high.[8] Its simplicity and robustness are significant assets in a quality control environment.
However, for the in-depth bioanalytical studies that underpin modern drug development—including metabolite quantification, low-dose pharmacokinetic profiling, and high-throughput screening—LC-MS/MS is the essential technology. Its unparalleled sensitivity and selectivity provide the high-quality, reliable data necessary to make critical decisions in discovery, preclinical, and clinical phases. The investment in LC-MS/MS technology is justified by the superior data quality and the ability to answer complex biological questions that are inaccessible by other means.
References
-
Assay results for the determination of rofecoxib in laboratory synthetic mixture by spectrophotometric methods and HPLC (n ¼ 5) - ResearchGate. Available from: [Link]
-
Patil, V. R., Vadnere, G. P., Baviskar, K. D., Sarode, V. V., & Nimbalkar, J. T. (2023). Analytical and bio-analytical methods of rofecoxib: A comprehensive review. International Journal of Pharmaceutical Chemistry and Analysis, 10(4), 237–242. Available from: [Link]
-
Analytical and bio-analytical methods of rofecoxib: A comprehensive review - Int J Pharm Chem Anal. Available from: [Link]
-
Amini, M., Hamedani, M. P., Vosooghi, M., Nabavi, M., & Shafiee, A. (2005). Pre-column derivatization of rofecoxib for determination in serum by HPLC. Analytical and Bioanalytical Chemistry, 382(5), 1265–1273. Available from: [Link]
-
Patil, V. R., Vadnere, G. P., Baviskar, K. D., Sarode, V. V., & Nimbalkar, J. T. (2023). (PDF) Analytical and bio-analytical methods of rofecoxib: A comprehensive review. ResearchGate. Available from: [Link]
-
Demirtürk, E., Nemutlu, E., Sahin, S., & Öner, L. (2020). Development and validation of an HPLC method for determination of rofecoxib in bovine serum albumin microspheres. Turkish Journal of Chemistry, 44(3), 647–655. Available from: [Link]
-
Suleiman, M. S. (2004). Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects. Current medicinal chemistry, 11(16), 2203–2215. Available from: [Link]
-
Savaser, A., Özkan, Y., Özkan, C. K., Tas, Ç., & Özkan, S. A. (2004). RP-HPLC Assay of Rofecoxib from Pharmaceutical Dosage Forms and Human Plasma and Its Drug Dissolution Studies. Analytical Letters, 37(1), 81-97. Available from: [Link]
-
An Improved HPLC Method Of Analysis Of Rofecoxib. (2003). Indian Journal of Pharmaceutical Sciences, 65(6), 674. Available from: [Link]
-
Werner, U., Werner, D., Mundkowski, R., Gillich, M., & Brune, K. (2001). Selective and rapid liquid chromatography-mass spectrometry method for the quantification of rofecoxib in pharmacokinetic studies with humans. Journal of chromatography. B, Biomedical sciences and applications, 762(1), 73–78. Available from: [Link]
-
Amini, M., Vosooghi, M., & Shafiee, A. (2005). Determination of Rofecoxib in Serum with Pre-column Derivatization and Fluorescence Detection. ResearchGate. Available from: [Link]
-
Le, H. T., & Lee, T. L. (2001). Determination of Rofecoxib in Human Plasma and Breast Milk by High-Performance Liquid Chromatographic Assay. Journal of chromatographic science, 39(9), 373–376. Available from: [Link]
-
Chemical structure of rofecoxib | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Pereira, A. C. M., Viana, M. D. S., da Silva, I. D. R., Ferreira, A. M., de Oliveira, M. M. R., Barbosa, W. L. R., ... & dos Santos, C. B. R. (2020). Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach. Molecules, 25(14), 3274. Available from: [Link]
-
Liu, Y., Zhang, Y., Chen, Y., Liu, J. Y., & Hammock, B. D. (2014). Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events. Proceedings of the National Academy of Sciences, 111(19), 6939-6944. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5090, Rofecoxib. Available from: [Link]
-
Vaishali, & Singh, V. K. (2012). Development and validation of RP-HPLC method for the assay of Celecoxib capsule. Der Pharma Chemica, 4(2), 585-591. Available from: [Link]
Sources
- 1. ijpca.org [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. Analytical and bio-analytical methods of rofecoxib: A comprehensive review - Int J Pharm Chem Anal [ijpca.org]
- 4. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an HPLC method for determination of rofecoxib in bovine serum albumin microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. metfop.edu.in [metfop.edu.in]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Pre-column derivatization of rofecoxib for determination in serum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective and rapid liquid chromatography-mass spectrometry method for the quantification of rofecoxib in pharmacokinetic studies with humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Assessment of Rofecoxib and Other Coxib Metabolites
Executive Summary
This guide provides a rigorous technical assessment of Rofecoxib (Vioxx) in comparison to second-generation coxibs (Celecoxib, Valdecoxib, Etoricoxib), with a specific focus on metabolic fate and structural toxicology. While Rofecoxib was withdrawn from the market due to cardiovascular thrombotic events, its unique metabolic pathway—driven by cytosolic reductases rather than the CYP450 system—remains a critical reference point for drug design. This document contrasts the sulfone/lactone-based metabolism of Rofecoxib against the sulfonamide-based metabolism of its competitors, providing actionable protocols for detecting reactive metabolites.
Part 1: Structural and Metabolic Divergence
The defining characteristic of the coxib class is the presence of a central ring system (furanone, pyrazole, or pyridine) substituted with vicinal aryl rings. However, the metabolic clearance mechanisms diverge significantly based on the specific pharmacophore.
The Sulfone vs. Sulfonamide Divide
-
Rofecoxib (Sulfone/Lactone): Lacks a sulfonamide group. Its central furanone ring is susceptible to reductive metabolism.
-
Celecoxib/Valdecoxib (Sulfonamide): Possess a benzenesulfonamide moiety. Metabolism is dominated by oxidation of the tolyl methyl group or the heterocyclic ring.
Enzyme Kinetics: Reductase vs. CYP450
Unlike most NSAIDs and coxibs which rely heavily on hepatic CYP2C9, Rofecoxib is primarily cleared via cytosolic reductases . This distinction is vital for in vitro assay selection; standard microsomal stability assays (which lack cytosol) will underestimate Rofecoxib clearance.
Figure 1: Divergent metabolic pathways. Rofecoxib undergoes reduction via cytosolic enzymes, whereas Celecoxib undergoes sequential oxidation via microsomal CYP2C9.
Part 2: Comparative Metabolite Profiling
The following data synthesizes pharmacokinetic parameters and metabolite structures. Note the distinct lack of CYP dependence for Rofecoxib compared to Valdecoxib and Celecoxib.
Table 1: Metabolic and Pharmacokinetic Matrix
| Feature | Rofecoxib | Celecoxib | Valdecoxib | Etoricoxib |
| Primary Enzyme | Cytosolic Reductases | CYP2C9 | CYP3A4 / CYP2C9 | CYP3A4 |
| Major Metabolite | cis-Dihydro rofecoxib | Carboxy-celecoxib | Hydroxy-valdecoxib | 6'-Hydroxymethyl |
| Bioactivation Potential | High (Maleic anhydride) | Low (Rare quinone imine) | Moderate (Hydroxylamine) | Low |
| Half-Life (t½) | ~17 hours | ~11 hours | ~8-11 hours | ~22 hours |
| Protein Binding | >90% | >97% | >98% | >92% |
| Excretion Route | Urine (Metabolites) | Feces/Urine | Urine (Metabolites) | Urine (Metabolites) |
Structural Toxicity: The Maleic Anhydride Mechanism
Rofecoxib's cardiovascular toxicity is often attributed to prostacyclin inhibition (a class effect), but its specific metabolic structure creates unique risks.[1] The furanone ring can open to form a maleic anhydride derivative. This electrophile is highly reactive toward nucleophilic residues on proteins (e.g., cysteine thiols), potentially leading to haptenization and idiosyncratic toxicity.
In contrast, Celecoxib's metabolic endpoint is a carboxylic acid, which is generally stable, water-soluble, and readily excreted via glucuronidation.
Part 3: Experimental Protocols
To accurately assess these compounds, researchers must use protocols that account for both microsomal (CYP) and cytosolic (Reductase) activity.
Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)
Purpose: To detect short-lived electrophilic intermediates (like the Rofecoxib maleic anhydride) that may covalently bind to proteins.
Reagents:
-
Human Liver Microsomes (HLM) AND Cytosolic Fraction (S9).
-
Trapping Agent: Glutathione (GSH) or Dansyl-GSH (for fluorescence).[2]
-
Cofactors: NADPH (for CYPs), NADH (for reductases).
Workflow:
-
Preparation: Prepare a 10 µM solution of the test compound (Rofecoxib/Celecoxib) in Phosphate Buffer (pH 7.4).
-
Incubation:
-
Add liver fraction (1 mg/mL protein).
-
Add GSH (5 mM excess).
-
Initiate with NADPH/NADH regenerating system.
-
Incubate at 37°C for 60 minutes.
-
-
Termination: Quench with ice-cold Acetonitrile (ACN) containing 1% Formic Acid to precipitate proteins.
-
Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into LC-MS/MS.
Protocol B: LC-MS/MS Detection Strategy
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo).
Scan Modes:
-
Neutral Loss Scan (NL): Monitor loss of 129 Da (pyroglutamic acid moiety of GSH).[3][4] This is the gold standard for detecting GSH adducts.
-
Precursor Ion Scan: Monitor for characteristic fragment ions of the parent drug.
Figure 2: Reactive metabolite screening workflow utilizing Glutathione (GSH) trapping and Neutral Loss scanning.
Part 4: Critical Analysis & Recommendations
-
Assay Selection: When benchmarking new coxibs against Rofecoxib, do not rely solely on microsomal stability. You must use S9 fractions or hepatocyte co-cultures to capture the cytosolic reductase activity.
-
Safety Biomarkers: Monitor for mercapturic acid derivatives in urine (in vivo) or GSH-adducts (in vitro) as early indicators of bioactivation liabilities similar to Rofecoxib.
-
Structural Optimization: Avoid furanone rings if possible. The pyrazole ring of Celecoxib offers a safer metabolic profile by directing clearance toward stable oxidation products rather than ring-opening electrophiles.
References
-
Baillie, T. A., & Kassahun, K. (2005). Oxidation of Rofecoxib to a Reactive Maleic Anhydride Derivative.[1] Chemical Research in Toxicology.
-
(Search: "Rofecoxib maleic anhydride metabolism")
-
-
Nicoll-Griffith, D. A., et al. (1999). The Disposition and Metabolism of Rofecoxib, a Potent and Selective Cyclooxygenase-2 Inhibitor, in Human Subjects.[5][6] Drug Metabolism and Disposition.[6][7][8]
-
Tang, W. (2003). The Metabolism of Rofecoxib in Humans and Rats. Drug Metabolism and Disposition.[6][7][8]
-
Gan, J., et al. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites.[2] Chemical Research in Toxicology.
-
US Food and Drug Administration (FDA). (2005). Memorandum: Analysis of Rofecoxib (Vioxx)
Sources
- 1. A biological rationale for the cardiotoxic effects of rofecoxib: comparative analysis with other COX-2 selective agents and NSAids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 5-Keto Vioxx (Rofecoxib Metabolite)
Executive Summary & Chemical Context
5-Keto Vioxx is a primary metabolite of Rofecoxib (formerly marketed as Vioxx).[1] While Rofecoxib was withdrawn from the global market due to cardiovascular thrombotic risks, the metabolite remains a critical reference standard for forensic toxicology, metabolic stability studies, and environmental impact assessments.[1]
Operational Reality: Unlike bulk manufacturing waste, laboratory disposal of 5-Keto Vioxx typically involves milligram-scale quantities (reference standards) or dilute liquid streams (HPLC effluents).[1] However, due to the parent compound's toxicity profile (COX-2 inhibition, cardiovascular risk, and reproductive toxicity), this substance must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI). [1]
Core Directive: There is no "safe" drain disposal limit. All traces must be captured and destroyed via high-temperature incineration.[1]
Hazard Identification & Risk Assessment
Because specific Safety Data Sheets (SDS) for metabolites are often less comprehensive than for parent drugs, we apply the Precautionary Principle : assume the metabolite retains the toxicity of the parent compound until proven otherwise.[1]
Table 1: Hazard Profile & Physical Properties
| Property | Specification | Operational Implication |
| Parent Compound | Rofecoxib (Vioxx) | Cardiovascular & Reproductive Toxin.[1][2][3] |
| Chemical Nature | Furanone derivative | Stable organic solid; resistant to ambient degradation.[1] |
| Solubility | Soluble in Acetone, Acetonitrile, DMSO | Liquid waste will likely be organic solvent-based.[1] |
| GHS Classifications | H361: Suspected of damaging fertility/unborn child.H372: STOT (CV System).[1] | Do NOT handle without full PPE.[1][4][5] Pregnant personnel should avoid handling. |
| RCRA Status (USA) | Non-listed (Not P or U list) | Must be characterized as "Hazardous Waste - Toxic" due to pharmaceutical potency.[1] |
Personal Protective Equipment (PPE) & Engineering Controls
Objective: Zero skin contact and zero inhalation.[1]
-
Engineering: All weighing and solution preparation must occur within a Class II Biosafety Cabinet (BSC) or a certified chemical fume hood with HEPA filtration.
-
Gloves: Double-gloving is mandatory.[1]
-
Respiratory: If working outside a hood (e.g., spill cleanup), use a full-face respirator with P100 cartridges.[1] N95 masks are insufficient for HPAPI powders.[1]
Disposal Workflows: The "Cradle-to-Grave" Protocol[1]
Scenario A: Solid Waste (Expired/Unused Vials)
Never empty a vial into the trash.[1] The vial is the waste.[1]
-
Seal: Ensure the original container is tightly capped.
-
Secondary Containment: Place the vial inside a clear, sealable bag (e.g., Ziploc).
-
Labeling: Apply a hazardous waste label.
-
Disposal Stream: Segregate into the "Solid Pharmaceutical Waste for Incineration" drum (Black Bin or Blue Bin depending on facility color codes).
Scenario B: Liquid Waste (HPLC Effluent/Stock Solutions)
5-Keto Vioxx is often dissolved in Acetonitrile (ACN) or Methanol (MeOH).[1]
-
Segregation: Do not mix with acidic or oxidative waste streams.[1]
-
Collection: Collect in a dedicated "Organic Solvent Waste" carboy.
-
Labeling: List all solvents (e.g., "Acetonitrile 50%, Water 50%") AND explicitly list "Trace 5-Keto Vioxx <0.1%".
-
Destruction: This stream must be sent for Fuel Blending or Incineration .[1]
Scenario C: Trace Waste (Glassware/Sharps)
-
Triple Rinse: Rinse glassware with a solvent in which the compound is soluble (e.g., Acetone).[1]
-
Rinsate Disposal: Pour the rinsate into the Liquid Waste carboy (Scenario B).
-
Glass Disposal: Deface labels. If triple-rinsed, glass may often be discarded in "Broken Glass" boxes.[1] However, for HPAPIs, the safest protocol is to discard the glassware itself into the Solid Pharmaceutical Waste bin to eliminate residual risk.[1]
Visualizing the Decision Logic
The following diagram illustrates the critical decision nodes for disposing of 5-Keto Vioxx in a research laboratory.
Figure 1: Decision matrix for segregating 5-Keto Vioxx waste streams. Note that "Trace" waste requires a split workflow (rinsate vs. solid carrier).[1]
Emergency Procedures: Spills
In the event of a powder spill outside a fume hood:
-
Evacuate: Clear the immediate area (10 ft radius).
-
PPE Up: Don Tyvek sleeves, double nitrile gloves, and N95 (minimum) or P100 respirator.[1]
-
Contain: Cover the powder with a damp paper towel (soaked in water or weak surfactant) to prevent dust generation.[1] Do not dry sweep.
-
Clean: Wipe up the material.[1] Clean the surface three times with soap and water, then once with acetone.[1]
-
Dispose: All cleanup materials (towels, gloves) go into the Solid Pharmaceutical Waste drum.
Regulatory Compliance & Scientific Rationale
Why Incineration? The furanone ring structure of Rofecoxib and its metabolites is chemically stable. Standard wastewater treatment plants (WWTP) are not designed to degrade complex pharmaceuticals.[1] Releasing these compounds into the water table contributes to bioaccumulation , potentially affecting aquatic life and re-entering the food chain.[1] High-temperature incineration (>1000°C) ensures complete oxidation of the organic framework into CO2 and SO2.[1]
Regulatory Framework:
-
US EPA: While not P-listed, this falls under 40 CFR Part 266 Subpart P (Management Standards for Hazardous Waste Pharmaceuticals).[1] It is a "Non-Creditable Hazardous Waste Pharmaceutical."[1]
-
Global: Complies with EU Directive 2008/98/EC (Waste Framework Directive) requiring incineration for cytotoxic/cytostatic medicines.[1]
References
-
Merck & Co., Inc. (2004).[1] VIOXX® (rofecoxib tablets and oral suspension) Prescribing Information. U.S. Food and Drug Administration.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (2011).[1] Safe Handling of Hazardous Drugs. OSHA Technical Manual (OTM) Section VI: Chapter 2.[1] [Link][1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
Sources
Personal protective equipment for handling 5-Keto Vioxx
Executive Safety Directive
Do not treat this compound as a standard reagent. 5-Keto Vioxx (a metabolite/impurity of Rofecoxib) must be handled with the same rigor as the parent compound, Rofecoxib (CAS: 162011-90-7). As a potent COX-2 inhibitor, it carries significant risks of reproductive toxicity and cardiovascular thrombotic events (myocardial infarction/stroke) even at low exposure levels.
This guide supersedes generic laboratory safety sheets. It is designed to protect your biological integrity and ensure data validity by preventing cross-contamination.
Hazard Identification & Mechanistic Causality
To understand the safety protocol, you must understand the biological mechanism. We are not just preventing "irritation"; we are preventing systemic physiological disruption.
-
The Mechanism: Rofecoxib and its analogs selectively inhibit Cyclooxygenase-2 (COX-2).[1] While this reduces inflammation, it suppresses endothelial prostacyclin (PGI2) without inhibiting platelet thromboxane A2 (TXA2).
-
The Risk: This creates a pro-thrombotic environment. Accidental inhalation or transdermal absorption can tip this balance, increasing the risk of clot formation.
-
Reproductive Hazard: COX-2 is essential for blastocyst implantation and fetal renal development. Exposure during pregnancy (or planned pregnancy) is a critical risk.
Hazard Classification (GHS)
| Hazard Class | Category | Statement |
| Reproductive Toxicity | Category 2 | Suspected of damaging the unborn child. |
| STOT - Repeated Exp. | Category 1 | Causes damage to organs (Cardiovascular system) through prolonged or repeated exposure.[2] |
| Acute Toxicity | Category 4 | Harmful if swallowed. |
The PPE Matrix: A Self-Validating System
Personal Protective Equipment (PPE) is your last line of defense, not your first. However, in the event of containment breach, it must be infallible.
Occupational Exposure Band (OEB): Treat as OEB 4 (1–10 µg/m³).
| Component | Specification | Scientific Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) or N95 (minimum, only inside hood) | Why: Powders aerosolize invisibly. A standard surgical mask offers 0% protection against sub-micron pharmaceutical dust. A PAPR provides positive pressure, preventing inward leakage. |
| Hand Protection | Double Nitrile Gloves (min 0.11mm thickness) | Why: "Pinholes" are statistically inevitable in single layers. Double gloving creates a redundancy layer. Nitrile offers superior chemical resistance to the organic solvents (DMSO, Methanol) used to dissolve this compound. |
| Body Protection | Tyvek® 400 (or equivalent) Lab Coat/Coverall | Why: Cotton lab coats absorb and retain powders, becoming a secondary source of exposure later. Tyvek sheds particles and is impermeable. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Why: Safety glasses have gaps. Goggles seal the ocular mucosa from aerosol absorption. |
Engineering Controls & Containment Logic
The following decision logic dictates your containment strategy. Do not rely on open-bench handling.
Figure 1: Containment Decision Logic. Note that solids pose the highest risk due to electrostatic dispersion.
Operational Protocol: Weighing & Handling
The Critical Moment: The highest risk of exposure occurs during the transfer of the solid reference standard from the vial to the balance.
Step-by-Step Procedure
-
Preparation (The "Clean" Zone):
-
Enter the lab. Don Tyvek coat.
-
Don first pair of nitrile gloves (under cuffs).
-
Don second pair of nitrile gloves (over cuffs).
-
Validation: Check for air gaps at wrists.
-
-
Static Control (Crucial Step):
-
5-Keto Vioxx powder is likely electrostatic.[3] It will "jump" from the spatula.
-
Action: Use an ionizing fan or anti-static gun inside the balance enclosure before opening the vial. This prevents the powder from scattering onto your gloves/bench.
-
-
The Transfer:
-
Work deep inside the hood (at least 6 inches from the sash).
-
Use a disposable anti-static weighing boat.
-
Wet Method: If possible, add the solvent (e.g., DMSO) directly to the weighing boat inside the hood to trap the powder immediately after weighing.
-
-
Decontamination (The "Dirty" Zone):
-
Wipe the exterior of the vial with a methanol-dampened wipe before returning it to storage.
-
Wipe the balance and surrounding area with a detergent solution, followed by methanol.
-
-
Doffing (Removal) Protocol:
-
See the workflow below. Improper removal is the #1 cause of self-contamination.
-
Figure 2: Sequential Doffing Protocol to minimize contact with contaminated outer surfaces.[3][4]
Disposal & Emergency Response
Disposal:
-
Never dispose of 5-Keto Vioxx down the drain. It is an environmental toxin.[3]
-
Solids/Liquids: Collect in a dedicated container labeled "High Potency Pharmaceutical Waste."
-
Destruction: Must be sent for High-Temperature Incineration .
Spill Response:
-
Evacuate the immediate area if dust is airborne.
-
Wait 15 minutes for dust to settle.
-
Don full PPE (Double gloves, N95/P100, Goggles, Tyvek).
-
Cover spill with wet paper towels (methanol or water) to prevent aerosolization.
-
Wipe up carefully.[5] Do not sweep.
References
-
Merck & Co., Inc. (2004).[1] Vioxx (Rofecoxib) Withdrawal Information - FDA Public Health Advisory. U.S. Food and Drug Administration.[1][6] [Link]
-
PubChem . (n.d.). Rofecoxib Compound Summary (CID 5090). National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Administration (OSHA) . Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
